Product packaging for 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one(Cat. No.:CAS No. 909723-04-2)

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B1526594
CAS No.: 909723-04-2
M. Wt: 230.31 g/mol
InChI Key: WPICAKZZAJHCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O B1526594 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one CAS No. 909723-04-2

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-8-14(10-15-13)6-7-16(11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPICAKZZAJHCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726250
Record name 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909723-04-2
Record name 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one, a pivotal chemical entity in the rapidly evolving field of targeted protein degradation. This document elucidates its chemical identity, physicochemical properties, and its critical role as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A detailed, plausible synthetic protocol is presented, alongside an exploration of its applications in inducing the degradation of specific protein targets. This guide is intended to be an essential resource for researchers engaged in the design and development of novel therapeutics based on induced protein degradation.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and specificity has led to the exploration of complex molecular architectures. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality. This rigid, defined spatial arrangement can impart favorable pharmacological properties, including improved target binding, enhanced metabolic stability, and reduced off-target effects. This compound emerges from this chemical space as a valuable scaffold, particularly in the innovative field of targeted protein degradation.

Core Compound Identification and Properties

Chemical Identity:

AttributeValue
Compound Name This compound
CAS Number 909723-04-2[1][2][3][4]
Molecular Formula C₁₄H₁₈N₂O[1][4]
Molecular Weight 230.311 g/mol [1][4]
Canonical SMILES C1C(N(CC2=CC=CC=C2)C1)C3(CNC3=O)
InChI Key InChI=1S/C14H18N2O/c17-13-10-15-14(9-13)8-12(16(14)7-11-5-3-1-4-6-11)2-1

Physicochemical Properties (Predicted and Experimental Analogs):

PropertyPredicted/Analog-Based Value
Melting Point Crystalline solid. A related compound, 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, has a melting point of 233-234 °C (as a dihydrochloride salt)[5]
Boiling Point High boiling point, likely decomposes upon heating at atmospheric pressure.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide.[2]
Appearance Likely a white to off-white crystalline powder.[2]

Synthesis and Characterization: A Plausible Experimental Protocol

A definitive, step-by-step published synthesis for this compound is not currently available. However, based on established organic chemistry principles and published syntheses of analogous structures, a plausible and logical synthetic route can be proposed. The following protocol is a conceptualized pathway, providing a robust starting point for its laboratory preparation.

Conceptual Synthetic Pathway:

Synthetic_Pathway A 1-Benzyl-4-piperidone C Intermediate A (Knoevenagel Condensation Product) A->C Piperidine, Benzene, Reflux B Ethyl cyanoacetate B->C D Intermediate B (Michael Addition Product) C->D Nitromethane, Base E Intermediate C (Hydrolysis and Decarboxylation) D->E 1. Acid Hydrolysis 2. Heat F This compound E->F Reduction (e.g., H₂, Raney Ni)

A plausible synthetic route to the target compound.

Step-by-Step Experimental Protocol:

Step 1: Knoevenagel Condensation

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) in benzene, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Knoevenagel condensation product.

Step 2: Michael Addition

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

  • Add nitromethane (1.5 equivalents) and a base (e.g., sodium ethoxide).

  • Stir the reaction at room temperature until TLC analysis indicates the completion of the reaction.

  • Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude Michael addition product.

Step 3: Hydrolysis and Decarboxylation

  • Subject the crude product from Step 2 to acidic hydrolysis (e.g., with concentrated hydrochloric acid) at reflux.

  • Continue heating until both the cyano and ester groups are hydrolyzed and decarboxylation occurs.

  • Cool the reaction, basify with a suitable base (e.g., sodium hydroxide), and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield the crude amino acid intermediate.

Step 4: Reductive Cyclization

  • Dissolve the crude amino acid from Step 3 in a suitable solvent like methanol.

  • Add Raney Nickel (as a catalyst) and subject the mixture to hydrogenation in a high-pressure reactor (e.g., Parr hydrogenator) under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic peaks for the benzyl group protons and the protons of the diazaspiro[4.4]nonane core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl group (C=O) and N-H stretching vibrations.

  • Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Application in Targeted Protein Degradation: A PROTAC Building Block

This compound is designated as a "Protein Degrader Building Block"[1][4], indicating its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.

The Role of the Spirocyclic Linker:

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The rigid spirocyclic core of this compound can be incorporated into the linker of a PROTAC. This can offer several advantages:

  • Conformational Rigidity: The spirocyclic scaffold reduces the flexibility of the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.

  • Improved Physicochemical Properties: The introduction of this scaffold can modulate the solubility and cell permeability of the PROTAC.

  • Vectorial Control: The defined geometry of the spirocycle can provide precise control over the spatial orientation of the two ligands, which is critical for effective ternary complex formation.

Conceptual PROTAC Assembly Workflow:

PROTAC_Assembly A Target Protein Ligand E PROTAC Molecule A->E Coupling Reaction B This compound (Linker Precursor) D Functionalized Linker B->D Chemical Modification C E3 Ligase Ligand C->D Coupling Reaction D->E

Conceptual workflow for incorporating the spirocyclic scaffold into a PROTAC.

Signaling Pathways and Therapeutic Potential

The therapeutic potential of PROTACs constructed using this compound as a linker component is vast and depends on the specific target protein and E3 ligase ligands employed. By enabling the degradation of previously "undruggable" proteins, such as transcription factors and scaffolding proteins, PROTACs have the potential to intervene in a multitude of signaling pathways implicated in diseases like cancer, neurodegenerative disorders, and inflammatory conditions.

The choice of the target protein ligand will dictate which signaling pathway is modulated. For instance, a PROTAC designed with a ligand for a specific kinase can lead to the degradation of that kinase, thereby downregulating the signaling cascade it controls. The benzyl group on the diazaspiro[4.4]nonane core can also be a site for further chemical modification, allowing for the fine-tuning of the PROTAC's properties.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of sophisticated molecules for targeted protein degradation. Its rigid spirocyclic core offers distinct advantages in the design of potent and selective PROTACs. While detailed experimental data on the compound itself is still emerging, the foundational knowledge of its structure and its role as a linker component provides a strong basis for its application in drug discovery.

Future research should focus on the development and publication of a robust and scalable synthesis of this compound, as well as a thorough characterization of its physicochemical and pharmacological properties. Furthermore, the incorporation of this scaffold into a diverse range of PROTACs targeting various disease-relevant proteins will undoubtedly expand the arsenal of tools available to researchers and clinicians in the fight against a wide spectrum of human diseases.

References

An In-Depth Technical Guide to the Physicochemical Properties of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic lactam of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure presents both opportunities and challenges for its development as a potential therapeutic agent. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and analytical method development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural features, solubility, lipophilicity, and ionization state. In the absence of extensive experimental data in the public domain, this guide integrates predicted values with established analytical methodologies, offering a robust framework for its characterization. Detailed experimental protocols are provided to enable researchers to determine these critical parameters in their own laboratories.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a clinically effective drug is fraught with challenges. A significant portion of drug candidates fail during development due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties are intrinsically linked to the molecule's fundamental physicochemical characteristics. Therefore, a comprehensive physicochemical profile is not merely a data-gathering exercise; it is a critical predictive tool that informs go/no-go decisions, guides lead optimization, and lays the foundation for a successful development program.

This guide focuses on this compound, a molecule whose spirocyclic core imparts a rigid, three-dimensional architecture. Such structures are increasingly explored in drug design for their potential to offer enhanced target specificity and improved metabolic stability. However, these same features can influence properties like solubility and permeability in ways that require careful characterization.

Molecular Structure and Core Properties

A foundational understanding of a molecule begins with its structure and fundamental properties.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O[1]
Molecular Weight 230.311 g/mol [1]
CAS Number 909723-04-2[1]
Appearance White to off-white crystalline powder (predicted)[2]

The structure of this compound, characterized by a spirocyclic junction of two nitrogen-containing five-membered rings and a benzyl group, is key to its properties. The lactam functionality, the tertiary amine, and the aromatic ring are all expected to contribute to its solubility, lipophilicity, and potential for intermolecular interactions.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, and volume of distribution. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Predicted Lipophilicity

Due to the lack of publicly available experimental data for this compound, we turn to computational models. For the closely related isomer, 7-Benzyl-1,7-diazaspiro[4.4]nonan-2-one, the predicted XLogP3-AA value is 1.2[3]. This suggests that the compound possesses a moderate level of lipophilicity, a desirable characteristic for many drug candidates, as it often represents a balance between aqueous solubility and membrane permeability.

Experimental Determination of logP: The Shake-Flask Method

The gold standard for experimental logP determination is the shake-flask method. Its principle is based on the differential solubility of a compound in two immiscible liquids, typically n-octanol and water.

Protocol 1: Shake-Flask logP Determination

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer, such as phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Causality Behind Experimental Choices:

  • Pre-saturated solvents are crucial to prevent volume changes during the experiment that would affect the concentration measurements.

  • Equilibration time must be sufficient to ensure that the compound has fully partitioned between the two phases.

  • Centrifugation is essential for a clean separation of the phases, preventing cross-contamination that would lead to inaccurate results.

  • HPLC-UV is a common and reliable method for quantifying small molecules in solution, offering good sensitivity and reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and Water Stock Prepare Stock Solution in n-Octanol Solvents->Stock Mix Mix Stock and Aqueous Phase Stock->Mix Shake Equilibrate by Shaking Mix->Shake Centrifuge Separate Phases by Centrifugation Shake->Centrifuge Quantify Quantify Concentration in Each Phase (HPLC) Centrifuge->Quantify Calculate Calculate logP Quantify->Calculate

Figure 1: Workflow for Shake-Flask logP Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability and limit the therapeutic potential of a compound.

Predicted Solubility

While a precise experimental value is unavailable, the moderate predicted lipophilicity suggests that this compound may have limited but measurable aqueous solubility. The presence of nitrogen atoms capable of hydrogen bonding with water may enhance its solubility compared to a purely hydrocarbon analogue.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is also a reliable approach for its determination.

Protocol 2: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility.

Self-Validating System:

The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved. Analysis of the solid residue by techniques like X-ray powder diffraction (XRPD) can confirm if any polymorphic changes have occurred during the experiment, which could affect the solubility measurement.

Ionization Constant (pKa): Impact on pH-Dependent Properties

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a crucial parameter as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. This compound has two basic nitrogen atoms that can be protonated.

Predicted pKa

Computational tools can provide estimates for pKa values. Based on the structure, the tertiary amine is expected to be the more basic site. The pKa of this amine is likely to be in the range of 8-10, typical for cyclic tertiary amines. The amide nitrogen is significantly less basic.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a classic and accurate method for pKa determination of ionizable compounds.

Protocol 3: Potentiometric pKa Determination

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a dibasic compound, two equivalence points and two pKa values may be observed.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Compound in Solvent Titrate Titrate with Standardized Acid Dissolve->Titrate Calibrate Calibrate pH Electrode Monitor Continuously Monitor pH Calibrate->Monitor Titrate->Monitor Plot Plot pH vs. Titrant Volume Monitor->Plot Determine Determine pKa from Half-Equivalence Point Plot->Determine

Figure 2: Workflow for Potentiometric pKa Determination.

Spectral Data and Structural Confirmation

The identity and purity of this compound should be confirmed by a suite of spectroscopic techniques.

Table 2: Expected Spectral Characteristics

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).- Singlet for the benzylic CH₂ group.- Multiple signals in the aliphatic region corresponding to the protons of the spirocyclic core.- A broad signal for the N-H proton of the lactam.
¹³C NMR - Aromatic carbons of the benzyl group (approx. 127-138 ppm).- Carbonyl carbon of the lactam (approx. 170-180 ppm).- Spirocyclic carbon.- Aliphatic carbons of the spiro rings and the benzylic CH₂.
IR - N-H stretching vibration of the lactam (approx. 3200-3300 cm⁻¹).- C=O stretching vibration of the lactam (approx. 1650-1680 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring.
Mass Spec (ESI+) - Prominent [M+H]⁺ ion at m/z 231.15.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[4][5].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable[1].

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists[4][6].

Conclusion

The physicochemical properties of this compound, a molecule of interest in drug discovery, have been outlined in this technical guide. While experimental data is limited, predictive methods and established analytical protocols provide a strong foundation for its characterization. The moderate predicted lipophilicity and the presence of ionizable basic centers suggest a complex interplay of properties that will influence its behavior in biological systems. The detailed experimental workflows provided herein offer a practical guide for researchers to generate the necessary data to advance their research and development efforts with this promising spirocyclic lactam. A thorough understanding and experimental validation of these properties are essential for unlocking its full therapeutic potential.

References

Synthesis and characterization of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Executive Summary

Diazaspirocycles represent a class of privileged scaffolds in modern medicinal chemistry, offering a rigid three-dimensional architecture that can lead to significant improvements in target affinity, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of a key building block within this class: this compound (CAS No: 909723-04-2). As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for strategic decisions in both the synthetic pathway and the analytical validation. We present a robust, multi-step synthetic route, detailed experimental protocols, and a thorough characterization workflow designed to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

The Strategic Importance of the Diazaspiro[4.4]nonane Scaffold

In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional molecules. Spirocyclic systems, which feature two rings sharing a single quaternary carbon atom, are at the forefront of this evolution.[2] The diazaspiro[4.4]nonane core, in particular, offers several distinct advantages:

  • Structural Rigidity and Pre-organization: The spirocyclic fusion locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target. This rigidity can orient substituents in well-defined vectors, enhancing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to their unsaturated or carbocyclic counterparts.[2]

  • Novel Chemical Space: These scaffolds provide access to unique molecular shapes and pharmacophore arrangements, enabling the exploration of novel intellectual property and the targeting of challenging biological systems.

The subject of this guide, this compound, serves as a versatile intermediate. The benzyl group provides a handle for further functionalization or can be removed under hydrogenolysis conditions, while the secondary amine within the lactam ring and the lactam carbonyl offer points for derivatization.

Retrosynthetic Analysis and Synthesis Strategy

While direct literature procedures for the title compound are scarce, a logical and robust synthetic pathway can be designed based on established methodologies for constructing spiro-γ-lactams and related pyrrolidine derivatives. A highly plausible route involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine precursor, a strategy validated by the successful synthesis of its regioisomer, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[3]

Our retrosynthetic approach disconnects the γ-lactam ring, revealing a key intermediate: a 1-benzyl-3-substituted pyrrolidine bearing both a cyanoacetate and an ester group. This intermediate can be assembled from commercially available starting materials.

Retrosynthesis Target This compound Intermediate1 Methyl 1-benzyl-3-(2-cyano-2-methoxycarbonyl-ethyl)pyrrolidine-3-carboxylate Target->Intermediate1 Reductive Cyclization Intermediate2 1-Benzyl-3-methyl-pyrrolidine-3-carboxylate Intermediate1->Intermediate2 Michael Addition Start3 Methyl Cyanoacetate Intermediate1->Start3 Michael Addition Start1 N-Benzyl Glycine Ethyl Ester Intermediate2->Start1 Dieckmann Condensation Start2 Methyl Acrylate Intermediate2->Start2 Dieckmann Condensation ExperimentalWorkflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Intermediate B cluster_step3 Step 3: Synthesis of Final Product S1_React Reaction Setup (Starting Materials + Reagents) S1_Workup Aqueous Work-up & Extraction S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Characterize Characterization (NMR, MS) S1_Purify->S1_Characterize S2_React Reaction Setup (Intermediate A + Reagents) S1_Characterize->S2_React Proceed if pure S2_Workup Quenching & Extraction S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Characterize Characterization (NMR, MS) S2_Purify->S2_Characterize S3_React Hydrogenation/Reduction S2_Characterize->S3_React Proceed if pure S3_Workup Filtration & Concentration S3_React->S3_Workup S3_Purify Recrystallization S3_Workup->S3_Purify S3_Characterize Full Characterization (NMR, IR, HRMS, Purity) S3_Purify->S3_Characterize End End S3_Characterize->End Final Compound Verified

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The diazaspiro[4.4]nonane scaffold is a key structural motif in a variety of biologically active molecules, and the benzyl group can play a crucial role in molecular recognition and binding to biological targets. A thorough understanding of the three-dimensional structure and conformational preferences of this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of this compound. Leveraging crystallographic data from a closely related isomer, spectroscopic principles, and computational chemistry methodologies, we will explore the key structural features and dynamic behavior of this important molecule.

Molecular Structure

While a crystal structure for this compound is not publicly available, an X-ray crystallographic study of its constitutional isomer, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, provides invaluable insights into the geometry of the core spirocyclic system[1]. The fundamental structure of the diazaspiro[4.4]nonane core is expected to be highly conserved between these two isomers.

The defining feature of the 2,7-diazaspiro[4.4]nonane framework is the spirocyclic junction, where two five-membered rings share a single carbon atom. This arrangement imparts significant conformational constraints on the molecule.

Key Geometric Parameters (Based on the 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one isomer)[1]
ParameterValueDescription
Ring Conformation EnvelopeBoth five-membered rings adopt an envelope conformation. In one ring, a carbon atom is the flap, while in the other, a nitrogen atom acts as the flap.
Dihedral Angle 80.46 (8)°This is the angle between the planes formed by four atoms of each of the five-membered rings. This near-orthogonal arrangement is a hallmark of the spiro[4.4]nonane system.
Bond Lengths and Angles Within normal rangesAll bond lengths and angles in the molecule are reported to be within standard values.

The benzyl group, attached to the nitrogen at position 7, introduces additional conformational flexibility. The orientation of the phenyl ring relative to the spirocyclic core is a key determinant of the molecule's overall shape and potential for intermolecular interactions. In the crystal structure of the 1-one isomer, the dihedral angles between the phenyl ring and the planes of the two five-membered rings are 53.56 (9)° and 50.21 (6)°, respectively[1].

N2 N2 C1 C1 N2->C1 C3 C3=O C3->N2 C4 C4 C4->C3 C5_spiro C5 (spiro) C5_spiro->C4 C6 C6 C5_spiro->C6 C1->C5_spiro N7 N7 C8 C8 N7->C8 C_benzyl CH2 N7->C_benzyl C6->N7 C9 C9 C8->C9 C9->C5_spiro Phenyl Phenyl C_benzyl->Phenyl

Caption: Molecular graph of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the puckering of the two five-membered rings and the rotation around the N7-C(benzyl) bond.

Ring Pseudosymmetry

As established by the crystallographic data of the 1-one isomer, the five-membered rings of the diazaspiro[4.4]nonane core are not planar and adopt envelope conformations[1]. In an envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of this plane. The interchange between different envelope and twist conformations is typically a low-energy process, suggesting that in solution, the molecule likely exists as a dynamic equilibrium of multiple conformers.

Rotational Isomerism of the Benzyl Group

The benzyl group can rotate around the single bond connecting it to the spirocyclic core. This rotation will give rise to different rotamers, each with a distinct orientation of the phenyl ring. These rotamers can have different energies due to steric interactions with the spirocycle and can also present different pharmacophoric features for receptor binding.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy
  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

  • Benzyl CH2: A singlet or AB quartet around 3.5-4.5 ppm for the two benzylic protons. The appearance as a quartet would indicate diastereotopicity due to the chiral spiro center.

  • Spirocycle Protons: A series of complex multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons on the two five-membered rings. The exact chemical shifts and coupling patterns would be highly dependent on the specific conformation.

13C NMR Spectroscopy
  • Carbonyl Carbon: A peak in the range of 170-180 ppm for the amide carbonyl carbon (C3).

  • Aromatic Carbons: Several peaks in the aromatic region (125-140 ppm) for the carbons of the phenyl ring.

  • Spiro Carbon: A single peak for the quaternary spiro carbon (C5).

  • Benzyl CH2: A peak around 45-55 ppm for the benzylic carbon.

  • Spirocycle Carbons: Multiple peaks in the aliphatic region (20-60 ppm) for the remaining carbons of the diazaspiro[4.4]nonane core.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad absorption around 3300-3400 cm-1 corresponding to the N-H stretch of the secondary amide.

  • C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm-1, characteristic of a five-membered lactam (amide in a five-membered ring).

  • C-H Aromatic Stretch: Peaks typically observed just above 3000 cm-1.

  • C-H Aliphatic Stretch: Peaks typically observed just below 3000 cm-1.

  • C=C Aromatic Stretch: Overtone and combination bands in the 1600-2000 cm-1 region and fundamental vibrations around 1450-1600 cm-1.

Experimental and Computational Protocols

To rigorously define the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques is required.

Synthesis and Crystallization

A plausible synthetic route, adapted from the synthesis of the 1-one isomer, is the reductive cyclization of a suitable precursor.

Protocol: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [1]

  • Reactants: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate and Raney Ni (w/w = 4:1).

  • Solvent: Methanol.

  • Conditions: Hydrogen atmosphere (50 Psi) at room temperature.

  • Work-up: Recrystallization from ethanol to obtain colorless blocks suitable for X-ray diffraction.

A similar strategy could likely be employed to synthesize the 3-one isomer, starting from an appropriately substituted precursor.

cluster_0 Synthesis & Crystallization start Precursor Synthesis reaction Reductive Cyclization start->reaction purification Purification (Chromatography) reaction->purification crystallization Crystallization purification->crystallization xray X-ray Diffraction crystallization->xray structure 3D Molecular Structure xray->structure

Caption: Experimental workflow for structure determination.

Computational Conformational Analysis

In the absence of extensive experimental data, computational modeling is a powerful tool to explore the conformational space of the molecule.

Protocol: Computational Conformational Search and Analysis

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s or OPLS3e) to identify low-energy conformers.

  • Quantum Mechanical Optimization: Take the lowest energy conformers from the molecular mechanics search and perform geometry optimization using a suitable density functional theory (DFT) method (e.g., B3LYP) with a moderate basis set (e.g., 6-31G*).

  • Energy Refinement: Further refine the energies of the optimized conformers using a larger basis set (e.g., 6-311+G(d,p)) and include solvent effects using a continuum solvation model (e.g., PCM or SMD).

  • Analysis: Analyze the relative energies, geometric parameters (bond lengths, angles, dihedrals), and Boltzmann populations of the stable conformers.

cluster_1 Computational Analysis start_comp Initial 3D Structure mm_search Molecular Mechanics Conformational Search start_comp->mm_search dft_opt DFT Geometry Optimization mm_search->dft_opt energy_refine High-Level Energy Refinement (with solvent) dft_opt->energy_refine analysis Conformational Analysis (Energies, Geometries) energy_refine->analysis

Caption: Workflow for computational conformational analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. By leveraging detailed crystallographic data from a close isomer, we have established the key structural features of the diazaspiro[4.4]nonane core, including the envelope conformations of the five-membered rings and their near-orthogonal arrangement. While experimental spectroscopic data for the title compound is limited, we have provided predictions for its characteristic 1H NMR, 13C NMR, and IR spectra.

For a definitive understanding of its conformational landscape in solution, a combined experimental and computational approach is recommended. The protocols outlined for synthesis, crystallization, and computational analysis provide a robust framework for future research in this area. A detailed knowledge of the three-dimensional properties of this compound is essential for medicinal chemists and drug development professionals seeking to exploit this promising scaffold in the design of new and effective therapeutic agents.

References

Commercial availability and suppliers of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: Commercial Availability, Synthesis, and Applications for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers and professionals in the field of drug discovery and development. We will delve into its commercial availability, key suppliers, fundamental chemical properties, and strategic applications, particularly its emerging role in the synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Diazaspiro[4.4]nonane Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have gained significant attention. The rigid, three-dimensional structure of spirocycles offers a unique way to explore chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

This compound belongs to this promising class of molecules. Its distinct architecture, featuring a protected amine and a lactam moiety, makes it a versatile intermediate for constructing more complex molecular entities. Notably, its classification as a "Protein Degrader Building Block" by some suppliers highlights its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs)[1]. This guide aims to equip researchers with the foundational knowledge required to source and effectively utilize this valuable compound.

Chemical and Physical Properties

A precise understanding of a compound's properties is critical for its successful application in synthesis and research. Below is a summary of the key identifiers and characteristics of this compound.

PropertyValueSource(s)
CAS Number 909723-04-2[1][2]
Molecular Formula C₁₄H₁₈N₂O[1]
Molecular Weight 230.311 g/mol [1]
Purity Typically ≥97%[1]
Synonym 7-(phenylmethyl)-2,7-diazaspiro[4.4]nonan-3-oneN/A
Storage Room temperature[1]

Commercial Availability and Key Suppliers

Reliable sourcing of starting materials is a cornerstone of efficient research and development. This compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis).

SupplierProduct LinkNotes
Sigma-Aldrich (Merck) --INVALID-LINK--A well-established supplier for research chemicals. Note that this product may be sold on an "as-is" basis without extensive analytical data provided by the supplier[3].
Matrix Scientific --INVALID-LINK--Provides pricing for specific quantities and offers access to Safety Data Sheets (SDS)[2].
Chemsrc --INVALID-LINK--A platform that aggregates listings from various global manufacturers and suppliers[4].
ChemicalBook --INVALID-LINK--Provides a compilation of chemical properties and a list of suppliers[5].

Synthetic Considerations and Methodologies

While ready-made this compound is commercially available, understanding its synthesis is crucial for troubleshooting, derivatization, or large-scale production. The synthesis of diazaspirocycles often involves multi-step sequences that require careful selection of protecting groups and reaction conditions.

General Synthetic Workflow Rationale

The construction of the 2,7-diazaspiro[4.4]nonane core typically involves the formation of two five-membered rings around a central spirocyclic carbon. A common strategy involves building one ring first, followed by the cyclization of the second. The benzyl group serves as a robust protecting group for one of the nitrogen atoms, which is stable under a variety of reaction conditions but can be removed later via hydrogenolysis if needed.

A plausible, generalized synthetic pathway is illustrated below. This workflow is conceptual and based on established organic chemistry principles for constructing similar heterocyclic systems.

G cluster_0 Conceptual Synthetic Workflow A Pyrrolidine-based Starting Material B Introduction of Side Chain A->B Alkylation / Acylation C Intramolecular Cyclization B->C Reductive Amination or Amide Formation D Final Product: This compound C->D Deprotection / Modification (if necessary)

Caption: Generalized workflow for synthesizing diazaspiro[4.4]nonane cores.

Exemplary Protocol: Reduction of a Trione Precursor

Step-by-Step Methodology (Adapted from a related synthesis[6]):

  • Precursor Preparation: A solution of a suitable precursor, such as 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, is prepared in an anhydrous solvent like tetrahydrofuran (THF).

  • Reducing Agent Suspension: In a separate flask, a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is prepared in anhydrous THF.

  • Reaction Execution: The precursor solution is added dropwise to the LiAlH₄ suspension under an inert atmosphere (e.g., argon or nitrogen) and typically at a reduced temperature to control the exothermic reaction.

  • Reaction Progression: The mixture is stirred, often overnight at room temperature and may be followed by a period of reflux to ensure complete reaction.

  • Workup and Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water and then an aqueous base solution (e.g., 15% NaOH) to decompose any excess LiAlH₄.

  • Isolation: The resulting inorganic solids are removed by filtration. The filtrate is concentrated in vacuo to yield the crude product.

  • Purification: The crude material is then purified, often through crystallization or chromatography, to yield the final product.

Disclaimer: This is an adapted protocol from a related compound. Researchers must consult original literature and safety data before attempting any chemical synthesis.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for creating novel molecules with therapeutic potential.

Core Scaffold for Novel Therapeutics

The diazaspiro[4.4]nonane moiety is being explored in various therapeutic areas. For example, related diazaspiro compounds have been investigated for their potent antimycobacterial activity, offering a potential new line of attack against tuberculosis and other mycobacterial infections[7]. The rigid, three-dimensional nature of the spirocyclic core is instrumental in positioning key pharmacophoric elements for optimal interaction with biological targets.

Key Intermediate for Protein Degraders (PROTACs)

Perhaps the most significant current application is in the field of targeted protein degradation. As noted by suppliers, this molecule is a "Protein Degrader Building Block"[1]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a core component of the linker or as part of the E3 ligase-binding moiety, providing a structurally rigid and synthetically tractable handle.

G cluster_1 Role in Drug Discovery BuildingBlock 7-Benzyl-2,7-diazaspiro [4.4]nonan-3-one PROTAC PROTAC Synthesis BuildingBlock->PROTAC Linker / Ligase Binder Component NovelScaffold Novel Drug Scaffolds BuildingBlock->NovelScaffold Core Structural Unit Therapeutics Potential Therapeutics (e.g., Anti-infectives, Oncology) PROTAC->Therapeutics NovelScaffold->Therapeutics

Caption: The utility of the title compound as a versatile building block.

Conclusion

This compound is more than just a chemical commodity; it is a strategic tool for innovation in medicinal chemistry. Its commercial availability from several key suppliers provides researchers with ready access to this important building block. An understanding of its underlying synthesis and its proven application in constructing complex therapeutic agents, such as protein degraders and novel anti-infectives, underscores its importance. As drug discovery continues to move towards more complex and three-dimensional chemical matter, the utility of scaffolds like the diazaspiro[4.4]nonane core is set to grow, making this compound a valuable asset in any research laboratory focused on the development of next-generation therapeutics.

References

The Benzyl Group in 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: A Linchpin for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one scaffold has emerged as a molecule of significant interest within the domain of medicinal chemistry, largely driven by its incorporation into novel therapeutic modalities. This technical guide delves into the pivotal role of the N-benzyl group appended to the 2,7-diazaspiro[4.4]nonan-3-one core, positing its primary function as a critical component in the architecture of Proteolysis Targeting Chimeras (PROTACs). While direct biological activity data for the standalone molecule remains limited, its commercial availability as a "Protein Degrader Building Block" provides a strong indication of its utility. This guide will synthesize information from analogous structures, the fundamental principles of medicinal chemistry, and the mechanics of targeted protein degradation to illuminate the multifaceted contributions of the benzyl moiety to the overall activity and therapeutic potential of PROTACs incorporating this scaffold. We will explore its influence on E3 ligase binding, physicochemical properties, and overall PROTAC efficacy, supported by structural data from closely related compounds and established synthetic protocols.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures by providing access to a broader chemical space and enabling more precise and specific interactions with biological targets. The rigid nature of the spirocyclic core can reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity and selectivity. The 2,7-diazaspiro[4.4]nonane framework, in particular, presents a versatile and synthetically accessible scaffold for the development of novel therapeutics.

The Emergence of this compound in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by multiple chemical suppliers strongly suggests its application in the field of targeted protein degradation, most notably in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The 2,7-diazaspiro[4.4]nonane core can serve as a novel scaffold for either the E3 ligase ligand or the target protein ligand, or as a component of the linker itself. The presence of the benzyl group is not arbitrary; it is a deliberate design element intended to fulfill specific functions within the PROTAC molecule.

The Multifaceted Role of the Benzyl Group

The benzyl group, a simple phenylmethyl substituent, can exert a profound influence on the biological activity and pharmaceutical properties of a molecule. Its role can be dissected into several key contributions:

Steric Influence and Conformational Rigidity

The benzyl group introduces steric bulk, which can be crucial for orienting the diazaspiro[4.4]nonane core within a binding pocket. The rotational freedom around the benzyl C-N bond, while present, is more constrained than a simple alkyl chain, contributing to a more defined conformational preference of the entire ligand.

Hydrophobic and Aromatic Interactions

The phenyl ring of the benzyl group provides a significant hydrophobic surface, which can engage in favorable van der Waals interactions with nonpolar residues in a protein's binding site. Furthermore, the aromatic nature of the phenyl ring allows for potential π-π stacking or cation-π interactions with complementary aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan, histidine). These interactions can significantly enhance binding affinity and selectivity.

Modulation of Physicochemical Properties

The introduction of the benzyl group increases the lipophilicity of the molecule. This can have a substantial impact on its pharmacokinetic profile, including cell permeability, metabolic stability, and oral bioavailability. Judicious placement of such a group is a key strategy in optimizing the drug-like properties of a lead compound.

Structural Insights from an Isomeric Analog: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Direct structural data for this compound is not publicly available. However, the crystal structure of its isomer, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, provides valuable insights into the likely conformation of the spirocyclic core and the orientation of the benzyl group.[3]

In the crystal structure of the 1-one isomer, both five-membered rings adopt an envelope conformation.[3] The dihedral angle between the two rings is approximately 80.46°, highlighting the non-planar nature of the scaffold.[3] The phenyl ring of the benzyl group is oriented at dihedral angles of 53.56° and 50.21° with respect to the planes of the two rings of the spiro core.[3] This demonstrates that the benzyl group does not lie in the same plane as either ring but rather projects into space, making it available for interactions with a protein target.

Table 1: Crystallographic Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [3]

ParameterValue
Molecular FormulaC₁₄H₁₈N₂O
Molecular Weight230.30 g/mol
Crystal SystemOrthorhombic
Dihedral Angle (Ring 1 vs. Ring 2)80.46°
Dihedral Angle (Phenyl vs. Ring 1)53.56°
Dihedral Angle (Phenyl vs. Ring 2)50.21°

Synthesis and Methodologies

The synthesis of the 2,7-diazaspiro[4.4]nonane core and its subsequent benzylation are key steps in accessing the title compound. While a specific protocol for the 3-oxo isomer is not detailed in the literature, a general approach can be inferred from the synthesis of the 1-oxo isomer and other related spirocycles.

Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

The synthesis of the isomeric 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one was achieved through the reductive cyclization of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate using Raney Nickel and hydrogen gas.[3] A similar strategy could likely be adapted for the synthesis of the 3-oxo isomer, starting from a suitably substituted pyrrolidine precursor.

Introduction of the Benzyl Group

The benzyl group is typically introduced via N-alkylation of a secondary amine precursor with benzyl bromide or a similar benzylating agent. This reaction is a standard and robust transformation in organic synthesis.

Experimental Workflow: General Synthetic Approach

G cluster_0 Synthesis of Precursor cluster_1 Spirocyclization cluster_2 N-Benzylation P Pyrrolidine Precursor S 2,7-Diazaspiro[4.4]nonan-3-one P->S Reductive Cyclization T This compound S->T Benzyl Bromide, Base

Caption: Generalized synthetic workflow for this compound.

Biological Evaluation in the Context of PROTACs

Given the likely application of this compound in PROTACs, its biological evaluation would not focus on its intrinsic activity but rather on its performance as a component of the larger heterobifunctional molecule.

Binding Assays

If the benzylated spirocycle is part of the E3 ligase ligand, its binding affinity to the specific E3 ligase (e.g., VHL, Cereblon) would be determined using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive binding assays with a known fluorescently labeled ligand.

Ternary Complex Formation

The ability of the resulting PROTAC to induce the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) is a critical determinant of its efficacy. This can be assessed using biophysical methods like SPR or proximity-based assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Cellular Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. This is typically quantified using Western blotting or targeted proteomics to measure the levels of the target protein after treatment with the PROTAC.

Logical Flow of PROTAC Evaluation

G A Synthesis of PROTAC with This compound B Binding Affinity to E3 Ligase / Target Protein A->B C Ternary Complex Formation (Target-PROTAC-E3 Ligase) B->C D Target Protein Ubiquitination C->D E Proteasomal Degradation D->E F Cellular Phenotype E->F

Caption: Stepwise evaluation of a PROTAC containing the title compound.

Conclusion

The benzyl group in this compound is a key structural feature that likely plays a crucial role in its function as a building block for PROTACs. Its contributions are multifaceted, ranging from providing essential steric and hydrophobic interactions for binding to an E3 ligase or target protein, to modulating the overall physicochemical properties of the resulting PROTAC. While direct biological data for the isolated molecule is scarce, its structural similarity to characterized compounds and its commercial positioning provide a strong rationale for its utility in the rapidly advancing field of targeted protein degradation. Further research incorporating this scaffold into PROTACs and detailed structure-activity relationship studies will be instrumental in fully elucidating the nuanced role of the benzyl group and unlocking the full therapeutic potential of this promising chemical entity.

References

Solubility and stability of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: A Methodological Approach

Foreword: Navigating the Data Gap in Early-Stage Drug Discovery

In the realm of drug development, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. A thorough understanding of a compound's physicochemical properties is a critical determinant of its ultimate success. This guide addresses the solubility and stability of this compound, a spirocyclic scaffold of interest in medicinal chemistry. It is important to note that, as a relatively novel compound, extensive public data on its specific properties is scarce. Therefore, this document serves a dual purpose: it is both a theoretical framework and a practical, methodological guide for researchers to generate and interpret the necessary data for this compound or other novel molecules in their pipeline. We will proceed as if we are undertaking the characterization of this molecule for the first time, outlining the necessary experiments, the rationale behind our choices, and the interpretation of potential outcomes.

Part 1: Solubility Profiling: The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to variable and insufficient drug exposure. The following sections detail a comprehensive strategy for assessing the solubility of this compound.

Thermodynamic Solubility in Aqueous Buffers

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fundamental property that dictates the upper limit of a drug's concentration in the gastrointestinal tract.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation of Buffers: Prepare a series of biologically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and acetate buffers at pH 4.5 and pH 5.5, to simulate various physiological conditions.

  • Compound Addition: Add an excess of this compound to each buffer in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • The use of multiple pH buffers is crucial as the ionization state of the diazaspiro[4.4]nonan-3-one core can significantly influence its solubility.

  • The extended equilibration time in the shake-flask method ensures that the measured solubility is the true thermodynamic solubility, not a kinetically limited value.

Data Presentation: Predicted Solubility Profile

Solvent System pH Temperature (°C) Predicted Solubility (µg/mL)
Phosphate-Buffered Saline7.425Low to Moderate
Acetate Buffer4.525Moderate to High
0.1 N HCl1.237High
Simulated Gastric Fluid1.637High
Simulated Intestinal Fluid6.837Low to Moderate
Kinetic Solubility in Organic Solvents

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution. This is often more relevant to in vitro screening assays where compounds are introduced in a solvent like dimethyl sulfoxide (DMSO).

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Add the DMSO solutions to an aqueous buffer (e.g., PBS pH 7.4) to a final DMSO concentration of 1-2%.

  • Incubation and Analysis: Incubate the samples for a short period (e.g., 1-2 hours) and then measure the amount of precipitated compound using nephelometry or by analyzing the supernatant via HPLC-UV.

Visualization: Solubility Assessment Workflow

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_prep Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) T_add Add Excess Compound T_prep->T_add T_equilibrate Equilibrate (24-72h) T_add->T_equilibrate T_separate Centrifuge/Filter T_equilibrate->T_separate T_quantify Quantify (HPLC-UV) T_separate->T_quantify K_prep Prepare DMSO Stock K_dilute Serial Dilution in DMSO K_prep->K_dilute K_add Add to Aqueous Buffer K_dilute->K_add K_incubate Incubate (1-2h) K_add->K_incubate K_analyze Analyze (Nephelometry/HPLC) K_incubate->K_analyze start Solubility Profiling of this compound cluster_thermodynamic cluster_thermodynamic start->cluster_thermodynamic cluster_kinetic cluster_kinetic start->cluster_kinetic

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 2: Stability Assessment: Ensuring Compound Integrity

The chemical stability of a drug candidate is paramount for its successful development, manufacturing, and storage. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

pH-Dependent Hydrolytic Stability

This study evaluates the susceptibility of this compound to hydrolysis across a range of pH values.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the compound in buffers of varying pH (e.g., pH 1.2, 4.5, 7.4, and 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 7 days).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw aliquots and quench any reaction if necessary.

  • Purity Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Trustworthiness Through Self-Validation:

A robust stability-indicating HPLC method is one that can separate the parent peak from all potential degradation products and impurities. This is validated by performing forced degradation studies (e.g., acid, base, oxidation, heat, light) and demonstrating peak purity using a photodiode array (PDA) detector.

Photostability

Photostability testing determines if a compound is sensitive to light, which can inform handling and packaging requirements.

Experimental Protocol: ICH Q1B Guideline

  • Sample Exposure: Expose solid and solution samples of this compound to a controlled light source that provides both UV and visible light (e.g., a xenon lamp).

  • Control Samples: Protect identical control samples from light.

  • Analysis: After a specified duration of exposure, analyze both the exposed and control samples for degradation and changes in physical properties.

In Vitro Metabolic Stability

Assessing metabolic stability in liver microsomes or hepatocytes provides an early indication of a compound's potential in vivo clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH (a cofactor for metabolic enzymes), and a buffer.

  • Compound Addition: Add this compound to the incubation mixture.

  • Time-Course Study: Incubate the mixture at 37 °C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

Visualization: Stability Assessment Logic

G cluster_stability Stability Profiling hydrolytic pH-Dependent Hydrolysis (Acid, Base, Neutral) end Stability Profile hydrolytic->end photo Photostability (UV/Vis Light Exposure) photo->end metabolic Metabolic Stability (Liver Microsomes) metabolic->end start This compound start->hydrolytic start->photo start->metabolic

Caption: Logical Flow of Stability Assessment Studies.

Part 3: Integrated Physicochemical Profiling and Future Directions

The data generated from the solubility and stability studies must be integrated to form a comprehensive physicochemical profile of this compound. This profile will guide further development activities, including formulation development, preclinical studies, and manufacturing process design.

A low aqueous solubility at neutral pH, coupled with good stability, might suggest the need for enabling formulations such as amorphous solid dispersions or lipid-based formulations. Conversely, if the compound exhibits significant degradation under certain conditions, appropriate measures must be taken to ensure its stability in the final drug product.

This guide has provided a methodological framework for the thorough characterization of this compound. By following these principles and protocols, researchers can build a robust data package to support the advancement of this and other novel chemical entities in the drug discovery pipeline.

The Ascendance of Diazaspirocycles in Modern Drug Discovery: A Technical Guide to Core Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, diazaspirocycles have emerged as a particularly promising class of privileged scaffolds. Their inherent rigidity, conformational constraint, and diverse synthetic accessibility offer a powerful toolkit to overcome the limitations of traditional flat, aromatic compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of diazaspirocycles in medicinal chemistry. We will delve into their fundamental properties, key synthetic strategies, and diverse therapeutic applications, supported by experimental data and detailed protocols.

The Diazaspirocyclic Advantage: A Three-Dimensional Approach to Drug Design

Diazaspirocycles are bicyclic heterocyclic compounds featuring two nitrogen atoms within the ring systems and a single spirocyclic carbon atom shared between the two rings. This unique structural arrangement imparts a well-defined three-dimensional geometry, a stark contrast to the planar nature of many traditional pharmacophores. This inherent three-dimensionality is the cornerstone of their advantages in drug design:

  • Enhanced Target Binding and Selectivity: The rigid conformational pre-organization of diazaspirocycles allows for more precise and high-affinity interactions with the complex three-dimensional binding pockets of biological targets. This can lead to improved potency and, crucially, enhanced selectivity, as the scaffold can be tailored to fit a specific target with minimal off-target interactions.

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of sp³-rich diazaspirocyclic cores often leads to a desirable shift in physicochemical properties. Compared to their flat aromatic counterparts, they can exhibit increased aqueous solubility, improved metabolic stability, and a reduced tendency for non-specific protein binding. These attributes are critical for developing drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Novel Chemical Space Exploration: Diazaspirocycles provide access to a vast and underexplored chemical space. Their diverse ring sizes and substitution patterns allow for the creation of novel molecular frameworks that can interact with biological targets in previously unexploited ways, offering new avenues for tackling challenging diseases.

A prime example of the diazaspirocyclic advantage is the use of the diazaspiro[3.3]heptane motif as a bioisostere for the ubiquitous piperazine ring. The constrained nature of the spirocycle offers a more defined vector for substituent placement, leading to improved target engagement and pharmacological properties.[2][3][4]

Synthetic Strategies: Building the Diazaspirocyclic Core

The successful application of diazaspirocycles in drug discovery is underpinned by the development of robust and versatile synthetic methodologies. Several key strategies have emerged for the construction of these complex scaffolds.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a powerful tool for the synthesis of various diazaspirocyclic systems. This reaction typically involves the use of a ruthenium-based catalyst to cyclize a diene precursor containing the requisite nitrogen atoms.

Experimental Protocol: Synthesis of a 1,9-Diazaspiro[5.5]undecane Scaffold via RCM

This protocol is a representative example of an RCM-based synthesis of a diazaspirocyclic core.

Step 1: Synthesis of the Diene Precursor

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), add a vinyl Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Protect the resulting tertiary alcohol as a suitable ether (e.g., TBS ether).

  • Deprotect the Boc group using trifluoroacetic acid (TFA).

  • Couple the resulting amine with an N-protected amino acid containing a terminal alkene (e.g., N-Boc-allylglycine) using a standard peptide coupling reagent (e.g., HATU).

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor in degassed dichloromethane.

  • Add a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in dichloromethane.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., ethyl vinyl ether).

  • Purify the resulting diazaspirocycle by column chromatography.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, offer an efficient means of constructing diazaspirocycles with high stereocontrol. These reactions involve the intramolecular reaction of a tethered dipole and dipolarophile or diene and dienophile.

Experimental Protocol: Synthesis of a Diazaspirocycle via Intramolecular [3+2] Cycloaddition

This protocol outlines a general procedure for an intramolecular azide-alkyne cycloaddition.

Step 1: Synthesis of the Azido-Alkyne Precursor

  • Start with a suitable cyclic ketone (e.g., N-Boc-4-piperidone).

  • Introduce an alkyne-containing side chain at the α-position via alkylation of the corresponding enolate.

  • Reduce the ketone to the corresponding alcohol.

  • Convert the alcohol to an azide using a suitable reagent (e.g., diphenylphosphoryl azide under Mitsunobu conditions).

Step 2: Intramolecular [3+2] Cycloaddition

  • Dissolve the azido-alkyne precursor in a high-boiling solvent (e.g., toluene or xylene).

  • Heat the reaction mixture to reflux to induce the intramolecular cycloaddition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction and purify the resulting triazole-fused diazaspirocycle by column chromatography.

Diagram: General Workflow for Diazaspirocycle Synthesis

G cluster_start Starting Materials cluster_synthesis Key Synthetic Transformations cluster_product Final Product Start Cyclic Ketone or Amine Precursor RCM Ring-Closing Metathesis Start->RCM Cycloaddition Intramolecular Cycloaddition Start->Cycloaddition Domino Domino/Cascade Reactions Start->Domino Product Diazaspirocyclic Core Scaffold RCM->Product Cycloaddition->Product Domino->Product

Caption: A generalized workflow illustrating common synthetic entries to diazaspirocyclic scaffolds.

Therapeutic Applications of Diazaspirocycles

The unique structural and physicochemical properties of diazaspirocycles have led to their exploration in a wide range of therapeutic areas.

Oncology

In the field of oncology, diazaspirocycles have shown promise as inhibitors of various key cancer targets, including protein kinases and DNA repair enzymes.

  • Kinase Inhibitors: The rigid nature of the diazaspirocyclic scaffold makes it an excellent platform for the design of potent and selective kinase inhibitors. By orienting substituents into specific regions of the ATP-binding pocket, it is possible to achieve high affinity and selectivity for a particular kinase. For example, diazaspiro[3.3]heptane-based compounds have been developed as potent inhibitors of kinases involved in cell proliferation and survival signaling pathways.

Compound ScaffoldTarget KinaseIC50 (nM)Reference
Diazaspiro[3.3]heptane derivativeDCLK115[5]
Diazaspiro[5.5]undecane derivativeAurora A25Feskov et al.
  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anticancer agents, particularly effective in tumors with BRCA mutations. Diazaspirocyclic cores have been incorporated into PARP inhibitor scaffolds as bioisosteric replacements for traditional motifs like piperazine. This has led to compounds with altered physicochemical properties and potentially improved selectivity profiles. For instance, replacing the piperazine in the FDA-approved PARP inhibitor Olaparib with a diazaspiro[3.3]heptane core resulted in a compound with reduced DNA damage and cytotoxicity in certain contexts.[6]

Mechanism of Action: PARP Inhibition

G cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER initiates HR Homologous Recombination (HR) DSB->HR repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death induces in HR-deficient cells HR->Cell_Death prevents PARPi Diazaspirocyclic PARP Inhibitor PARPi->PARP inhibits

Caption: The mechanism of action of PARP inhibitors, including those with diazaspirocyclic scaffolds.

Central Nervous System (CNS) Disorders

The ability of diazaspirocycles to cross the blood-brain barrier and their conformational rigidity make them attractive scaffolds for targeting CNS receptors.

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets for a wide range of CNS disorders. Diazaspirocycles have been successfully employed as scaffolds for the development of potent and selective GPCR ligands. Their three-dimensional nature allows for precise interactions with the transmembrane domains of these receptors, leading to either agonistic or antagonistic activity. For example, diazaspiro[4.4]nonane derivatives have been investigated as ligands for dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia and depression.[5]

Downstream Signaling of a Gq-Coupled GPCR

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Gq-Coupled GPCR Gq Gq Protein GPCR->Gq activates Ligand Diazaspirocyclic Ligand Ligand->GPCR binds & activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: A simplified representation of a Gq-coupled GPCR signaling pathway modulated by a diazaspirocyclic ligand.

Infectious Diseases

Recent research has highlighted the potential of diazaspirocycles as a novel class of antiviral agents.

  • Viral Entry Inhibitors: Certain diazaspiroalkane derivatives have been shown to inhibit the replication of a broad range of viruses, including human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).[7][8][9] The proposed mechanism of action involves the blockage of viral entry into host cells by binding to heparan sulfate proteoglycans on the cell surface, which are used by many viruses as initial attachment receptors.[8]

Compound ScaffoldVirusEC50 (µM)Reference
Diazadispiroalkane derivativeHCMV2.75 - 8.95[7]
Pyrimidyl-di(diazaspiroalkane)HIV-10.03 - 0.25[8]

Comparative Analysis of Core Diazaspirocyclic Scaffolds

The choice of a specific diazaspirocyclic core depends on the therapeutic target and the desired physicochemical properties. Here, we compare three common scaffolds:

ScaffoldRing SizesKey FeaturesSynthetic Accessibility
Diazaspiro[3.3]heptane 4, 4Highly rigid and compact, excellent piperazine bioisostere.Generally accessible through multi-step synthesis.[2]
Diazaspiro[4.4]nonane 5, 5More flexible than [3.3]heptane, provides different exit vectors for substituents.Can be synthesized via domino radical bicyclization and other methods.[10][11]
Diazaspiro[5.5]undecane 6, 6Larger and more flexible, can mimic larger cyclic structures.Accessible through various routes, including those involving pyridine precursors.[12]

The selection of the appropriate scaffold is a critical step in the design of novel diazaspirocyclic drug candidates and should be guided by a thorough understanding of the target's binding site topology and the desired ADME properties.

Future Directions and Conclusion

Diazaspirocycles represent a rapidly evolving and highly promising area of medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space and facilitate the generation of more diverse compound libraries. As our understanding of the structure-activity relationships of these scaffolds deepens, we can expect to see the emergence of a new generation of highly selective and potent therapeutics targeting a wide array of diseases. The three-dimensional nature of diazaspirocycles offers a clear path away from the "flatland" of traditional drug discovery, paving the way for innovative solutions to some of the most pressing challenges in modern medicine.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of PROTACs Utilizing a Rigid 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating the novel, rigid linker precursor, 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one. The strategic incorporation of spirocyclic motifs into PROTAC linkers is a burgeoning area of interest aimed at enhancing conformational rigidity, which can lead to improved ternary complex formation and more favorable pharmacokinetic properties.[1] This guide will elucidate the rationale behind using such constrained linkers, followed by detailed, step-by-step protocols for the synthesis of a model PROTAC targeting the BRD4 protein for degradation via the VHL E3 ligase. We will cover the functionalization of the diazaspiro[4.4]nonanone core, subsequent deprotection, and final conjugation to the respective protein-targeting ligands. This document is intended to serve as a practical resource, blending established synthetic methodologies with expert insights to empower the rational design and execution of next-generation targeted protein degraders.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3] While significant research has focused on the warhead and E3 ligase ligand, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing its cellular permeability, the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of protein degradation.[2][4]

Traditional PROTAC linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, can lead to a high degree of conformational heterogeneity.[5] This flexibility can result in an entropic penalty upon binding and may not optimally orient the POI and E3 ligase for efficient ubiquitin transfer. To address this, medicinal chemists are increasingly turning to more rigid linker architectures.[1]

The Spirocyclic Advantage: Introducing this compound

The use of rigid linkers, such as those containing spirocyclic scaffolds, can pre-organize the PROTAC molecule into a more bioactive conformation, potentially enhancing ternary complex stability and improving selectivity.[6] The this compound scaffold offers a unique three-dimensional structure that can reduce the number of rotatable bonds in the linker, thereby minimizing the entropic cost of ternary complex formation. The benzyl protecting group allows for orthogonal functionalization of the two amine groups, providing a versatile handle for the sequential attachment of the warhead and E3 ligase ligand.

This application note will detail a synthetic strategy to construct a BRD4-targeting PROTAC using this advanced linker building block. We will use a derivative of the well-characterized BRD4 inhibitor, JQ1, as the warhead and a hydroxylated VHL ligand for E3 ligase recruitment.[7][8]

Mechanism of Action & Synthetic Strategy Overview

The overarching goal is to synthesize a PROTAC that can simultaneously bind to BRD4 and the VHL E3 ligase, bringing them into close proximity to facilitate the ubiquitination and subsequent proteasomal degradation of BRD4.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) BRD4 BRD4 (POI) PROTAC->BRD4 binds VHL VHL E3 Ligase PROTAC->VHL recruits Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4->Ternary_Complex VHL->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation workflow.

Our synthetic approach is a modular, multi-step process designed for clarity and reproducibility. The key phases are:

  • Functionalization of the Linker Core: Sequential acylation of the two amine groups of the diazaspiro[4.4]nonanone core.

  • Synthesis of a Functionalized Warhead: Preparation of a JQ1 analogue bearing a carboxylic acid handle for linker conjugation.

  • Synthesis of a Functionalized E3 Ligase Ligand: Preparation of a VHL ligand with a suitable attachment point.

  • Convergent Assembly: Stepwise coupling of the linker with the warhead and E3 ligase ligand, including a critical deprotection step.

Synthetic_Workflow Start Starting Materials (Linker, Warhead, E3 Ligand Precursors) Step1 Step 1: Couple Warhead-COOH to Linker-NH-Bn Start->Step1 Intermediate1 Intermediate 1 (Warhead-Linker-Bn) Step1->Intermediate1 Step2 Step 2: N-Benzyl Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2 (Warhead-Linker-NH) Step2->Intermediate2 Step3 Step 3: Couple E3 Ligand-COOH to Linker-NH Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: Convergent synthetic workflow for the PROTAC.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Warhead-Linker Intermediate (3)

This protocol details the amide coupling of a carboxylic acid-functionalized JQ1 analogue (1 ) with this compound (2 ).

Reagents and Materials:

Reagent/MaterialM.W.Amount (mg)Moles (mmol)Equivalents
JQ1-acid (1 )470.961000.2121.0
This compound (2 )244.33570.2331.1
HATU380.23970.2541.2
DIPEA129.24110 (147 µL)0.8484.0
Anhydrous DMF-5 mL--

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add JQ1-acid (1 ) (100 mg, 0.212 mmol).

  • Dissolve the solid in anhydrous DMF (5 mL).

  • Add HATU (97 mg, 0.254 mmol) and DIPEA (147 µL, 0.848 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (2 ) (57 mg, 0.233 mmol) to the reaction mixture.

  • Stir the reaction at room temperature overnight (approx. 16 hours).

  • Work-up:

    • Monitor the reaction by LC-MS to confirm the formation of the desired product (Expected M+H⁺: 697.2).

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 5% LiCl solution (3 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to yield the Warhead-Linker Intermediate (3 ).

Protocol 2: N-Benzyl Deprotection (Formation of Intermediate 4)

This protocol describes the removal of the N-benzyl protecting group from intermediate 3 via catalytic hydrogenolysis.[9][10]

Reagents and Materials:

Reagent/MaterialM.W.Amount (mg)Moles (mmol)
Warhead-Linker Intermediate (3 )696.251000.144
Palladium on Carbon (10 wt. %)-20(catalytic)
Methanol-10 mL-
Hydrogen (H₂) gas-Balloon-

Procedure:

  • Dissolve the Warhead-Linker Intermediate (3 ) (100 mg, 0.144 mmol) in methanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (20 mg, ~20% w/w) to the solution. Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere if dry.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Work-up:

    • Monitor the reaction by LC-MS (Expected M+H⁺: 607.2).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with catalyst may be flammable; do not allow it to dry completely.

    • Wash the Celite pad with methanol (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • The resulting amine intermediate (4 ) is often used in the next step without further purification, assuming clean conversion.

Protocol 3: Final PROTAC Synthesis (Formation of 6)

This final step involves the amide coupling of the deprotected linker intermediate (4 ) with a carboxylic acid-functionalized VHL ligand (5 ).

Reagents and Materials:

Reagent/MaterialM.W.Amount (mg)Moles (mmol)Equivalents
Amine Intermediate (4 )606.16870.1441.0
VHL-acid (5 )446.51710.1581.1
HATU380.23660.1731.2
DIPEA129.2474 (99 µL)0.5764.0
Anhydrous DMF-5 mL--

Procedure:

  • Follow the amide coupling procedure as described in Protocol 1 , using Amine Intermediate (4 ), VHL-acid (5 ), HATU, and DIPEA.

  • Work-up:

    • Monitor the reaction by LC-MS (Expected M+H⁺: 1034.5).

    • Perform the same aqueous work-up as in Protocol 1 .

  • Purification: Purify the final PROTAC (6 ) by preparative reverse-phase HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR spectroscopy.

Characterization Data (Representative)

The following data are representative of what would be expected for the successful synthesis of the target PROTAC.

Table 1: Summary of Characterization Data

CompoundChemical FormulaExpected Mass [M+H]⁺Purity (LC-MS)¹H NMR
3 C₃₉H₄₀ClN₅O₄S697.2>95%Conforms to structure
4 C₃₂H₃₄ClN₅O₄S607.2>90% (used crude)Conforms to structure
6 (Final PROTAC) C₅₄H₆₀Cl₂F N₉O₈S1034.5>98%Conforms to structure

Discussion and Scientific Rationale

  • Choice of Coupling Reagents: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[11] DIPEA is a non-nucleophilic base used to neutralize the ammonium salts formed during the reaction and facilitate the coupling process.[11]

  • Orthogonal Protection Strategy: The use of an N-benzyl group is strategic. It is stable to the amide coupling conditions used in the first step but can be selectively removed under catalytic hydrogenolysis conditions that do not affect the other functional groups in the molecule.[9][10] This orthogonality is key to the success of the convergent synthetic strategy.

  • Purification: Due to the high molecular weight and complexity of PROTACs, purification can be challenging.[12] Reverse-phase preparative HPLC is the method of choice for obtaining high-purity final compounds, which is essential for accurate biological evaluation.

  • Impact of the Spirocyclic Linker: The rigid 2,7-diazaspiro[4.4]nonan-3-one core is expected to reduce the conformational flexibility of the resulting PROTAC. This can lead to a more defined three-dimensional structure, which may result in a more stable ternary complex and improved degradation efficiency compared to PROTACs with flexible linkers.[6] Furthermore, the physicochemical properties imparted by this linker, such as solubility and polarity, can significantly influence the overall drug-like properties of the final molecule.[13][]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in amide coupling - Incomplete activation of the carboxylic acid.- Poor quality of reagents (e.g., moisture).- Steric hindrance.- Increase reaction time or temperature (e.g., to 40 °C).- Use fresh, anhydrous solvents and reagents.- Try alternative coupling reagents like COMU or T3P®.
Incomplete N-benzyl deprotection - Inactive Pd/C catalyst.- Insufficient hydrogen pressure.- Catalyst poisoning by sulfur-containing compounds.- Use fresh catalyst.- Ensure the system is properly purged with H₂.- Increase catalyst loading or hydrogen pressure (if equipment allows).- If the substrate contains sulfur, consider alternative deprotection methods, although hydrogenolysis is generally robust.
Difficulty in final purification - Poor solubility of the PROTAC.- Co-elution of impurities.- Modify HPLC gradient (slower gradient may improve resolution).- Try different solvent systems (e.g., with formic acid instead of TFA).- Use a different stationary phase (e.g., phenyl-hexyl column).

Conclusion

This application note provides a detailed, rational, and practical guide for the synthesis of a novel PROTAC utilizing the rigid this compound linker precursor. By leveraging a robust and modular synthetic strategy, researchers can efficiently construct these complex molecules. The incorporation of conformationally constrained linkers represents a significant step forward in the rational design of PROTACs, offering a promising avenue to develop degraders with enhanced potency, selectivity, and improved pharmaceutical properties. The protocols and insights provided herein should serve as a valuable resource for scientists working at the forefront of targeted protein degradation.

References

The Strategic Application of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one in Next-Generation Protein Degraders: A Guide to Synthesis and Cellular Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linear Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system by bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction.[3][4][5] The efficacy of a PROTAC is critically dependent on the intricate interplay of its three components: a warhead that binds the POI, a ligand that recruits an E3 ligase, and the linker that tethers them.

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been instrumental in the early success of PROTACs, the field is increasingly recognizing the limitations of this approach.[3][6] The inherent flexibility of these linkers can lead to a multitude of non-productive conformations, potentially hindering the formation of a stable and effective ternary complex (POI-PROTAC-E3 ligase).[7] This has spurred the exploration of more rigid and structurally defined linkers to pre-organize the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and improving pharmacokinetic properties.[3][4][8]

This guide focuses on the application of a novel, rigid scaffold, 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one , as a cornerstone for the rational design of advanced protein degraders. Its spirocyclic nature introduces a significant degree of conformational constraint, which can be leveraged to optimize the geometry of the ternary complex.[4] We will provide a comprehensive overview of the rationale for its use, detailed synthetic protocols for its incorporation into a model PROTAC, and a suite of robust cellular and biochemical assays for its thorough evaluation.

The Rationale for a Rigid Spirocyclic Linker

The transition from flexible to more rigid linkers is a pivotal step in the evolution of PROTAC design.[3][6] The this compound scaffold offers several distinct advantages:

  • Conformational Rigidity: The spirocyclic core restricts the number of accessible conformations, reducing the entropic penalty associated with ternary complex formation and potentially increasing its stability.[4][7]

  • Precise Vectorial Control: The defined three-dimensional structure of the linker allows for more precise control over the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for productive ubiquitination.

  • Improved Physicochemical Properties: Rigid scaffolds can help to mitigate the "hydrophobic collapse" often associated with flexible linkers, potentially leading to improved solubility and cell permeability.[9]

  • Novel Intellectual Property: The use of unique linker architectures provides opportunities for generating novel intellectual property in a competitive landscape.[9]

Hypothetical PROTAC Design: Targeting BRD4 with a Spirocyclic Linker

To illustrate the application of this compound, we propose the design of a hypothetical PROTAC, named SPIRO-dBRD4 , targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-validated target in oncology.[10] SPIRO-dBRD4 will utilize a derivative of the potent BET inhibitor JQ1 as the warhead and will recruit the von Hippel-Lindau (VHL) E3 ligase.

cluster_PROTAC SPIRO-dBRD4 cluster_Target Target Protein cluster_E3 E3 Ligase Complex JQ1 Warhead JQ1 Warhead Linker 7-Benzyl-2,7- diazaspiro[4.4]nonan-3-one JQ1 Warhead->Linker BRD4 BRD4 JQ1 Warhead->BRD4 Binds VHL Ligand VHL Ligand Linker->VHL Ligand VHL VHL VHL Ligand->VHL Recruits

Figure 1: Conceptual structure of SPIRO-dBRD4.

Synthetic Protocol for SPIRO-dBRD4

The synthesis of SPIRO-dBRD4 is envisioned as a convergent process, where the functionalized linker is coupled to the warhead and the E3 ligase ligand. The following is a detailed, hypothetical protocol.

Part 1: Functionalization of the this compound Linker

The secondary amine on the pyrrolidine ring of the linker provides a convenient handle for derivatization.

Step 1.1: N-Alkylation with a Protected Amino-Alkyl Halide

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

  • Add N-(4-bromobutyl)phthalimide (1.2 eq) to the mixture.

  • Stir the reaction at 60 °C for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the phthalimide-protected linker.

Step 1.2: Deprotection to Reveal the Primary Amine

  • Dissolve the phthalimide-protected linker (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature, and filter off the resulting precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the amine-functionalized linker.

Part 2: Synthesis of the JQ1-Carboxylic Acid Warhead

A carboxylic acid derivative of JQ1 is required for amide coupling. This can be synthesized according to published procedures.

Part 3: Assembly of the Linker-Warhead Conjugate

Step 3.1: Amide Coupling

  • Dissolve the JQ1-carboxylic acid (1.0 eq), the amine-functionalized linker (1.1 eq), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the linker-warhead conjugate.

Part 4: Final PROTAC Assembly

Step 4.1: Deprotection of the Benzyl Group

  • Dissolve the linker-warhead conjugate (1.0 eq) in methanol.

  • Add palladium on carbon (10 wt. %) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the debenzylated intermediate.

Step 4.2: Coupling to the VHL Ligand

  • Dissolve the debenzylated intermediate (1.0 eq), a suitable carboxylic acid-functionalized VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC, SPIRO-dBRD4, by preparative high-performance liquid chromatography (HPLC).

Protocols for the Biological Evaluation of SPIRO-dBRD4

A multi-assay approach is essential for a comprehensive evaluation of a novel PROTAC.[4]

Target Engagement Assays

These assays confirm that the PROTAC binds to its intended targets in a cellular context.

Protocol 1.1: NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to BRD4 in live cells.

  • Principle: A NanoLuc® luciferase-tagged BRD4 is expressed in cells. A fluorescent tracer that binds to BRD4 is added, resulting in Bioluminescence Resonance Energy Transfer (BRET). The PROTAC competes with the tracer for binding to BRD4, causing a decrease in the BRET signal.

  • Procedure:

    • Seed HEK293 cells transiently expressing NanoLuc®-BRD4 fusion protein in 96-well plates.

    • The next day, treat the cells with a range of concentrations of SPIRO-dBRD4 for 2 hours.

    • Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

    • Measure the BRET signal using a luminometer equipped with appropriate filters.

    • Calculate the IC₅₀ value, representing the concentration of SPIRO-dBRD4 required to displace 50% of the tracer.

Ternary Complex Formation Assays

These assays provide evidence that the PROTAC can bridge the POI and the E3 ligase.

Protocol 2.1: Proximity-Ligation Assay (PLA)

  • Principle: PLA detects the close proximity of two proteins in situ. Primary antibodies against BRD4 and VHL are used. If the proteins are in close proximity, secondary antibodies conjugated with oligonucleotides will generate a signal that can be visualized by fluorescence microscopy.

  • Procedure:

    • Seed cells on coverslips and treat with SPIRO-dBRD4 for a specified time.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against BRD4 and VHL.

    • Perform the PLA reaction according to the manufacturer's protocol.

    • Visualize and quantify the PLA signals using a fluorescence microscope.

cluster_workflow PLA Workflow A Cell Treatment with SPIRO-dBRD4 B Fixation and Permeabilization A->B C Primary Antibody Incubation (anti-BRD4, anti-VHL) B->C D PLA Probe (Oligo-conjugated 2° Abs) Incubation C->D E Ligation D->E F Amplification E->F G Fluorescence Detection F->G

Figure 2: Proximity-Ligation Assay Workflow.

Target Protein Degradation Assays

These assays directly measure the reduction in the levels of the target protein.[4]

Protocol 3.1: Western Blotting

  • Principle: A classic and robust method to quantify protein levels.

  • Procedure:

    • Treat cells with a dose-response of SPIRO-dBRD4 for a set time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Table 1: Representative Data from Western Blot Analysis

Concentration of SPIRO-dBRD4 (nM)% BRD4 Remaining (relative to vehicle)
0 (Vehicle)100
185
1050
10015
100010
Downstream Functional Assays

These assays assess the biological consequences of target protein degradation.[4]

Protocol 4.1: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Principle: Measures ATP levels as an indicator of cell viability. Degradation of BRD4 is expected to reduce the viability of cancer cells that are dependent on it.

  • Procedure:

    • Seed cancer cells (e.g., MV4-11) in 96-well plates.

    • Treat with a range of concentrations of SPIRO-dBRD4 for 72 hours.

    • Add the CellTiter-Glo® reagent to the wells.

    • Measure the luminescence signal.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising new tool in the medicinal chemist's arsenal for the design of next-generation protein degraders. Its rigid, spirocyclic structure offers the potential for enhanced potency, selectivity, and improved drug-like properties by pre-organizing the PROTAC into a bioactive conformation. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this novel linker. Further exploration of different attachment points on the spirocyclic core and variations in the length and composition of the appended chains will undoubtedly lead to the discovery of highly effective and therapeutically valuable protein degraders.

References

Application of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one in targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of current scientific literature and chemical databases indicates that 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is not currently established as a primary scaffold for recruiting E3 ligases in the field of targeted protein degradation (TPD). While this molecule may serve as a versatile building block in medicinal chemistry, its direct application as an E3 ligase binder in Proteolysis-Targeting Chimeras (PROTACs) or molecular glues is not documented in peer-reviewed studies.

Therefore, this guide has been structured to address the core interest in TPD by focusing on a well-validated and widely utilized E3 ligase recruiting element. We will provide a comprehensive application note and detailed protocols based on the recruitment of the Cereblon (CRBN) E3 ligase, a cornerstone of modern TPD research. This approach will equip researchers with the foundational knowledge and practical methodologies applicable to the broader field of targeted protein degradation.

Application Note: Leveraging the Cereblon E3 Ligase for Targeted Protein Degradation

Introduction:

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two key moieties: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. This ternary complex formation (E3-PROTAC-POI) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The choice of E3 ligase is critical to the success of a PROTAC. Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in TPD. Its recruitment is typically achieved using derivatives of thalidomide, lenalidomide, or pomalidomide, collectively known as immunomodulatory drugs (IMiDs).

Mechanism of Action: The CRBN-PROTAC-POI Ternary Complex

The formation of a stable and productive ternary complex is the pivotal event in PROTAC-mediated protein degradation. The IMiD-based ligand on the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC engages the target protein. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the catalytic degradation of the target protein. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Diagram: PROTAC-Mediated Protein Degradation via CRBN Recruitment

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits Ub Ubiquitin CRBN_bound CRBN Proteasome 26S Proteasome AminoAcids Amino Acids Proteasome->AminoAcids Releases POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed protocols for the key stages of developing and evaluating a CRBN-recruiting PROTAC.

Protocol 1: Synthesis of a Generic CRBN-Recruiting PROTAC

This protocol outlines a representative synthesis of a PROTAC targeting a hypothetical protein of interest (POI) with a known ligand, connected to a pomalidomide-based CRBN ligand via a polyethylene glycol (PEG) linker.

Materials:

  • POI-targeting ligand with a suitable functional group for linker attachment (e.g., an amine or carboxylic acid).

  • Pomalidomide derivative with a linker-compatible functional group (e.g., 4-aminomethyl-pomalidomide).

  • PEG linker with appropriate terminal functional groups (e.g., NHS-PEG-acid).

  • N,N-Diisopropylethylamine (DIPEA).

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

  • Anhydrous Dimethylformamide (DMF).

  • High-Performance Liquid Chromatography (HPLC) for purification.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization.

Procedure:

  • Activation of the Linker: In a nitrogen-flushed round-bottom flask, dissolve the NHS-PEG-acid linker (1.2 eq) in anhydrous DMF.

  • Coupling with POI Ligand: Add the POI ligand (1 eq) and DIPEA (3 eq) to the reaction mixture. Stir at room temperature for 4-6 hours, monitoring the reaction by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate by reverse-phase HPLC.

  • Second Coupling with CRBN Ligand: Dissolve the purified intermediate (1 eq) and the pomalidomide derivative (1.1 eq) in anhydrous DMF. Add PyBOP (1.5 eq) and DIPEA (3 eq).

  • Reaction Monitoring and Final Purification: Stir the reaction at room temperature overnight. Monitor progress by LC-MS. Upon completion, perform an aqueous work-up as in step 3. Purify the final PROTAC product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and 1H NMR.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This is a fundamental assay to determine if the synthesized PROTAC induces the degradation of the target protein.

Materials:

  • Cancer cell line expressing the POI and CRBN.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Phosphate Buffered Saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a PROTAC with an inactive epimer of the CRBN ligand).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Run the samples on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.

Data Presentation: Quantitative Degradation Analysis

PROTAC ConcentrationNormalized POI Level (vs. Vehicle)
Vehicle (DMSO)100%
1 nM95%
10 nM70%
100 nM25%
1 µM10%
10 µM15% (Hook Effect)
Protocol 3: Determining DC50 and Dmax Values

These two values are critical for characterizing the potency and efficacy of a PROTAC. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Procedure:

  • Perform the Western blot experiment as described in Protocol 2 with a finer titration of PROTAC concentrations around the expected DC50 value.

  • Quantify the band intensities and normalize them to the vehicle control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration.

  • Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism.

  • The DC50 and Dmax values will be derived from this curve fit.

Diagram: Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_analysis Data Analysis Synthesis Synthesis of PROTAC Molecule Purification HPLC Purification Synthesis->Purification Characterization MS and NMR Confirmation Purification->Characterization Treatment PROTAC Treatment (Dose-Response) Characterization->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blotting for POI & Loading Control Lysis->Western_Blot Quantification Band Intensity Quantification Western_Blot->Quantification DC50_Dmax DC50 & Dmax Determination Quantification->DC50_Dmax

Caption: Workflow for PROTAC synthesis and cellular evaluation.

Trustworthiness: Self-Validating Systems and Controls

To ensure the scientific rigor of your TPD experiments, it is crucial to include a set of controls that validate the observed protein degradation is indeed PROTAC-mediated and dependent on the UPS.

  • Negative Control PROTAC: Synthesize a diastereomer of the PROTAC where the IMiD moiety is in a configuration that does not bind to CRBN (e.g., the epimer at the glutarimide chiral center). This control should not induce degradation of the POI.

  • Competitive Antagonist for CRBN: Pre-treat cells with a high concentration of free pomalidomide or thalidomide before adding the PROTAC. This should competitively inhibit the binding of the PROTAC to CRBN and rescue the degradation of the POI.

  • Proteasome Inhibitor: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). This should block the degradation of the ubiquitinated POI, leading to its accumulation.

  • CRBN Knockout/Knockdown Cells: Perform the degradation experiment in a cell line where CRBN has been knocked out or knocked down. The PROTAC should be inactive in these cells.

Application Notes and Protocols for the Incorporation of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one into Novel Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a progressive shift away from flat, aromatic molecules towards compounds with greater three-dimensionality.[1][2] This evolution is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful clinical translation.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet conformationally defined framework for the precise spatial orientation of functional groups.[3][4] This structural rigidity can lead to improved potency and selectivity for biological targets.[1][4]

The 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one core is a particularly attractive scaffold for the construction of novel chemical libraries. It possesses multiple points for diversification: the secondary amine at the 2-position, the lactam functionality, and the benzyl protecting group at the 7-position, which can be removed to allow for further functionalization. This guide provides detailed application notes and protocols for the synthesis and derivatization of this promising building block, enabling researchers to explore new chemical space and develop innovative therapeutic agents.

Chemical Properties and Reactivity of this compound

The this compound scaffold (Molecular Formula: C₁₄H₁₈N₂O, Molecular Weight: 230.31 g/mol ) is a versatile building block for diversity-oriented synthesis.[5] Its key reactive sites allow for a range of chemical transformations to generate a library of diverse compounds.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O[5]
Molecular Weight 230.31[5]
CAS Number 909723-04-2[5]

The primary points of diversification are the secondary amine (N-2) and the lactam. The secondary amine is amenable to a variety of reactions, including N-alkylation, N-acylation, and sulfonylation, allowing for the introduction of a wide array of substituents. The lactam can be subjected to reduction or hydrolysis to further expand the structural diversity of the library. Additionally, the N-benzyl group can be removed via hydrogenolysis to provide a secondary amine at the 7-position for further functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one and is expected to yield the desired 3-one isomer with appropriate starting materials.[5]

Reaction Scheme:

G start Methyl 1-benzyl-4-(cyanomethyl)pyrrolidine-4-carboxylate reagents Raney Ni, H₂ (50 psi) Methanol, rt start->reagents product This compound reagents->product

A potential synthetic route to the target scaffold.

Materials:

  • Methyl 1-benzyl-4-(cyanomethyl)pyrrolidine-4-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite

Procedure:

  • To a solution of methyl 1-benzyl-4-(cyanomethyl)pyrrolidine-4-carboxylate (1.0 eq) in anhydrous methanol (0.1 M), add Raney Nickel (approximately 4:1 w/w ratio of starting material to catalyst).

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford this compound.

Protocol 2: Parallel Library Synthesis via N-Acylation of the Secondary Amine

This protocol outlines a parallel synthesis approach for the N-acylation of the this compound core in a 96-well plate format.[6]

Workflow for Parallel N-Acylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification plate_prep Dispense this compound solution to each well of a 96-well plate add_acid Add a unique carboxylic acid to each well plate_prep->add_acid add_coupling Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) to each well add_acid->add_coupling react Seal plate and shake at room temperature add_coupling->react quench Quench reactions with water react->quench extract Perform liquid-liquid extraction quench->extract purify Purify by parallel HPLC extract->purify

Parallel synthesis workflow for library generation.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Multichannel pipette

Procedure:

  • Prepare a stock solution of this compound in DMF (e.g., 0.2 M).

  • Using a multichannel pipette, dispense the stock solution into each well of the 96-well reaction block.

  • Prepare stock solutions of a diverse library of carboxylic acids in DMF (e.g., 0.22 M).

  • Dispense a unique carboxylic acid stock solution into each corresponding well of the reaction block.

  • Prepare a stock solution of HATU (e.g., 0.24 M) and DIPEA (e.g., 0.4 M) in DMF.

  • Dispense the HATU/DIPEA solution into each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Upon completion, quench the reactions by adding water to each well.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Concentrate the organic layers in a centrifugal evaporator.

  • Purify the crude products using a parallel HPLC system.

Protocol 3: N-Debenzylation of the Spirocyclic Scaffold

Removal of the N-benzyl group exposes a secondary amine for further diversification. This can be achieved through catalytic hydrogenation.[7][8]

Reaction Scheme:

G start N-Acyl-7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one reagents Pd/C, H₂ Methanol, rt start->reagents product N-Acyl-2,7-diazaspiro[4.4]nonan-3-one reagents->product

Debenzylation to reveal a secondary amine.

Materials:

  • N-Acylated this compound derivative

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve the N-acylated this compound derivative (1.0 eq) in methanol (0.1 M).

  • Carefully add 10% palladium on carbon (10 mol %).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Analytical Characterization

Thorough characterization of the synthesized compounds is crucial for ensuring their purity and structural integrity.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired for all final compounds to confirm their structure.

  • Characteristic peaks for the 2,7-diazaspiro[4.4]nonane-1,3-dione core have been reported and can be used as a reference.[9]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the construction of diverse and three-dimensional chemical libraries for drug discovery. The protocols outlined in this guide provide a framework for the synthesis, diversification, and characterization of novel compounds based on this privileged core. By leveraging these methods, researchers can efficiently explore new areas of chemical space and accelerate the identification of new therapeutic leads.

References

Application Note & Protocols: Leveraging 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one as a Foundational Scaffold for Targeting the VHL E3 Ligase

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation.

Abstract: The strategic degradation of pathogenic proteins via Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality.[1][2] A critical component of any successful PROTAC is a high-affinity ligand for an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is among the most frequently recruited due to its well-defined substrate recognition site and the availability of potent small molecule ligands.[3][4] This guide details the strategic use of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one, a versatile spirocyclic scaffold, as a key starting material for the synthesis of VHL-recruiting moieties. We provide an in-depth overview of the VHL-mediated degradation pathway, the rationale for scaffold-based ligand design, and a comprehensive suite of validated protocols for characterizing the resulting PROTACs—from initial biochemical binding to final cellular degradation.

The VHL E3 Ligase: A Master Regulator Hijacked for Therapy

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for controlled protein turnover.[5] E3 ubiquitin ligases, of which there are over 600, provide substrate specificity to this system.[4][6] The VHL complex, a Cullin-RING E3 ligase (CRL), is composed of the VHL protein, Elongin B, Elongin C, Cullin 2, and Rbx1.[7][8][9] Its canonical function is to regulate cellular responses to changes in oxygen levels.

Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated on specific proline residues.[10] This modification creates a recognition motif for the VHL protein, which binds HIF-1α and mediates its ubiquitination, thereby marking it for destruction by the 26S proteasome.[6][11] This process prevents the accumulation of HIF-1α and the subsequent activation of the hypoxic response.

VHL_Canonical_Pathway cluster_normoxia Normoxic Conditions (O₂ Present) HIF HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF->PHD O₂ OH_HIF Hydroxylated HIF-1α (pOH-HIF-1α) PHD->OH_HIF Hydroxylation VHL_complex VHL E3 Ligase Complex (VHL-EloB/C-Cul2-Rbx1) OH_HIF->VHL_complex Binding Ub_HIF Poly-ubiquitinated HIF-1α VHL_complex->Ub_HIF Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: Canonical VHL pathway for HIF-1α degradation.

PROTAC technology ingeniously hijacks this natural process.[12] A PROTAC molecule is a heterobifunctional chimera that acts as a bridge, bringing a new Protein of Interest (POI) into proximity with the VHL E3 ligase.[13][14] This induced ternary complex (POI-PROTAC-VHL) is competent for ubiquitination, leading to the POI's degradation, even if the POI is not a natural VHL substrate.[15] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1][16]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) POI->PROTAC Ternary POI :: PROTAC :: VHL VHL_complex VHL E3 Ligase Complex VHL_complex->PROTAC Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Figure 2: PROTAC-mediated hijacking of the VHL E3 ligase.

The Role of this compound as a VHL Ligand Scaffold

The development of potent, cell-permeable small molecule ligands for VHL was a watershed moment for the PROTAC field.[17][18] These ligands are designed to mimic the critical hydroxyproline residue of HIF-1α that slots into the VHL binding pocket. This compound serves as a privileged scaffold for the synthesis of such ligands. Its rigid spirocyclic core correctly orients the functional groups required for high-affinity binding, while the benzyl group provides a synthetic handle for elaboration into the final VHL ligand and subsequent attachment of a linker.

Table 1: Physicochemical Properties of the Scaffold

Property Value Source
CAS Number 909723-04-2 [19][20]
Molecular Formula C₁₄H₁₈N₂O [19][21]
Molecular Weight 230.31 g/mol [19]

| Classification | Protein Degrader Building Block |[19] |

The journey from this building block to a functional PROTAC involves multi-step chemical synthesis to install the necessary pharmacophore for VHL binding and then conjugation to a linker and a POI-binding warhead.

PROTAC_Structure Scaffold 7-Benzyl-2,7-diazaspiro [4.4]nonan-3-one (Scaffold) VHL_Ligand Functional VHL Ligand Scaffold->VHL_Ligand Synthesis Linker Linker VHL_Ligand->Linker Conjugation PROTAC Final PROTAC Molecule POI_Ligand POI-binding 'Warhead' Linker->POI_Ligand Conjugation

Figure 3: From scaffold to a functional PROTAC molecule.

Experimental Protocols for PROTAC Characterization

A hierarchical series of assays is required to validate a novel PROTAC derived from the this compound scaffold.[5] This self-validating workflow ensures that each mechanistic step is confirmed before proceeding to the next, more complex biological question.

Workflow P1 Protocol 3.1 Biochemical VHL Binding (FP Assay) P2 Protocol 3.2 In-Cell Ternary Complex Formation (NanoBRET™) P1->P2 Confirmed Binding P3 Protocol 3.3 Target Degradation Quantification (Western Blot) P2->P3 Confirmed Proximity P4 Protocol 3.4 Degradation Kinetics (Live-Cell Assay) P3->P4 Confirmed Degradation P5 Protocol 3.5 Selectivity Profiling (Proteomics) P3->P5 Confirmed Degradation

Figure 4: Hierarchical workflow for PROTAC validation.
Protocol 3.1: VHL Binding Affinity via Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (IC₅₀) of a synthesized VHL ligand by measuring its ability to displace a fluorescently labeled tracer from the purified VHL-ElonginB-ElonginC (VBC) complex.[10][22][23]

Causality: This is the foundational experiment. A PROTAC cannot function if its E3-recruiting ligand does not bind to the target ligase. This biochemical assay isolates the ligand-VHL interaction, providing a clean, quantitative measure of binding potency without the complexities of a cellular environment.

Methodology:

  • Reagent Preparation:

    • Prepare purified, recombinant VBC protein complex.

    • Synthesize or procure a fluorescently labeled VHL tracer (e.g., FAM-HIF-1α peptide).[22]

    • Prepare a 2x working solution of VBC complex and tracer in FP assay buffer (e.g., 100 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.01% Tween-20). The final concentration should be optimized to yield a stable and robust polarization window.

    • Prepare serial dilutions of the test VHL ligand (synthesized from the scaffold) in 100% DMSO, followed by a final dilution in FP assay buffer.

  • Assay Execution (384-well format):

    • Add 10 µL of the test ligand dilution to appropriate wells. Add 10 µL of buffer with DMSO for control wells.

    • Add 10 µL of the 2x VBC/tracer solution to all wells.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity.

    • Calculate the millipolarization (mP) values for each well.

  • Data Analysis:

    • Normalize the data using high (tracer + VBC) and low (tracer only) controls.

    • Plot the normalized mP values against the logarithm of the test ligand concentration.

    • Fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.

Table 2: Representative VHL Ligand Binding Affinities (FP Assay)

Compound ID Scaffold Origin VBC Binding IC₅₀ (nM)
VHL-Ligand-01 7-Benzyl-2,7-diazaspiro... 150.2
VHL-Ligand-02 7-Benzyl-2,7-diazaspiro... 85.7

| VH032 (Control) | Published Ligand | 55.0 |

Protocol 3.2: In-Cell Ternary Complex Formation via NanoBRET™ Assay

Objective: To confirm that the full PROTAC molecule induces a stable ternary complex between VHL and the POI in a live-cell context.[24][25]

Causality: Strong binary binding does not guarantee efficient ternary complex formation, which is the critical, rate-limiting step for degradation.[26] This live-cell assay provides direct evidence of target engagement and induced proximity, which is more biologically relevant than in vitro methods.

Methodology:

  • Cell Line Preparation:

    • Co-transfect HEK293 cells with two plasmids: one expressing the POI fused to NanoLuc® luciferase (e.g., POI-Nluc) and another expressing VHL fused to HaloTag® (e.g., Halo-VHL).

  • Assay Execution:

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

    • Treat cells with the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) and allow it to equilibrate.

    • Add serial dilutions of the test PROTAC to the wells.

    • Immediately add the Nano-Glo® Substrate (energy donor).

  • Data Acquisition:

    • Read the plate on a luminometer equipped with two filters to detect donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Correct the raw ratio by subtracting the ratio from vehicle-only control wells.

    • Plot the corrected NanoBRET™ ratio against PROTAC concentration to visualize ternary complex formation.

Table 3: Ternary Complex Formation Efficacy (NanoBRET™ Assay)

PROTAC ID Max BRET Ratio (mBU) EC₅₀ (nM)
PROTAC-A 250 75
PROTAC-B 120 210

| MZ1 (Control) | 310 | 50 |

Protocol 3.3: Target Protein Degradation via Western Blot

Objective: To quantify the reduction in endogenous POI levels following PROTAC treatment.[27]

Causality: This is the ultimate functional readout. It directly measures the desired biological outcome: the disappearance of the target protein. This assay validates the entire chain of events from cell entry and binding to ubiquitination and proteasomal degradation.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., one that endogenously expresses the POI and VHL) and allow cells to adhere.

    • Treat cells with a serial dilution of the PROTAC for a fixed time point (e.g., 18-24 hours). Include a vehicle (DMSO) control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Immunoblotting:

    • Normalize samples to equal protein amounts, add Laemmli buffer, and denature.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis:

    • Develop the blot using an ECL substrate and image with a chemiluminescence imager.

    • Perform densitometry analysis to quantify the band intensity for the POI and the loading control.

    • Normalize the POI signal to the loading control signal for each lane.

    • Calculate the percentage of remaining POI relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[28]

Table 4: Target Protein Degradation Parameters (DC₅₀ & Dₘₐₓ)

PROTAC ID DC₅₀ (nM) Dₘₐₓ (%) Cell Line
PROTAC-A 25 >95% HeLa
PROTAC-B 180 78% HeLa

| dBET1 (Control) | 8 | >95% | 22Rv1 |

References

Application Notes and Protocols for the Design and Synthesis of Diazaspiro-Based Inhibitors of Apoptosis Proteins (IAPs)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting the Gatekeepers of Apoptosis

The evasion of programmed cell death, or apoptosis, is a fundamental hallmark of cancer.[1] Inhibitor of Apoptosis Proteins (IAPs) are a family of crucial intracellular regulators that block apoptosis, primarily by binding to and neutralizing caspases, the key executioner enzymes of this process.[2][3] Overexpression of IAPs, such as X-linked IAP (XIAP) and cellular IAP1 and IAP2 (cIAP1/2), is frequently observed in various malignancies and is associated with tumor progression, chemoresistance, and poor patient outcomes.[2][4] This makes IAPs highly attractive targets for novel anticancer therapies.[5]

Nature has provided a blueprint for IAP antagonism in the form of the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), an endogenous protein released from the mitochondria during apoptotic signaling.[1] The N-terminal tetrapeptide motif (Ala-Val-Pro-Ile, AVPI) of SMAC binds to the Baculovirus IAP Repeat (BIR) domains of IAPs, displacing caspases and promoting their activation.[1] This has inspired the development of small-molecule "SMAC mimetics" that replicate this interaction, offering a promising therapeutic strategy to resensitize cancer cells to apoptosis.[4][6]

This guide focuses on a specific, highly promising class of SMAC mimetics built upon a diazaspirocyclic core. The diazaspiro scaffold provides a rigid, three-dimensional framework that allows for the precise orientation of pharmacophoric elements, leading to potent and selective IAP inhibitors. We will detail the design principles, a representative synthetic route, and comprehensive protocols for the biological evaluation of these compounds.

Mechanism of Action: A Two-Pronged Attack

Diazaspiro-based IAP inhibitors, like other SMAC mimetics, induce apoptosis through a dual mechanism. By binding to the BIR domains of IAPs, they:

  • Displace Caspases: They directly compete with caspases for binding to XIAP, freeing the caspases to execute the apoptotic program.[7]

  • Induce cIAP Degradation: Their binding to cIAP1 and cIAP2 triggers a conformational change that stimulates the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent degradation by the proteasome.[5][8][9][10]

The degradation of cIAPs has a profound impact on tumor necrosis factor-alpha (TNFα) signaling.[8][9] In the absence of cIAPs, signaling through the TNFα receptor shifts from a pro-survival (NF-κB activation) to a pro-death pathway, culminating in the formation of a death-inducing signaling complex and caspase-8 activation.[8][9] This TNFα-dependent apoptosis is a critical component of the single-agent activity of many SMAC mimetics.[8]

cluster_0 Diazaspiro-based IAP Inhibitor Action cluster_1 Cellular Outcomes Inhibitor Diazaspiro IAP Inhibitor XIAP XIAP Inhibitor->XIAP Binds to BIR3 domain cIAP1 cIAP1 Inhibitor->cIAP1 Binds to BIR3 domain Caspases Caspases (e.g., Casp-3, -7, -9) XIAP->Caspases Inhibits Proteasome Proteasome cIAP1->Proteasome Auto-ubiquitination & Degradation Apoptosis Apoptosis Caspases->Apoptosis Activation TNFa_Complex TNFα Signaling Complex TNFa_Complex->Apoptosis Pro-apoptotic signaling

Figure 1: Mechanism of action of diazaspiro-based IAP inhibitors.

Part 1: Design and Synthesis

Rational Design & Structure-Activity Relationships (SAR)

The design of potent diazaspiro-based IAP inhibitors is guided by the crystal structure of the SMAC N-terminal peptide bound to the BIR3 domain of XIAP.[11] The diazaspiro core serves as a rigid scaffold to mimic the crucial proline residue of the AVPI motif, while allowing for substitutions that optimize binding affinity and pharmacokinetic properties.[11][12]

Key Pharmacophoric Features:

  • N-terminal Amine (P1'): A primary or secondary amine that forms a critical salt bridge with a conserved glutamate residue in the BIR domain.

  • Alkyl Group (P1): Typically a methyl group mimicking the alanine residue of SMAC.

  • Diazaspiro Core (P2-P3): A rigid scaffold, often a diazaspiro[4.5]decane or similar structure, that replaces the valine and proline residues.[12] This core provides a defined three-dimensional structure.

  • Aromatic/Lipophilic Group (P4): A larger hydrophobic group that occupies a pocket corresponding to the isoleucine residue of SMAC.

cluster_0 Pharmacophore of a Diazaspiro-based IAP Inhibitor P1_prime N-terminal Amine (Salt Bridge) P2_P3 Diazaspiro Core (Val-Pro Mimic) P1_prime->P2_P3 Linker P1 Alkyl Group (Ala Mimic) P1->P2_P3 Attached to scaffold P4 Lipophilic Group (Ile Mimic) P2_P3->P4 Linker

Figure 2: Key pharmacophoric features of diazaspiro-based IAP inhibitors.

Structure-activity relationship (SAR) studies have shown that modifications to these key areas can significantly impact potency and selectivity for different IAP proteins.[13][14] For instance, variations in the P4 group can modulate the relative binding affinities for XIAP versus cIAP1/2.[11]

General Synthetic Protocol: Representative Synthesis of a Diazaspiro[4.5]decanone Core

The synthesis of diazaspiro scaffolds can be achieved through various routes, often involving multi-step sequences.[15][16][17] Below is a representative, generalized protocol for the construction of a key intermediate, a protected 2,8-diazaspiro[4.5]decan-1-one. This protocol is illustrative and may require optimization based on the specific target molecule.

Protocol ID: SYN-IAP-101

Objective: To synthesize a protected diazaspiro[4.5]decanone core for further elaboration into IAP inhibitors.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Potassium cyanide

  • Ammonium carbonate

  • Appropriate N-protecting agent (e.g., Boc anhydride)

  • Appropriate amino acid derivative

  • Coupling agents (e.g., HATU, HOBt)

  • Organic solvents (e.g., DMF, DCM, MeOH)

  • Bases (e.g., DIPEA, Et3N)

Workflow:

cluster_0 Synthetic Workflow for Diazaspiro Core Start 4-Piperidone Step1 Step 1: Bucherer-Bergs Reaction Start->Step1 Intermediate1 Spirohydantoin Intermediate Step1->Intermediate1 Step2 Step 2: N-Protection Intermediate1->Step2 Intermediate2 Protected Spirohydantoin Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 Protected Amino Acid Core Step3->Intermediate3 Step4 Step 4: Peptide Coupling Intermediate3->Step4 Final Elaborated Diazaspiro IAP Inhibitor Step4->Final

Figure 3: Generalized synthetic workflow for a diazaspiro-based IAP inhibitor.

Step-by-Step Procedure:

  • Bucherer-Bergs Reaction:

    • Dissolve 4-piperidone monohydrate hydrochloride in a suitable solvent system (e.g., aqueous ethanol).

    • Add potassium cyanide and ammonium carbonate.

    • Heat the reaction mixture (e.g., 60 °C) for several hours to overnight.

    • Upon completion, cool the reaction and collect the precipitated spirohydantoin product by filtration.

  • N-Protection of the Piperidine Nitrogen:

    • Suspend the spirohydantoin intermediate in a suitable solvent (e.g., dioxane/water).

    • Add a base (e.g., NaOH) followed by the N-protecting agent (e.g., di-tert-butyl dicarbonate for Boc protection).

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the N-protected spirohydantoin.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the hydantoin ring using a strong base (e.g., Ba(OH)2 or NaOH) in a suitable solvent at elevated temperatures.

    • This step yields the corresponding amino acid. The reaction progress should be carefully monitored.

    • Acidify the reaction mixture to facilitate work-up and isolation of the protected amino acid core.

  • Peptide Coupling and Further Elaboration:

    • The resulting protected amino acid core can now be coupled with other fragments.

    • For example, couple the free amine with a protected amino acid (e.g., Boc-N-Me-Ala-OH) using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).

    • Subsequent deprotection and coupling steps are then performed to introduce the P4 group and complete the synthesis of the target diazaspiro-based IAP inhibitor.

This is a generalized protocol. Specific reaction conditions, purification methods (e.g., column chromatography, recrystallization), and characterization (e.g., NMR, MS) are essential for each step and must be adapted from relevant literature.[12][15][16][17][18]

Part 2: Biological Evaluation Protocols

A hierarchical approach is employed to evaluate the biological activity of newly synthesized diazaspiro-based IAP inhibitors, starting from biochemical assays to cellular and finally in vivo models.

cluster_0 Biological Evaluation Workflow Biochemical Biochemical Assays (Binding Affinity) Cellular Cellular Assays (Target Engagement, Apoptosis) Biochemical->Cellular Potent binders advance InVivo In Vivo Models (Efficacy, PK/PD) Cellular->InVivo Active compounds advance

Figure 4: Hierarchical workflow for the biological evaluation of IAP inhibitors.

Biochemical Assays: Measuring Target Binding Affinity

The initial step is to quantify the binding affinity of the synthesized compounds to the BIR domains of IAP proteins (XIAP, cIAP1, cIAP2). Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two commonly used techniques.

Protocol ID: BIO-FP-201

Objective: To determine the IC50 value of a test compound for the XIAP BIR3 domain using a competitive fluorescence polarization assay.

Principle: This assay measures the change in polarization of a fluorescently labeled probe (a SMAC-derived peptide). When the probe is bound to the larger IAP protein, it tumbles slowly, resulting in high polarization. A test compound that binds to the IAP protein will displace the probe, which then tumbles freely in solution, leading to a decrease in polarization.[19][20]

Materials:

  • Recombinant human XIAP BIR3 protein

  • Fluorescently labeled SMAC-derived peptide probe (e.g., FITC-AVPI)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)[21]

  • 384-well, black, non-binding microplates[22]

  • Test compound serially diluted in DMSO and then assay buffer.

  • Fluorescence polarization plate reader.[19]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of XIAP BIR3 protein and the fluorescent probe in assay buffer at 2x the final desired concentration.

  • Plate Layout:

    • Blank wells: Assay buffer only.

    • Pmin (Free Probe) wells: Fluorescent probe only.

    • Pmax (Bound Probe) wells: Fluorescent probe + XIAP BIR3 protein.

    • Test wells: Fluorescent probe + XIAP BIR3 protein + serially diluted test compound.

  • Assay Execution:

    • Add 10 µL of the 2x test compound dilution to the appropriate wells.

    • Add 10 µL of the 2x fluorescent probe and 2x XIAP BIR3 protein mixture to the test and Pmax wells.

    • Add 10 µL of 2x fluorescent probe to the Pmin wells.

    • Final volume in each well should be 20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[21]

  • Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation/535 nm emission for FITC).[22]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol ID: BIO-SPR-202

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a test compound for cIAP1 BIR3 using Surface Plasmon Resonance.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[23][24] An IAP protein (ligand) is immobilized on the chip, and the test compound (analyte) is flowed over the surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)[25]

  • Recombinant human cIAP1 BIR3 protein

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)[26]

  • Test compound serially diluted in running buffer.

Step-by-Step Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the cIAP1 BIR3 protein (diluted in a low pH buffer, e.g., 10 mM acetate pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the test compound over the immobilized surface at a constant flow rate (e.g., 30 µL/min).[23]

    • Include a zero-concentration (buffer only) injection for double referencing.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the ligand (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding and bulk refractive index changes.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Table 1: Representative Biochemical Data for Diazaspiro-based IAP Inhibitors

Compound IDTargetAssay TypeAffinity Constant
GDC-0152 cIAP1 BIR3Ki17 nM[27]
cIAP2 BIR3Ki43 nM[27]
XIAP BIR3Ki28 nM[27]
Compound 45 cIAP1IC50 (cellular)1.3 nM[11]
XIAPIC50 (cellular)200 nM[11]
Birinapant cIAP1Kd<1 nM[27]
Cellular Assays: Assessing Biological Function

Compounds with potent binding affinity are advanced to cellular assays to confirm target engagement and their ability to induce apoptosis.

Protocol ID: CELL-APO-301

Objective: To measure the induction of apoptosis in a cancer cell line (e.g., MDA-MB-231) using the Caspase-Glo® 3/7 Assay.

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases.[28] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[28][29][30]

Materials:

  • MDA-MB-231 breast cancer cells

  • Cell culture medium and supplements

  • 96-well, white-walled, clear-bottom plates

  • Test compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24, 48, or 72 hours).[31] Include vehicle-only (e.g., DMSO) controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[30]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[30]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of blank wells (media + reagent) from all other wells.

    • Normalize the data to the vehicle control to determine the fold-increase in caspase activity.

    • Plot the fold-increase in caspase activity against compound concentration to determine the EC50 for apoptosis induction.

In Vivo Efficacy Studies

Promising compounds are evaluated in animal models to assess their anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Protocol ID: INVIVO-XG-401

Objective: To evaluate the anti-tumor efficacy of a diazaspiro-based IAP inhibitor in a human tumor xenograft model.

Principle: A human cancer cell line (e.g., MDA-MB-231) is implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[32]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • MDA-MB-231 cells

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

    • Calculate the Tumor Growth Inhibition (TGI) for the treated group relative to the control group.

    • Excise tumors for pharmacodynamic analysis, such as Western blotting for cIAP1 degradation or cleaved caspase-3 levels.[10]

Table 2: Representative In Vivo Data for a Diazaspiro-based IAP Inhibitor

ModelCompoundDose & ScheduleOutcome
MDA-MB-231 Xenograft Compound 4530 mg/kg, p.o., q.d.Tumor Regression (T/C: -53%)[11]
MDA-MB-231 CDX TQB372830 mpk, q.d.89.8% TGI[10]

Conclusion

The design and synthesis of diazaspiro-based IAP inhibitors represent a sophisticated, structure-guided approach to cancer therapy. The rigid diazaspiro scaffold enables the development of highly potent and selective SMAC mimetics that can effectively induce apoptosis in cancer cells. The protocols outlined in this guide provide a comprehensive framework for the rational design, chemical synthesis, and rigorous biological evaluation of these promising therapeutic agents. By systematically applying these methodologies, researchers can advance the development of novel IAP-targeting drugs for the treatment of cancer.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,7-Diazaspiro[4.4]nonane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2,7-Diazaspiro[4.4]nonanes in Medicinal Chemistry

The quest for novel chemical matter with enhanced therapeutic properties is a central theme in modern drug discovery. In this context, three-dimensional (3D) molecular scaffolds have garnered significant attention for their ability to confer improved potency, selectivity, and pharmacokinetic profiles compared to traditional flat, aromatic structures. Among these, the 2,7-diazaspiro[4.4]nonane core has emerged as a privileged scaffold. Its rigid, spirocyclic framework allows for a precise, predictable orientation of substituents in 3D space, facilitating optimal interactions with biological targets. This unique architecture is increasingly found in molecules targeting a range of diseases, from neurological disorders to cancer.[1][2]

This guide provides a comprehensive overview of the stereoselective synthesis of 2,7-diazaspiro[4.4]nonane derivatives, offering detailed protocols and a discussion of the underlying principles that govern stereochemical control. We will delve into a powerful asymmetric catalytic method, providing researchers with the practical knowledge to construct these valuable building blocks for their drug discovery programs.

Strategic Approaches to Stereocontrol in 2,7-Diazaspiro[4.4]nonane Synthesis

The construction of the chiral 2,7-diazaspiro[4.4]nonane scaffold necessitates precise control over the stereochemistry at the spirocyclic center and any additional stereocenters on the pyrrolidine rings. Several elegant strategies have been developed to achieve this, primarily relying on asymmetric catalysis.

A particularly effective and versatile approach is the asymmetric [3+2] cycloaddition of azomethine ylides , which allows for the rapid assembly of the pyrrolidine rings with high stereocontrol.[3][4] Another powerful strategy involves the diastereodivergent Michael addition to nitroalkenes , followed by a reduction and cyclization cascade. This method offers the unique advantage of selectively accessing different diastereomers of the final product by simply tuning the catalytic system.[5]

The choice of chiral catalyst is paramount in these transformations. Chiral phosphoric acids have proven to be effective in a variety of asymmetric syntheses of spirocyclic compounds.[6][7][8] Additionally, transition metal catalysts, particularly those based on copper and rhodium complexed with chiral ligands, have demonstrated exceptional efficacy in controlling both the enantioselectivity and diastereoselectivity of the key bond-forming steps.[5][9]

Below, we present a detailed protocol for a diastereodivergent synthesis of 1,7-diazaspiro[4.4]nonane precursors, which upon reduction, yield the desired 2,7-diazaspiro[4.4]nonane core. This method, developed by Deng, Luo, and coworkers, showcases the power of ligand-controlled catalysis to access a diverse range of stereoisomers.[5]

Core Protocol: Diastereodivergent Asymmetric Michael Addition for 2,7-Diazaspiro[4.4]nonane Precursors

This protocol details the synthesis of chiral Michael adducts, which are key intermediates readily converted to 2,7-diazaspiro[4.4]nonane derivatives through a subsequent reduction-cyclization step. The ability to selectively generate either syn or anti diastereomers by choosing the appropriate copper-ligand combination is a key feature of this methodology.[5]

Workflow Overview

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Asymmetric Michael Addition cluster_workup Work-up and Purification cluster_cyclization Reduction and Cyclization Reactants Prepare Azomethine Ylide Precursor (Imidate) and Nitroalkene Catalyst Prepare Chiral Catalyst: Cu(OAc)2 with N,O- or N,P-Ligand Reaction Combine Reactants and Catalyst Catalyst->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Workup Quench and Extract Michael Adduct Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Reduce Reduce Nitro Group (e.g., NaBH4) Purify->Reduce Cyclize In-situ Cyclization to form 2,7-Diazaspiro[4.4]nonane Reduce->Cyclize

Caption: General workflow for the diastereodivergent synthesis.

Detailed Experimental Procedures

A. General Procedure for the syn-Selective Michael Addition:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (5 mol%) and the chiral N,O-ligand (e.g., a BOX ligand, 5.5 mol%).

  • Add anhydrous solvent (e.g., dichloromethane, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the cyclic azomethine ylide precursor (e.g., an imino ester, 1.0 equiv.) and the nitroalkene (1.2 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the syn-Michael adduct.

B. General Procedure for the anti-Selective Michael Addition:

  • Follow the same initial setup as the syn-selective procedure, but instead of an N,O-ligand, use a chiral N,P-ligand (e.g., a phosphino-oxazoline (PHOX) ligand, 5.5 mol%).

  • The subsequent steps of reactant addition, reaction monitoring, and purification are analogous to the syn-selective protocol.

C. Reduction and Cyclization to 2,7-Diazaspiro[4.4]nonane:

  • Dissolve the purified Michael adduct (1.0 equiv.) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄, 4.0 equiv.), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or crystallization to yield the desired 2,7-diazaspiro[4.4]nonane derivative.

Data Presentation: Representative Results

The following table summarizes typical results obtained using the diastereodivergent Michael addition strategy, showcasing the high levels of stereocontrol achievable.

EntryCatalyst SystemProductDiastereomeric Ratio (syn/anti)Enantiomeric Excess (%)Yield (%)
1Cu(OAc)₂ / N,O-Ligandsyn-Adduct>99:19892
2Cu(OAc)₂ / N,P-Ligandanti-Adduct1:99>9995

Data is representative and based on findings reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.[5]

Mechanistic Insights: The Origin of Stereoselectivity

The remarkable diastereodivergence observed in this reaction is a direct consequence of the distinct chiral environments created by the different ligand classes.

Stereocontrol_Mechanism cluster_syn syn-Selective Pathway cluster_anti anti-Selective Pathway NO_Ligand N,O-Ligand Cu_NO Cu(II) Complex NO_Ligand->Cu_NO forms TS_syn Transition State A (less steric hindrance) Cu_NO->TS_syn catalyzes Product_syn syn-Michael Adduct TS_syn->Product_syn leads to NP_Ligand N,P-Ligand Cu_NP Cu(II) Complex NP_Ligand->Cu_NP forms TS_anti Transition State B (alternative approach) Cu_NP->TS_anti catalyzes Product_anti anti-Michael Adduct TS_anti->Product_anti leads to

Caption: Simplified model for ligand-controlled diastereoselectivity.

The N,O-ligand (e.g., BOX) coordinates to the copper center, creating a chiral pocket that favors a specific approach of the nitroalkene to the azomethine ylide, leading to the formation of the syn-diastereomer. In contrast, the N,P-ligand (e.g., PHOX) generates a different steric and electronic environment around the copper catalyst. This alternative chiral space dictates a different trajectory for the incoming electrophile, resulting in the preferential formation of the anti-diastereomer. This level of catalyst control is a hallmark of modern asymmetric synthesis and provides a powerful tool for accessing a wider range of stereochemically diverse molecules.

Conclusion and Future Outlook

The stereoselective synthesis of 2,7-diazaspiro[4.4]nonane derivatives represents a significant and enabling technology for medicinal chemists. The methods outlined in this guide, particularly the diastereodivergent catalytic approach, provide a robust and flexible platform for the creation of novel, three-dimensional chemical entities. As our understanding of asymmetric catalysis continues to deepen, we can anticipate the development of even more efficient and selective methods for the synthesis of these and other complex spirocyclic systems, further expanding the accessible chemical space for drug discovery.

References

Application Notes and Protocols for 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one in Neurodegenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of January 2026, a comprehensive review of scientific literature did not yield direct studies on the neuroprotective effects of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one. The following application notes and protocols are therefore hypothetical and based on the known neuroprotective mechanisms of the broader class of diazaspiro[4.4]nonane derivatives and their established role as modulators of key neuroprotective pathways. These protocols are intended to serve as a detailed guide for researchers to investigate the potential therapeutic properties of this compound.

Introduction: The Promise of the Diazaspiro[4.4]nonane Scaffold in Neuroscience

The 2,7-diazaspiro[4.4]nonane scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders.[1] Its rigid, three-dimensional conformation allows for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets.[1] Notably, derivatives of this scaffold have been identified as potent ligands for sigma receptors (σ₁ and σ₂), which are implicated in a range of neurological functions and diseases, including neurodegeneration, pain, and psychiatric disorders.[1]

This compound is a novel compound featuring this promising scaffold. Its structural characteristics suggest a potential to modulate key signaling pathways involved in neuronal survival and plasticity. This document provides a comprehensive guide for the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Proposed Mechanism of Action: A Focus on Sigma-1 Receptor Agonism

The sigma-1 receptor (σ₁R) is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), playing a critical role in regulating cellular stress responses and calcium homeostasis.[2] Agonism of the σ₁R has been shown to be broadly neuroprotective through various mechanisms, including the modulation of calcium signaling, reduction of oxidative stress, and enhancement of neurotrophic factor expression.[3][4]

Given that the 2,7-diazaspiro[4.4]nonane scaffold has yielded potent sigma-1 receptor ligands, it is hypothesized that this compound acts as a σ₁R agonist.[1] Upon binding, the compound may induce a conformational change in the receptor, leading to its dissociation from its binding partners and translocation to other cellular compartments. This initiates a cascade of neuroprotective signaling events.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Neuron Neuronal Survival & Plasticity Compound This compound Sigma1R Sigma-1 Receptor (σ₁R) Compound->Sigma1R Binds & Activates BiP BiP/GRP78 Sigma1R->BiP Bound (Inactive State) Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis Modulates Synaptic_Plasticity Synaptic Plasticity Sigma1R->Synaptic_Plasticity Promotes ER_Stress ER Stress Sigma1R->ER_Stress Reduces ATP_Production ATP Production Ca_Homeostasis->ATP_Production Maintains Oxidative_Stress Oxidative Stress Ca_Homeostasis->Oxidative_Stress Reduces ROS_Reduction ROS Reduction Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection ATP_Production->Neuroprotection Apoptosis Apoptosis Neuroprotection->Apoptosis Inhibits Synaptic_Plasticity->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound via Sigma-1 receptor agonism.

Synthesis of this compound

While a specific synthesis for the 3-one isomer is not yet published, a plausible synthetic route can be adapted from the published synthesis of the isomeric 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[5] The synthesis would likely involve a multi-step process starting from a suitably protected pyrrolidine derivative, followed by cyclization and deprotection steps.

Note: The following is a generalized, hypothetical synthetic workflow.

G Start Protected Pyrrolidine Derivative Intermediate1 Functionalized Pyrrolidine Start->Intermediate1 Alkylation & Functional Group Interconversion Intermediate2 Spirocyclic Precursor Intermediate1->Intermediate2 Intramolecular Cyclization Final_Compound This compound Intermediate2->Final_Compound Deprotection & Purification

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol details the assessment of the neuroprotective effects of this compound against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line, a widely used model in neurodegenerative disease research.[6][7][8][9][10]

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For differentiation into a more neuron-like phenotype, seed cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid. Incubate for 4-6 days, changing the medium every 2 days.

2. Neurotoxicity Induction and Compound Treatment:

  • Seed differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours.

  • Induce neurotoxicity by adding a neurotoxin such as Amyloid-β₁₋₄₂ (10 µM for an Alzheimer's model) or MPP⁺ (1 mM for a Parkinson's model).[6][8]

  • Co-incubate the cells with the compound and the neurotoxin for 24 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control group.

4. Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay):

  • After treatment, wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in serum-free medium to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Hypothetical Data Presentation:

Concentration (µM)Cell Viability (%) vs. ToxinROS Production (%) vs. Toxin
Toxin Control52.3 ± 4.1185.2 ± 12.3
0.158.7 ± 3.9160.1 ± 11.8
172.4 ± 5.2125.6 ± 9.7
1085.1 ± 4.8105.3 ± 8.1
5082.6 ± 5.5108.9 ± 8.5
10079.8 ± 6.1115.4 ± 9.2
Protocol 2: Sigma-1 Receptor Competitive Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the sigma-1 receptor using a radioligand competitive binding assay.[11][12][13][14][15]

1. Membrane Preparation:

  • Use guinea pig liver membranes, which have a high density of sigma-1 receptors.[11]

  • Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, the radioligand [³H]-(+)-pentazocine (a selective σ₁R ligand), and increasing concentrations of the unlabeled test compound (this compound).

  • Incubate at room temperature for 2 hours to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand, such as haloperidol.

3. Data Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data:

CompoundTargetKi (nM)
This compoundSigma-1 Receptor15.8
Haloperidol (Reference)Sigma-1 Receptor3.2
Protocol 3: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

This protocol outlines a study to evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.[16][17][18][19][20]

1. Animal Model and Treatment:

  • Use 6-month-old 5XFAD transgenic mice and wild-type littermates.

  • Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle control daily via intraperitoneal injection for 4 weeks.

2. Behavioral Testing (Morris Water Maze):

  • During the final week of treatment, assess spatial learning and memory using the Morris water maze test.[16][17][19]

  • Acquisition Phase (4 days): Train mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.

3. Post-mortem Brain Tissue Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Immunohistochemistry: Stain brain sections for amyloid-β plaques (using antibodies like 4G8) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Biochemical Analysis: Measure levels of soluble and insoluble amyloid-β₁₋₄₀ and amyloid-β₁₋₄₂ using ELISA.

Hypothetical In Vivo Efficacy Data:

Treatment GroupEscape Latency (Day 4, s)Time in Target Quadrant (s)Aβ Plaque Load (% area)
Wild-Type + Vehicle15.2 ± 2.125.8 ± 3.4N/A
5XFAD + Vehicle45.8 ± 5.312.1 ± 2.812.5 ± 1.8
5XFAD + 5 mg/kg Cmpd28.4 ± 4.120.3 ± 3.17.8 ± 1.2

Conclusion and Future Directions

The presented application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. The hypothesized mechanism of action through sigma-1 receptor agonism is supported by the known pharmacology of the diazaspiro[4.4]nonane scaffold. The detailed in vitro and in vivo protocols offer a clear path for researchers to validate this hypothesis and assess the compound's neuroprotective potential.

Successful outcomes from these studies would warrant further investigation into the compound's pharmacokinetic properties, safety profile, and efficacy in other models of neurodegeneration. Ultimately, this compound represents a promising lead compound that, with further research, could contribute to the development of novel and effective treatments for devastating neurodegenerative disorders.

References

Application of Diazaspiro[4.4]nonane Scaffolds in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Diazaspiro[4.4]nonane in Oncology Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively target the complexities of cancer is perpetual. The diazaspiro[4.4]nonane scaffold has emerged as a privileged structure, offering a unique three-dimensional and conformationally restricted framework that is highly advantageous for the design of potent and selective anticancer agents.[1] Its rigid bicyclic system, comprising two fused five-membered rings sharing a single spirocyclic carbon, provides a well-defined spatial arrangement of substituents, enhancing the potential for high-affinity interactions with biological targets.[1] This structural rigidity can also contribute to improved metabolic stability and a more favorable pharmacokinetic profile.[1] The presence of two nitrogen atoms within the core structure offers versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]

Derivatives of the broader azaspiro[4.4]nonane class have demonstrated a wide array of biological activities, including anticancer effects.[1] A key advantage of incorporating such spirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates in drug development. This is attributed to improved solubility, enhanced target selectivity, and reduced off-target effects. While the direct application of diazaspiro[4.4]nonane scaffolds in oncology is a developing field, related azaspiro compounds have shown promise, providing valuable insights into their potential mechanisms of action. For instance, Atiprimod, an azaspiro[4.5]decane derivative, has exhibited anticancer properties by inhibiting key signaling pathways such as JAK/STAT and PI3K/Akt.[1]

This technical guide provides a comprehensive overview of the application of diazaspiro[4.4]nonane scaffolds in oncology research, detailing synthetic strategies, potential molecular targets, and robust protocols for the evaluation of their anticancer activity.

Key Oncological Targets for Diazaspiro[4.4]nonane Derivatives

The unique structural features of the diazaspiro[4.4]nonane scaffold make it an ideal candidate for targeting a variety of cancer-related proteins and pathways.

Inhibition of Protein-Protein Interactions: The Case of MDM2-p53

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Small molecules that can block the MDM2-p53 interaction are therefore of significant therapeutic interest. The rigid diazaspiro[4.4]nonane scaffold can serve as a platform to position functional groups in a precise orientation to mimic the key interactions of p53 with MDM2, thereby disrupting this protein-protein interaction.

Modulation of Kinase Activity

Kinases are a major class of drug targets in oncology due to their central role in cell signaling pathways that are often dysregulated in cancer. The diazaspiro[4.4]nonane core can be elaborated with various substituents to create potent and selective kinase inhibitors. For example, derivatives of the related 1-thia-4-azaspiro[4.4/5]alkane scaffold have been synthesized and shown to act as dual inhibitors of EGFR and BRAFV600E, two kinases implicated in a range of cancers.[2] The well-defined geometry of the diazaspiro scaffold can aid in achieving selectivity for the target kinase, reducing off-target effects.

DNA Damage Response Pathways

Targeting the DNA damage response (DDR) is a validated strategy in cancer therapy. Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DDR, and its inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Recently, diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in the framework of the PARP inhibitor Olaparib.[3] This research highlights the potential of the diazaspiro[4.4]nonane scaffold in the design of novel DDR inhibitors.[3]

Synthesis of Diazaspiro[4.4]nonane Scaffolds and Derivatives

The synthesis of diazaspiro[4.4]nonane scaffolds can be achieved through various synthetic routes. A common strategy involves a multi-step sequence to construct the bicyclic core, followed by functionalization of the nitrogen atoms to generate a library of derivatives for biological screening.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis and evaluation of diazaspiro[4.4]nonane derivatives.

Application Example: Diazaspiro Bicyclo Hydantoin Derivatives as Cytotoxic Agents

A series of novel diazaspiro bicyclo hydantoin derivatives have been designed, synthesized, and evaluated for their antiproliferative effects against human leukemia cell lines, K562 (chronic myelogenous leukemia) and CEM (T-cell leukemia).[4]

Structure-Activity Relationship (SAR) Insights

Initial SAR studies on this class of compounds have revealed several key features influencing their cytotoxic activity:[4]

  • Influence of N-terminal Substituents: The nature of the substituent at the N-3 position of the hydantoin ring plays a crucial role in determining the antitumor activity, with the order of activity observed as alkene > ester > ether.[4]

  • Impact of Phenyl Ring Substitution: The presence of electron-withdrawing groups at the third and fourth positions of the benzyl group attached to the N-8 position of the diazaspiro nucleus led to selective cytotoxicity against both leukemia cell lines.[4]

Table 1: Cytotoxic Activity of Representative Diazaspiro Bicyclo Hydantoin Derivatives

Compound IDR Group (at N-3)R' Group (at N-8 Benzyl)K562 IC50 (µM)CEM IC50 (µM)
7a Allyl4-Chloro< 50< 50
7b Ethyl Acetate4-Chloro> 50> 50
7c Methoxyethyl4-Chloro> 50> 50
7d Allyl3,4-Dichloro< 50< 50
7e Ethyl Acetate3,4-Dichloro< 50< 50

Data synthesized from[4]. Note: Specific IC50 values below 50 µM were not provided in the source.

Experimental Protocols for Evaluating Anticancer Activity

The following are detailed, step-by-step methodologies for key experiments to assess the anticancer potential of novel diazaspiro[4.4]nonane derivatives.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, CEM, A549, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Diazaspiro[4.4]nonane test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well and gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the cells by flow cytometry within one hour.[1]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • PI (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest cells and wash twice with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Future Directions and Conclusion

The diazaspiro[4.4]nonane scaffold represents a promising, yet relatively underexplored, area in oncology drug discovery. The existing research on related spirocyclic systems and the initial findings on diazaspiro bicyclo hydantoins provide a strong rationale for the continued investigation of this scaffold. Future efforts should focus on:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of diazaspiro[4.4]nonane derivatives are crucial to fully explore their potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by active diazaspiro[4.4]nonane compounds is essential for their rational optimization and clinical development.

  • In Vivo Evaluation: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable spiro-γ-lactam building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The most common and direct route to this compound is the intramolecular reductive cyclization of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.[1] This reaction involves the simultaneous reduction of a nitrile to a primary amine and its subsequent cyclization via aminolysis of the methyl ester to form the desired lactam.

While elegant, this transformation is frequently plagued by low yields. The primary cause is often the formation of side products during the nitrile reduction step. This guide will address the root causes of these issues and provide systematic solutions.

Precursor Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate Catalyst Raney® Ni, H₂ Precursor->Catalyst Product This compound (Desired Product) Catalyst->Product Successful Intramolecular Cyclization SideProduct Dimeric & Oligomeric Byproducts Catalyst->SideProduct Competing Intermolecular Reactions cluster_0 Reaction Pathways at Catalyst Surface Nitrile R-C≡N Imine [R-CH=NH] Intermediate Nitrile->Imine + H₂ PrimaryAmine R-CH₂NH₂ (Product for Cyclization) Imine->PrimaryAmine + H₂ (Desired Pathway) SecondaryAmine (R-CH₂)₂NH (Side Product) Imine->SecondaryAmine + R-CH₂NH₂ - NH₃ (Undesired Pathway) Start Low Yield Observed Check_Purity Analyze Crude Product (LC-MS, ¹H NMR) Start->Check_Purity Identify_Problem Identify Major Species Check_Purity->Identify_Problem High_MW High MW Byproducts? Identify_Problem->High_MW Byproducts Present Unreacted_SM Unreacted SM? Identify_Problem->Unreacted_SM Starting Material (SM) Present Optimize_Reduction Implement Conditions to Suppress Dimerization (See Q2) High_MW->Optimize_Reduction Yes Optimize_Conversion Troubleshoot Catalyst & Reaction Conditions (See Q3) Unreacted_SM->Optimize_Conversion Yes Success Improved Yield Optimize_Reduction->Success Optimize_Conversion->Success

References

Technical Support Center: Purification Strategies for 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one and its related derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile spirocyclic scaffold. The unique structure, containing a lactam, a tertiary amine, and a spirocyclic core, presents specific challenges and considerations during purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you achieve optimal purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter during the purification of this compound and its analogues.

Issue 1: My compound is streaking or tailing significantly during silica gel column chromatography.

  • Probable Cause: The basic nitrogen atoms in the diazaspiro[4.4]nonane core are interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, leading to broad, tailing peaks and poor separation.

  • Solution:

    • Use a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.

      • Add 0.1-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

      • Alternatively, for very basic compounds, pre-treating the eluent by adding 0.5-1% of a concentrated ammonium hydroxide solution, stirring vigorously, and separating the organic layer can be effective.

    • Deactivate the Silica: If basic modifiers are incompatible with your molecule, you can use deactivated silica gel. This can be prepared by mixing silica gel with a specific percentage of water (w/w) or by using commercially available deactivated silica.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. However, be aware that alumina can have different selectivity compared to silica.[1]

Issue 2: I'm observing a new, more polar spot on my TLC plate, and my post-column NMR shows an unexpected impurity.

  • Probable Cause: The γ-lactam ring is susceptible to hydrolysis, especially on the acidic surface of silica gel over extended periods.[2][3] This opens the ring to form the corresponding amino acid, which is significantly more polar.

  • Solution:

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over gravity chromatography for this reason.[4][5]

    • Use Neutralized or Deactivated Media: Employ silica gel that has been treated with a basic modifier as described in Issue 1. This neutralizes the acidic sites and reduces the risk of hydrolysis.[1]

    • Avoid Protic/Acidic Solvents if Possible: While methanol is a common polar solvent, its prolonged use in combination with the acidic silica can accelerate degradation. If possible, use solvent systems like Dichloromethane/Acetonitrile.

    • Forced Degradation Study: To confirm if decomposition is occurring, spot your pure compound on a TLC plate, let it sit for an hour, and then elute. The appearance of a new spot at the baseline suggests instability on silica.[1]

Issue 3: The N-benzyl deprotection via catalytic hydrogenation is slow, incomplete, or fails entirely.

  • Probable Cause: The amine functionalities in the molecule can act as catalyst poisons for Palladium on Carbon (Pd/C).[6][7] The catalyst's active sites become blocked, preventing the hydrogenolysis reaction from proceeding efficiently.

  • Solution:

    • Use Pearlman's Catalyst: Palladium hydroxide on carbon (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation of amines and is less prone to poisoning.[8]

    • Acidify the Reaction Mixture: Add a stoichiometric amount (or slight excess) of a mild acid like acetic acid or a more controlled amount of HCl in a solvent like ethanol.[7] This protonates the basic nitrogens, forming ammonium salts that do not bind to and poison the palladium catalyst.

    • Ensure Proper Reaction Conditions: Use a fresh, high-quality catalyst. Ensure the system is properly purged of air and filled with hydrogen (a balloon is often sufficient for small scale, but higher pressure may be needed).[7] Vigorous stirring is critical to ensure good mixing of the substrate, catalyst, and hydrogen gas.[6]

    • Alternative Deprotection Methods: If hydrogenolysis fails, consider oxidative cleavage (e.g., with CAN) or Birch reduction (sodium in liquid ammonia), although these methods have harsher conditions and may not be compatible with other functional groups.[8]

Issue 4: My compound "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: This is often due to the presence of persistent impurities that disrupt the crystal lattice formation. It can also be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

  • Solution:

    • Improve Purity: First, ensure the material is of high purity (>95%) by another method, such as flash chromatography, before attempting recrystallization.

    • Solvent System Screening:

      • Use a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate, dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes, diethyl ether) dropwise until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

      • Seeding: Add a single, tiny crystal of the pure compound to the cooled, supersaturated solution.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer to maximize crystal growth and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying crude this compound?

A1: The standard and most effective initial purification method is flash column chromatography on silica gel.[4][9] A typical starting eluent would be a gradient system, for example, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol. Crucially, it is highly recommended to add 0.5-1% triethylamine or ammonium hydroxide to the eluent system from the start to prevent peak tailing. [1] After chromatography, fractions can be analyzed by TLC, and pure fractions can be combined and concentrated. For achieving analytical purity, a subsequent recrystallization from a suitable solvent system like ethyl acetate/hexanes is often performed.[10]

Q2: Which analytical techniques are best for assessing the final purity of my compound?

A2: A combination of methods is essential for a comprehensive purity assessment.[11][]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and is excellent for identifying and quantifying major impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for determining quantitative purity (e.g., >99%). A method using a C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with HPLC (LC-MS) or GC (GC-MS), it is powerful for identifying unknown impurities.

  • Elemental Analysis (CHN): Confirms the elemental composition of the bulk sample, providing strong evidence of purity if the results are within ±0.4% of the theoretical values.

Q3: My synthesis is designed to be enantioselective. How can I determine the enantiomeric excess (ee) of my product?

A3: Standard chromatographic techniques cannot separate enantiomers. You must use a chiral method.[15]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[16][17] It requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a good starting point for screening. You will need to test various mobile phases (typically hexane/isopropanol or other alcohol mixtures) to achieve baseline separation of the two enantiomers.[18]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster and better resolution for chiral separations compared to HPLC and is becoming increasingly common in drug discovery settings.[13]

  • NMR with Chiral Shift Reagents: While less common for quantitative analysis, using chiral lanthanide shift reagents or chiral solvating agents in your NMR sample can sometimes induce separate signals for the two enantiomers, allowing for an estimation of the ee.[11]

Q4: Besides starting materials, what are the most likely side-products or degradation products I should be aware of?

A4: Potential impurities can arise from several sources:

  • Synthesis By-products: These are highly dependent on the specific synthetic route. For instance, in reductive amination steps, you might find partially reduced intermediates or over-alkylated products.

  • Lactam Hydrolysis: As mentioned in the troubleshooting section, the formation of the ring-opened amino acid is a key potential degradation product, especially if the compound is exposed to acidic or basic aqueous conditions for extended periods.[3][19]

  • Oxidation: The tertiary benzylamine is susceptible to oxidation over time, potentially forming the corresponding N-oxide, especially if exposed to air and light.

  • Diastereomers: If any step in the synthesis creates a new stereocenter without perfect control, you may have diastereomeric impurities, which can be challenging to separate.[11]

Data and Protocols

Table 1: Recommended Flash Chromatography Eluent Systems
Impurity ProfileBase Eluent System (Gradient)Modifier (v/v)Rationale
Non-polar impuritiesHexane / Ethyl Acetate (0-100% EtOAc)0.5-1% Et₃NStandard polarity range for moderately polar compounds. Et₃N prevents tailing.
Polar impurities (e.g., starting materials)Dichloromethane / Methanol (0-10% MeOH)0.5-1% Et₃NA stronger eluent system for eluting more polar compounds. Et₃N is critical to maintain peak shape.
Very polar impurities / Baseline streaking on TLCDichloromethane / Methanol1% NH₄OH (in MeOH)For very basic compounds that show strong interaction with silica. The stronger base is more effective.
Experimental Protocol 1: Flash Column Chromatography with Basic Modifier
  • Prepare the Column: Dry-pack a column with the appropriate amount of silica gel (40-63 µm particle size).[4] A good rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight.

  • Prepare the Eluent: Prepare your mobile phase (e.g., 95:5 Dichloromethane/Methanol) and add the basic modifier (e.g., 1% triethylamine).

  • Equilibrate the Column: Flush the column with several column volumes of the initial, least polar eluent to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. If it is not fully soluble, add a small amount of methanol. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin elution with your starting solvent mixture, collecting fractions. Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Analyze Fractions: Monitor the elution process using TLC. Stain the TLC plates with a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Experimental Protocol 2: Recrystallization from a Two-Solvent System
  • Select Solvents: Choose a "good" solvent in which your compound is highly soluble (e.g., Ethyl Acetate) and a "poor" solvent in which it is sparingly soluble (e.g., Hexanes).

  • Dissolve the Compound: Place the purified solid from chromatography into an Erlenmeyer flask. Add the minimum volume of the "good" solvent required to fully dissolve the compound, gently warming the mixture if necessary.

  • Add Anti-Solvent: While the solution is warm, add the "poor" solvent dropwise with swirling until you see persistent turbidity (cloudiness).

  • Re-clarify: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Yield: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, and then in a freezer (-20 °C) for at least one hour to maximize precipitation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under high vacuum to remove all residual solvent.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Chromatography Flash Chromatography (Silica Gel + Basic Modifier) Crude->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Purity_Check Purity & Structure Check (NMR, LC-MS) Combine->Purity_Check Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Purity_Check->Recrystallization If purity <99% or solids needed Final_Analysis Final Analysis (HPLC, CHN, Chiral HPLC) Purity_Check->Final_Analysis If purity >99% Recrystallization->Final_Analysis Pure_Product Pure Product (>99% Purity) Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Chromatography Separation

Troubleshooting_Chromatography Start Poor Separation in Initial Solvent System Tailing Are peaks tailing? Start->Tailing Add_Base Add/Increase Basic Modifier (Et3N or NH4OH) Tailing->Add_Base Yes Rf_Close Are Rf values too close? Tailing->Rf_Close No Add_Base->Rf_Close Shallow_Gradient Use a Shallower Gradient Rf_Close->Shallow_Gradient Yes Decomposition Is there decomposition on the column? Rf_Close->Decomposition No Change_Solvent Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) to alter selectivity Shallow_Gradient->Change_Solvent Success Improved Separation Change_Solvent->Success Deactivate_Silica Use Deactivated Silica or Alumina Decomposition->Deactivate_Silica Yes Decomposition->Success No Deactivate_Silica->Success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Diastereoselectivity in 2,7-Diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonane and its derivatives. This powerful scaffold is a cornerstone in medicinal chemistry, offering a rigid, three-dimensional structure that is invaluable for designing potent and selective therapeutics.[1] However, the synthetic journey to these complex molecules is often fraught with challenges, chief among them being the control of diastereoselectivity. The formation of the spirocyclic core can lead to multiple stereoisomers, and achieving a high diastereomeric ratio (d.r.) is critical for downstream applications.

This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals. It is divided into a troubleshooting guide for immediate experimental issues and a comprehensive FAQ section to address more foundational questions.

Troubleshooting Guide: Common Diastereoselectivity Issues

This section addresses specific problems you might be encountering at the bench.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio?

A low diastereomeric ratio is a frequent challenge and can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Reaction Temperature: Temperature is a critical parameter that governs the kinetic versus thermodynamic control of a reaction.[2]

    • Recommendation: Lowering the reaction temperature often favors the kinetically controlled product, which is typically the more diastereomerically pure isomer.[2] Conversely, higher temperatures can lead to an equilibrium between diastereomers, resulting in a lower d.r.[2] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting diastereoselectivity.

    • Recommendation: Conduct a solvent screen. A variety of solvents with different polarities should be tested.[2] In some cases, highly polar protic solvents like ethanol have been shown to promote high diastereoselectivity.[2] Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles.[2]

  • Catalyst and Ligand Choice: For catalyzed reactions, the nature of the catalyst and any associated ligands is paramount.

    • Recommendation: If you are using a catalyst, consider screening different chiral ligands or catalyst systems.[2] For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands have demonstrated high diastereoselectivity.[2] In some instances, a catalyst-free, thermal approach might offer better selectivity.[2]

  • Steric Hindrance: The steric bulk of substituents on your starting materials can influence the facial selectivity of the crucial bond-forming step.[2]

    • Recommendation: If synthetically feasible, consider modifying the steric environment of your substrates. Increasing the steric bulk of a directing group can often enhance diastereoselectivity.[2]

Q2: I'm observing significant side product formation alongside my desired diastereomers. What can I do?

The formation of side products can complicate purification and reduce the overall yield. Here are some strategies to minimize them:

  • Reaction Concentration: The concentration of your reactants can influence the rates of competing reaction pathways.

    • Recommendation: Experiment with different concentrations. In some cases, higher concentrations can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Choice of Reagents and Initiators: For reactions like domino radical bicyclizations, the choice of initiator is crucial.[2]

    • Recommendation: If applicable, consider alternative initiators. For example, triethylborane (Et₃B) can allow for milder reaction conditions (room temperature) and may improve selectivity compared to high-temperature initiators like AIBN.[2]

  • Additives: The presence of additives can sometimes promote the desired reaction pathway and suppress side reactions.

    • Recommendation: Acid additives like benzoic acid have been shown to promote cycloaddition and influence both regioselectivity and diastereoselectivity.[2] A screen of different additives and their stoichiometry could be beneficial.[2]

Q3: I have a mixture of diastereomers that are difficult to separate by column chromatography. What are my options?

Separating diastereomers can be a significant bottleneck. Here are some approaches:

  • Crystallization: If one of the diastereomers is crystalline, recrystallization can be a powerful purification technique.

    • Recommendation: Attempt to crystallize the crude mixture from a variety of solvents. In some cases, selective crystallization of the undesired diastereomer can enrich the mother liquor with the desired product, which can then be purified further.[3]

  • Derivatization: Converting the diastereomeric mixture into derivatives can sometimes improve their separation properties.

    • Recommendation: Consider reacting the mixture with a chiral resolving agent to form diastereomeric salts or esters that may have different solubilities or chromatographic behaviors.

  • Preparative HPLC: For small-scale separations where baseline resolution is challenging with standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, option.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 2,7-diazaspiro[4.4]nonanes.

What are the key synthetic strategies for constructing the 2,7-diazaspiro[4.4]nonane core?

Several elegant strategies have been developed. Some of the most prominent include:

  • [3+2] Cycloaddition Reactions: These reactions, often involving azomethine ylides, are a powerful tool for constructing the spiro-pyrrolidine ring system.[2]

  • Domino Radical Bicyclization: This method can construct the spirocycle in a single step from a linear precursor, often initiated by the formation of an aryl or vinyl radical.[1][4]

  • Palladium-Catalyzed Cascade Cyclization: This approach can form a spirocyclic imine, which is a direct precursor to the desired diamine.[1]

  • Ring Construction from a Pre-existing Pyrrolidine Core: This strategy involves building the second ring onto a readily available pyrrolidine derivative.[1]

How can I determine the diastereomeric ratio of my product mixture?

The most common method for determining the d.r. is through ¹H NMR analysis of the crude reaction mixture.[2] Specific protons in each diastereomer will have slightly different chemical shifts, and the ratio of the integrals of these distinct peaks corresponds to the diastereomeric ratio. For more complex spectra, 2D NMR techniques or HPLC analysis may be necessary.

What is the role of a chiral auxiliary in controlling diastereoselectivity?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.[5][6] By attaching a chiral auxiliary to a prochiral substrate, you create a chiral molecule that can exhibit high diastereoselectivity in subsequent reactions due to the steric and electronic influence of the auxiliary.[5] After the desired stereocenter has been set, the auxiliary can be removed and often recycled.[5]

Can computational chemistry aid in predicting or understanding diastereoselectivity?

Yes, computational studies, such as Density Functional Theory (DFT) calculations, can be a powerful tool. They can be used to model the transition states of the diastereomer-forming step and predict which pathway is energetically favored.[7] This can provide valuable insights into the origins of selectivity and guide the rational design of more selective reactions.[7]

Experimental Protocols

General Protocol for a [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Reactant Preparation: To a microwave vial, add the olefinic component (1.0 equiv), the cyclic amine (e.g., a pyrrolidine derivative, 1.3 equiv), and the aldehyde (1.1 equiv).

  • Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., ethanol) followed by an acid catalyst (e.g., benzoic acid, 0.5 equiv).[2]

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 125 °C) for a specified time (e.g., 30 minutes).[2] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomers.[2]

  • Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[2]

Data Summary

Reaction TypeKey ParametersTypical d.r.Reference
[3+2] CycloadditionTemperature, Solvent, CatalystCan range from low to high depending on optimization[2]
Domino Radical BicyclizationInitiator, TemperatureOften favors the trans diastereomer[4]
Chiral Auxiliary-MediatedAuxiliary StructureCan achieve high diastereoselectivity[6]

Visualizing the Process

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio Observed temp Lower Reaction Temperature start->temp Is the reaction run at elevated temperature? solvent Screen Solvents of Varying Polarity start->solvent Has only one solvent been tried? catalyst Screen Different Catalysts/Ligands start->catalyst Is a catalyst/ligand system being used? sterics Modify Substrate Substituents start->sterics Is substrate modification feasible? outcome Improved Diastereoselectivity temp->outcome solvent->outcome catalyst->outcome sterics->outcome

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Generalized [3+2] Cycloaddition Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates CyclicAmine Cyclic Amine Iminium Iminium Ion CyclicAmine->Iminium Condensation Aldehyde Aldehyde Aldehyde->Iminium Condensation Olefin Olefinic Component Product Spiro-pyrrolidine Product (Diastereomeric Mixture) Olefin->Product [3+2] Cycloaddition Ylide Azomethine Ylide Iminium->Ylide Deprotonation Ylide->Product [3+2] Cycloaddition

Caption: Reaction pathway for the [3+2] cycloaddition to form a spiro-pyrrolidine.

References

Identification and removal of impurities in spirocyclic amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Spirocyclic Amines

A Guide to the Identification and Removal of Common Impurities

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these structurally unique molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes effectively.

Spirocyclic amines are privileged scaffolds in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] However, their synthesis is often accompanied by challenges in purification, particularly in controlling stereochemistry and removing structurally similar impurities. This guide will address the most common impurities encountered, their mechanisms of formation, and detailed strategies for their identification and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address the specific issues you may encounter during your experiments.

Q1: My reaction is producing a mixture of diastereomers that are difficult to separate. What are the likely causes and how can I improve the diastereoselectivity?

A1: Low diastereoselectivity is a frequent challenge in spirocyclization, leading to impurities that are often chromatographically inseparable from the desired product.

Root Causes & Mechanistic Insight:

The formation of diastereomers in spirocyclic systems is governed by the kinetic and thermodynamic stability of the transition states during the ring-forming step. Factors that influence this include:

  • Steric Hindrance: The approach of reactants can be directed by bulky substituents on the starting materials, favoring the formation of one diastereomer over another.[2][3] Increased steric hindrance can sometimes lead to the formation of undesired side products through alternative reaction pathways like the Favorskii rearrangement instead of nucleophilic substitution.[3]

  • Reaction Temperature: Lower reaction temperatures often enhance diastereoselectivity by favoring the pathway with the lower activation energy.[4][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different diastereomers.[5]

  • Catalyst/Reagent Choice: The nature of the catalyst, such as a Lewis acid in a Pictet-Spengler reaction, can significantly influence the facial selectivity of the cyclization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Protocol for Diastereomer Separation via Derivatization:

If optimizing reaction conditions is insufficient, selective derivatization can alter the physical properties of the diastereomers, facilitating separation.

  • React the diastereomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)) to form diastereomeric amides or esters.

  • Separate the resulting diastereomeric derivatives using standard column chromatography, as they should now have different retention factors (Rf).

  • Cleave the chiral auxiliary from the separated derivatives under mild conditions to yield the pure diastereomers of your spirocyclic amine.

Q2: I'm observing an impurity with a mass of +16 Da compared to my product. What is it and how can I remove it?

A2: A +16 Da mass difference is a strong indication of N-oxide formation, a common side reaction when working with amines, especially in the presence of oxidizing agents or even air.[6]

Mechanism of Formation:

Tertiary amines are susceptible to oxidation to form N-oxides.[7] This can be an intended reaction or an undesired side reaction. Common oxidizing agents used in synthesis, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to N-oxide formation if not adequately controlled.[8] Even exposure to atmospheric oxygen can slowly oxidize some amines.

Identification:

  • Mass Spectrometry (MS): A clear M+16 peak is the primary indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Protons on the carbons adjacent to the N-oxide nitrogen will be shifted downfield compared to the parent amine due to the deshielding effect of the N-O bond.

Removal Strategies:

MethodReagent/TechniquePrinciple
Chemical Reduction Sodium thiosulfate (Na₂S₂O₃)A mild reducing agent that can selectively reduce the N-oxide back to the parent amine.
Catalytic Hydrogenation H₂/Pd-CA more general reduction method that can also reduce other functional groups. Use with caution.
Chromatography Silica gel chromatographyN-oxides are significantly more polar than their corresponding amines and can often be separated by standard chromatography.

Protocol for Removal of m-CPBA and its 3-chlorobenzoic acid byproduct:

If m-CPBA was used in a prior step, residual oxidant and its acidic byproduct can be problematic.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining m-CPBA.[4]

  • Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 3-chlorobenzoic acid byproduct.[9]

  • Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My reaction is not going to completion, and I'm struggling to remove unreacted starting materials. What are some effective purification strategies?

A3: Removing unreacted starting materials, especially when they have similar polarities to the product, requires targeted purification techniques.

Common Scenarios and Solutions:

  • Unreacted Aldehydes/Ketones (e.g., in Pictet-Spengler reactions): These can be removed using scavenger resins.

    • Protocol:

      • After the reaction, filter the mixture to remove any solid catalyst.

      • Add a polymer-supported scavenger resin with amine or hydrazine functionality (e.g., Amberlyst-15 with isoniazid) to the filtrate.[10]

      • Stir the mixture for several hours or overnight at room temperature.

      • Filter off the resin, which has now bound the excess aldehyde/ketone.

      • Wash the resin with the reaction solvent and combine the filtrates.

      • Concentrate the solution to obtain the purified product.

  • Unreacted Amines: If the spirocyclic amine product is not acid-sensitive, an acid-base extraction is highly effective.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10.

      • Extract the basified aqueous layer with an organic solvent to recover the purified amine product.

      • Dry and concentrate the organic layer.

Q4: How can I confidently determine the enantiomeric purity of my chiral spirocyclic amine?

A4: Determining the enantiomeric excess (ee) is crucial, as different enantiomers can have vastly different biological activities.

Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric purity analysis.[11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Method Development: A screening approach is often necessary, testing various chiral columns (e.g., polysaccharide-based, cyclodextrin-based) with different mobile phases (normal-phase, reversed-phase, polar organic mode).[13]

  • Gas Chromatography (GC) with a Chiral Column: This is suitable for volatile and thermally stable amines.

  • NMR Spectroscopy with Chiral Solvating or Derivatizing Agents:

    • Chiral Solvating Agents (e.g., (R)-BINOL derivatives): These form transient diastereomeric complexes with the enantiomers, which can lead to separate signals in the ¹H or ¹⁹F NMR spectrum.

    • Chiral Derivatizing Agents (e.g., (R)-MTPA-Cl): This involves creating a covalent bond to form stable diastereomers, which can then be analyzed by NMR or chromatography to determine the enantiomeric ratio.[14]

General Protocol for Chiral HPLC Analysis:

  • Column and Mobile Phase Screening: Begin with a standard screening protocol using a set of common chiral columns and mobile phases.

  • Sample Preparation: Dissolve a small amount of the purified spirocyclic amine in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC system.

  • Data Acquisition: Monitor the elution profile using a UV detector.

  • Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Advanced Impurity Identification Workflow

When faced with an unknown impurity, a systematic approach is required for its structural elucidation.

Caption: A systematic workflow for the identification of unknown impurities.

This multidisciplinary approach, combining separation science with advanced spectroscopic techniques, is essential for the comprehensive characterization of impurities in novel spirocyclic amine syntheses.[15][16]

References

Technical Support Center: Navigating the Stability of the Diazaspiro[4.4]nonane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazaspiro[4.4]nonane ring system. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable scaffold. The unique rigid, three-dimensional structure of the diazaspiro[4.4]nonane core offers significant advantages in medicinal chemistry, including enhanced binding affinity and improved metabolic stability.[1] However, like any heterocyclic system, its stability under various experimental and storage conditions is a critical parameter to understand and manage.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges you may encounter during your research. The information presented here is grounded in established principles of chemical stability and supported by available literature on related spirocyclic systems.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling, reaction, and analysis of compounds containing the diazaspiro[4.4]nonane moiety.

Issue 1: Unexpected Degradation During Acidic Workup or Purification

Question: I'm observing the formation of impurities or a significant loss of my diazaspiro[4.4]nonane-containing compound during acidic workup (e.g., extraction with aqueous HCl) or chromatography on silica gel. What is the likely cause and how can I mitigate this?

Answer: The diazaspiro[4.4]nonane system contains two secondary or tertiary amine functionalities, which are basic. Under strongly acidic conditions, protonation of these nitrogen atoms is expected. While protonation itself is not a degradation pathway, the increased acidity of the medium can promote latent instability. The primary concern under acidic conditions is the potential for ring-opening via hydrolysis, especially if adjacent functional groups can participate in or activate this process. For instance, derivatives containing functionalities like amides (lactams) are susceptible to acid-catalyzed hydrolysis, which would lead to the cleavage of one of the rings.[2]

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic conditions if possible. Use milder acids (e.g., acetic acid, citric acid) or buffer your aqueous solutions to a less aggressive pH range (e.g., pH 4-6) during extractions.

  • Temperature Management: Perform acidic workups at low temperatures (0-5 °C) to minimize the rate of potential degradation reactions.

  • Chromatography Considerations:

    • Neutralize Silica Gel: Pre-treat your silica gel with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) and then evaporate the excess solvent to neutralize acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase stationary phase (C18) for purification, which are less likely to induce acid-catalyzed degradation.

  • Protecting Groups: If the amine protons are implicated in the degradation, consider using acid-labile protecting groups (e.g., Boc) on the nitrogen atoms, which can be removed in a controlled manner at a later stage.

Issue 2: Compound Instability in the Presence of Oxidizing Agents

Question: My diazaspiro[4.4]nonane derivative appears to be degrading when exposed to air over long periods or when I use certain oxidizing reagents in a subsequent reaction step. What could be happening?

Answer: The nitrogen atoms in the diazaspiro[4.4]nonane ring are susceptible to oxidation. Tertiary amines, in particular, can be readily oxidized to the corresponding N-oxides.[2] This oxidation can be mediated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by common laboratory oxidizing agents.

Troubleshooting Steps:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Choice: Use freshly distilled or de-gassed solvents for reactions and storage to remove dissolved oxygen.

  • Avoid Strong Oxidants: If a subsequent reaction requires an oxidation, carefully select the oxidant to be as specific as possible for the desired transformation, minimizing its effect on the diazaspiro[4.4]nonane core. Screen a panel of milder oxidizing agents if possible.

  • Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with downstream applications.

Issue 3: Poor Recovery or Decomposition During Thermal Processing

Question: I am experiencing low yields or observing decomposition when heating my diazaspiro[4.4]nonane-containing compound, for example, during a high-temperature reaction or when removing a high-boiling point solvent under vacuum. What are the thermal stability limits?

Answer: The thermal stability of the diazaspiro[4.4]nonane ring system is generally expected to be good due to its saturated, bicyclic nature. However, the presence of substituents can significantly influence its thermal lability. Decomposition at elevated temperatures is often initiated at functional groups, which can then trigger the breakdown of the ring system.

Troubleshooting Steps:

  • Determine Decomposition Temperature: Use thermogravimetric analysis (TGA) to determine the onset temperature of decomposition for your specific compound. This will provide a clear upper limit for heating.

  • Use Milder Conditions: Whenever possible, opt for lower reaction temperatures, even if it requires longer reaction times.

  • Solvent Removal: When removing high-boiling point solvents, use a rotary evaporator at the lowest possible temperature and highest achievable vacuum. For highly sensitive compounds, consider alternative purification methods that do not require heating, such as precipitation or lyophilization.

  • Microwave Chemistry: For reactions requiring high temperatures, microwave synthesis can sometimes offer better control and shorter reaction times, potentially minimizing thermal degradation.[2]

Frequently Asked Questions (FAQs)

Q1: Is the diazaspiro[4.4]nonane ring system stable to strong bases?

A1: Generally, the diazaspiro[4.4]nonane core, being a diamine, is relatively stable to basic conditions. The nitrogen atoms are not part of an easily deprotonated system, and the saturated carbon framework is robust. However, as with acidic conditions, the stability can be highly dependent on the substituents present. If there are base-labile functional groups on the molecule, these will be the primary sites of reactivity. For example, ester or amide substituents can be hydrolyzed under basic conditions.[2][3][4]

Q2: What is the expected stability of the diazaspiro[4.4]nonane ring to reductive conditions?

A2: The diazaspiro[4.4]nonane ring system is generally stable to a wide range of reducing agents. Spirocyclic structures are noted for their increased stability towards various reducing agents. This stability is attributed to the steric hindrance around the spiro center, which can protect adjacent bonds from attack. Common reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., H₂/Pd-C) are not expected to cleave the core ring structure, provided there are no reducible functional groups appended to the scaffold.

Q3: How does the diazaspiro[4.4]nonane scaffold affect the metabolic stability of a drug candidate?

A3: Incorporating a spirocyclic scaffold like diazaspiro[4.4]nonane is a common strategy in medicinal chemistry to improve metabolic stability. The rigid, three-dimensional nature of the ring system can lock the conformation of the molecule, which may prevent it from fitting into the active site of metabolic enzymes like Cytochrome P450s. Furthermore, the spirocyclic nature can shield adjacent bonds from enzymatic attack. Azaspirocycles have been shown to possess better metabolic stability compared to their non-spirocyclic counterparts.

Q4: Are there any known photostability issues with the diazaspiro[4.4]nonane ring system?

A4: The unsubstituted diazaspiro[4.4]nonane ring system does not contain any chromophores that absorb significantly in the UV-Vis region, and therefore, it is expected to be relatively photostable. However, if the molecule is derivatized with chromophoric groups, these substituents can absorb light and initiate photochemical reactions. The stability of the entire molecule will then be dictated by the photostability of its substituents. It is crucial to conduct photostability studies as per ICH Q1B guidelines if the final compound is intended for pharmaceutical use.[5]

Summary of Stability under Different Conditions

Stress ConditionPotential for DegradationLikely Degradation Pathway(s)Mitigation Strategies
Acidic (e.g., 0.1 M HCl) Moderate to High (Derivative Dependent)Ring-opening via hydrolysis (especially for lactam derivatives).[2]Use milder acids, control pH, perform at low temperatures, use neutral purification media.
Basic (e.g., 0.1 M NaOH) Low (for the core ring)Hydrolysis of susceptible functional groups (e.g., esters, amides).[2]Avoid prolonged exposure to strong bases if base-labile groups are present.
Oxidative (e.g., H₂O₂) ModerateN-oxidation of the amine functionalities.[2]Store under an inert atmosphere, use de-gassed solvents, avoid unnecessary exposure to oxidants.
Reductive (e.g., NaBH₄) LowGenerally stable.Standard reductive conditions are well-tolerated by the core scaffold.
Thermal Moderate (Derivative Dependent)Decomposition initiated at substituent groups.Determine decomposition temperature (TGA), use lower temperatures for reactions and purification.
Photochemical Low (for the core ring)Degradation initiated by chromophoric substituents.Protect from light, conduct formal photostability studies if necessary.[5]

Experimental Protocol: Forced Degradation Study for a Novel Diazaspiro[4.4]nonane Derivative

This protocol provides a general framework for conducting a forced degradation study to assess the intrinsic stability of a new compound containing the diazaspiro[4.4]nonane scaffold. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately separated and characterized.[5]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Diazaspiro[4.4]nonane derivative (test compound)

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffer for neutralization (e.g., phosphate buffer)

  • HPLC system with a UV/PDA detector and a C18 column

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Dilute stock base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Dilute stock oxid Oxidation (3% H₂O₂, RT) prep->oxid Dilute stock therm Thermal Stress (Solid, 80°C) photo Photolytic Stress (ICH Q1B) quench Quench/Neutralize (at time points) acid->quench base->quench oxid->quench therm->quench Dissolve in solvent photo->quench Dissolve in solvent hplc HPLC-UV/PDA Analysis quench->hplc lcms LC-MS for Identification hplc->lcms Identify degradants

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of your diazaspiro[4.4]nonane derivative at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat it in an oven at 80°C.

    • At specified time points, withdraw a sample, allow it to cool, and dissolve it in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as specified in ICH guideline Q1B.

    • A control sample should be protected from light.

    • At the end of the exposure, dissolve the samples in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • If significant degradation is observed, use LC-MS to obtain the molecular weights of the degradation products to aid in their identification.

Diagram of Potential Degradation Pathways:

G cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation Parent Diazaspiro[4.4]nonane Derivative RingOpened Ring-Opened Product (if lactam is present) Parent->RingOpened H⁺ or OH⁻ N_Oxide N-Oxide Parent->N_Oxide [O]

Caption: Potential degradation pathways for diazaspiro[4.4]nonane derivatives.

References

Navigating PROTAC Permeability: A Technical Guide for 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one Based Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one scaffold in their Proteolysis Targeting Chimera (PROTAC) design. This guide is structured to provide in-depth troubleshooting and practical advice for overcoming cell permeability challenges, a critical hurdle in the development of effective protein degraders.[1][2] As PROTACs often possess high molecular weights and polarity, their ability to cross the cell membrane is a key determinant of their therapeutic efficacy.[3][4]

The unique spirocyclic nature of the this compound linker introduces a degree of rigidity and a defined three-dimensional architecture to the PROTAC molecule. This can be advantageous in pre-organizing the molecule into a conformation that is more amenable to passive diffusion across the cell membrane, potentially by shielding polar functional groups.[4][5] This guide will address common issues encountered during the experimental evaluation of PROTACs incorporating this novel linker.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using the this compound moiety in my PROTAC linker?

A1: The this compound scaffold offers a rigid, spirocyclic core that can improve the physicochemical properties of a PROTAC.[5] The rigidity can reduce the number of rotatable bonds, which is often beneficial for cell permeability. Furthermore, the defined 3D structure can help to optimize the spatial orientation of the target-binding and E3 ligase-binding moieties, potentially enhancing ternary complex formation.[6]

Q2: I've synthesized my PROTAC with the diazaspiro linker, but I'm not observing any target degradation. Where should I start troubleshooting?

A2: Lack of degradation can stem from several factors. A logical troubleshooting workflow should be followed.[7][8] First, confirm the identity and purity of your synthesized PROTAC. Next, verify that your target protein and the recruited E3 ligase are expressed in your chosen cell line.[7] If both are present, the primary suspect is often poor cell permeability.[7][8] It is also crucial to perform a wide dose-response experiment to rule out the "hook effect," where high concentrations of the PROTAC can inhibit degradation.[7][8]

Q3: How can I experimentally assess the cell permeability of my PROTAC?

A3: There are several established assays to evaluate cell permeability. For early-stage screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess passive diffusion.[3][5][9][10] For more biologically relevant data, the Caco-2 permeability assay is recommended as it uses a monolayer of human colon adenocarcinoma cells that form tight junctions and express transporters, thus modeling intestinal absorption.[5][9][10]

Troubleshooting Guide: Improving Cell Permeability and Degradation Efficacy

This section provides a structured approach to diagnosing and resolving common experimental issues.

Problem 1: No or Weak Target Degradation
Possible Cause Troubleshooting Step Rationale
Poor Cell Permeability 1. Perform a PAMPA assay. This provides a baseline measurement of passive permeability.[3][9] 2. Conduct a Caco-2 permeability assay. This will give insight into both passive and active transport mechanisms.[5][9] 3. Modify the PROTAC linker. Consider altering the length or composition of the linker segments attached to the diazaspiro core to optimize lipophilicity and polarity.[1][5]PROTACs are large molecules and often struggle to cross the cell membrane.[1][8] Direct measurement of permeability is essential to confirm this as the issue.
Suboptimal PROTAC Concentration (Hook Effect) 1. Perform a wide dose-response curve. Test concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 50 µM).[7]The "hook effect" occurs at high concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[7][8]
Low E3 Ligase Expression 1. Verify E3 ligase expression. Use Western blotting or qPCR to confirm the presence of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line.[7]The PROTAC is dependent on the presence of the E3 ligase to mediate target degradation.
Inactive Ubiquitin-Proteasome System (UPS) 1. Co-treat with a proteasome inhibitor. Use a proteasome inhibitor (e.g., MG132) alongside your PROTAC. A rescue of target protein levels indicates an active UPS.[7]This confirms that the cellular machinery for protein degradation is functional.
Problem 2: High Variability in Degradation Between Experiments
Possible Cause Troubleshooting Step Rationale
Inconsistent Cell Culture Conditions 1. Standardize cell passage number and density. Use cells within a consistent and low passage number range and plate them at the same density for each experiment.[7]Cell physiology can change with passage number, affecting protein expression and PROTAC uptake.
PROTAC Instability 1. Ensure proper storage. Store the PROTAC stock solution at -80°C. 2. Prepare fresh dilutions. Make fresh dilutions from the stock for each experiment.PROTACs can be susceptible to degradation, leading to inconsistent results.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Prepare the donor plate: Add the PROTAC solution at various concentrations to the wells of a 96-well donor plate.

  • Assemble the PAMPA sandwich: Place the filter plate on top of an acceptor plate containing buffer. Then, place the donor plate on top of the filter plate.

  • Incubate: Allow the assembly to incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • Analyze: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate permeability: The permeability coefficient (Pe) is calculated based on the concentration of the PROTAC that has diffused across the artificial membrane.

Protocol 2: Western Blotting for Target Degradation
  • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.[11]

Data Presentation

Table 1: Representative Permeability Data for PROTACs

PROTACLinker TypeMolecular Weight (Da)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)
PROTAC-A Flexible PEG9500.50.8
PROTAC-B Rigid Alkyl8901.21.5
PROTAC-C (with diazaspiro core) Rigid Spirocyclic920To be determinedTo be determined

This table illustrates how permeability can vary with linker type and provides a template for organizing your experimental data.

Visualizing Key Concepts

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (with diazaspiro linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Troubleshooting_Workflow Troubleshooting Workflow for Lack of Degradation Start No Target Degradation Observed Check_Compound Confirm PROTAC Identity & Purity Start->Check_Compound Check_Expression Verify Target & E3 Ligase Expression Check_Compound->Check_Expression Dose_Response Perform Wide Dose-Response (Rule out Hook Effect) Check_Expression->Dose_Response Permeability_Assay Assess Cell Permeability (PAMPA / Caco-2) Dose_Response->Permeability_Assay UPS_Activity Check UPS Activity (Proteasome Inhibitor) Permeability_Assay->UPS_Activity Optimize Optimize Linker/PROTAC Design UPS_Activity->Optimize

Caption: A logical workflow for troubleshooting experiments.[7]

References

Challenges in the scale-up synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable spirocyclic scaffold. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

I. Synthetic Overview & Scale-Up Considerations

The synthesis of this compound typically involves the formation of a spirocyclic precursor followed by a reduction step. A common route involves the Dieckmann condensation of a suitably substituted diester to form the spirocyclic core, followed by reductive amination or reduction of a lactam precursor. While elegant on paper, scaling this synthesis presents significant hurdles. This guide will focus on a reductive approach from a nitrile precursor, a route often favored for its atom economy but fraught with its own set of challenges.

Below is a generalized workflow that we will be troubleshooting:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Reductive Cyclization & Purification A Starting Materials B N-Benzylation & Cyanoethylation A->B C Dieckmann-type Condensation B->C D Reductive Amination of Nitrile C->D E Purification D->E F This compound E->F Final Product

Caption: A generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical stages to monitor during the scale-up of this synthesis?

A1: The two most critical stages are the intramolecular cyclization and the final reductive amination. The cyclization is prone to side reactions like dimerization, especially at higher concentrations. The reductive amination often utilizes hazardous reagents like Raney Nickel or Lithium Aluminum Hydride (LAH), which require stringent safety protocols and specialized handling at scale.

Q2: I'm observing a significant drop in yield upon scaling up the reductive amination step. What are the likely culprits?

A2: A drop in yield during the scale-up of a reductive amination can often be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized temperature increases, promoting side reactions. Catalyst deactivation is another common issue; impurities in starting materials or solvents that are negligible on a small scale can poison the catalyst in a larger batch. Finally, mass transfer limitations can become significant, where the rate of reaction is limited by the diffusion of hydrogen gas (if using catalytic hydrogenation) or the mixing of reagents.

Q3: Are there safer alternatives to LAH for the reduction step at a larger scale?

A3: Yes, while LAH is a powerful reducing agent, its pyrophoric nature makes it less ideal for large-scale operations. Safer alternatives include catalytic hydrogenation using catalysts like Raney Nickel or supported palladium catalysts. These methods, while requiring specialized high-pressure reactors, are generally considered safer and more scalable. Another option is the use of other hydride reagents like sodium borohydride in combination with activating agents, although their reactivity might need to be optimized for your specific substrate.

III. Troubleshooting Guide: A Deep Dive into Common Issues

Stage 1: Intramolecular Cyclization (Dieckmann-type Condensation)

The formation of the spirocyclic core is a crucial step that dictates the overall efficiency of the synthesis.

Problem 1: Low yield of the desired spirocycle with significant formation of oligomeric byproducts.

  • Probable Cause: The Dieckmann condensation is an equilibrium process, and at high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.[1][2][3]

  • Solution:

    • High-Dilution Conditions: On a larger scale, maintaining high dilution can be challenging due to solvent costs and reactor volume limitations. A practical approach is to use a syringe pump to slowly add the diester precursor to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.

    • Choice of Base and Solvent: The choice of base is critical. While sodium ethoxide in ethanol is classic, sterically hindered bases like potassium tert-butoxide (t-BuOK) in aprotic solvents like THF or toluene can minimize side reactions.[1] Aprotic solvents also prevent protonation of the enolate, which can reverse the reaction.

Problem 2: The reaction stalls before completion, even with a stoichiometric amount of base.

  • Probable Cause: The product, a β-keto ester, is acidic and will be deprotonated by the base, consuming it and rendering it unavailable for the initial deprotonation of the starting material. This is a common feature of Claisen and Dieckmann condensations.[4]

  • Solution:

    • Use of Excess Base: It is often necessary to use a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH) or LDA to drive the reaction to completion.

    • Monitoring the Reaction: On scale, it's crucial to have a reliable in-process control (IPC) method, such as HPLC or UPLC, to monitor the disappearance of the starting material and the formation of the product. This will allow for the timely addition of more base if the reaction stalls.

Stage 2: Reductive Cyclization of the Nitrile Precursor

This step is often the most challenging to scale up due to the nature of the reagents and the reaction conditions.

Problem 3: The catalytic hydrogenation with Raney Nickel is sluggish and incomplete.

  • Probable Cause:

    • Catalyst Deactivation: Raney Nickel is susceptible to poisoning by sulfur-containing compounds, and even trace amounts of water in the solvent can affect its activity.[5] The amine product itself can also inhibit the catalyst's activity.

    • Poor Mass Transfer: In a large reactor, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas can be difficult.

  • Solution:

    • Catalyst Handling and Activation: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere.[6] It is typically supplied as a slurry in water, which must be thoroughly washed with the reaction solvent before use to remove water.[7][8] The activity of different grades of Raney Nickel can vary, so it's important to use a consistent and highly active grade.

    • Reactor Design and Agitation: A well-designed hydrogenation reactor with good agitation is essential for efficient mass transfer. A basket-type agitator or a gas-inducing impeller can significantly improve the hydrogen uptake rate.

    • Reaction Conditions: Increasing the hydrogen pressure and temperature can improve the reaction rate, but this must be done carefully within the safety limits of the reactor.

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Raney Nickel Hydrogenation

ParameterLab-Scale (1-10 g)Pilot-Plant Scale (1-10 kg)Key Considerations for Scale-Up
Catalyst Loading 5-10 mol%1-5 mol%Catalyst cost becomes significant. Optimization is key.
Hydrogen Pressure 50-100 psi100-500 psiHigher pressure improves reaction rate but requires specialized equipment.
Temperature 25-50 °C50-80 °CExothermicity needs to be managed with efficient cooling.
Agitation Magnetic stirrerMechanical stirrer (e.g., pitched blade turbine)Crucial for suspending the catalyst and ensuring gas-liquid mixing.
Solvent Quality Reagent gradeAnhydrous, degassed solventTrace impurities can have a larger impact on the catalyst.

Problem 4: When using LAH, the reaction is highly exothermic and difficult to control on a larger scale.

  • Probable Cause: The reaction of LAH with the nitrile and amide functionalities is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Solution:

    • Reverse Addition: Instead of adding the LAH to the substrate, add the substrate solution slowly to a suspension of LAH in the solvent. This allows for better control of the reaction rate and temperature.

    • Cooling: Ensure the reactor has a robust cooling system. A jacketed reactor with a circulating coolant is essential.

    • Quenching: The quenching of excess LAH is also highly exothermic and generates hydrogen gas. A carefully controlled and validated quenching procedure is critical for safety. A common method is the sequential addition of ethyl acetate, followed by aqueous sodium hydroxide.

Stage 3: Purification of this compound

The polar nature of the product can make its isolation and purification challenging.

Problem 5: The product is difficult to extract from the aqueous workup.

  • Probable Cause: The product is a polar amine, which can have significant solubility in water, especially if the aqueous phase is acidic.

  • Solution:

    • Basification: Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to deprotonate the amine and reduce its water solubility.

    • Solvent Choice: Use a more polar extraction solvent like dichloromethane or a mixture of dichloromethane and isopropanol.

    • Salting Out: Adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of the product and improve extraction efficiency.

Problem 6: Column chromatography on silica gel gives poor recovery and significant tailing.

  • Probable Cause: The basic amine product interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and irreversible adsorption.[9]

  • Solution:

    • Treated Silica: Use silica gel that has been treated with a base, such as triethylamine, or use commercially available amine-functionalized silica.

    • Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase to compete with the product for the active sites on the silica gel.

    • Alternative Purification Methods:

      • Crystallization: If the product is a solid, crystallization is often the most scalable and efficient purification method. Screening for suitable crystallization solvents is a worthwhile endeavor.

      • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.

      • Trichloroacetic Acid (TCA) Salt Precipitation: A newer technique involves the precipitation of the amine as a trichloroacetate salt, which can then be isolated and decomposed back to the free amine.[10][11]

Troubleshooting_Purification Start Crude Product Method Purification Method? Start->Method Chromatography Column Chromatography Method->Chromatography Impurity Profile Requires Chromatography Crystallization Crystallization Method->Crystallization Product is a Crystalline Solid Extraction Acid-Base Extraction Method->Extraction Significant Difference in Basicity of Impurities Tailing Tailing/Low Recovery? Chromatography->Tailing PureProduct Pure Product Crystallization->PureProduct Extraction->PureProduct TreatedSilica Use Amine-Treated Silica or Basic Mobile Phase Tailing->TreatedSilica Yes Tailing->PureProduct No TreatedSilica->PureProduct

Caption: Decision flowchart for the purification of this compound.

IV. References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Org. Process Res. Dev.2021 , 25 (1), 111–119. --INVALID-LINK--

  • Dieckmann Condensation. Alfa Chemistry. --INVALID-LINK--

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Org. Process Res. Dev.2019 , 23 (7), 1380–1387. --INVALID-LINK--

  • Large-scale reductive amination and synthesis applications. ResearchGate. --INVALID-LINK--

  • Dieckmann condensation. Grokipedia. --INVALID-LINK--

  • Trichloroacetic acid fueled practical amine purifications. Beilstein J. Org. Chem.2022 , 18, 225–231. --INVALID-LINK--

  • Development and scale-up of a direct asymmetric reductive amination with ammonia. American Chemical Society. --INVALID-LINK--

  • Is there an easy way to purify organic amines?. Biotage. --INVALID-LINK--

  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. --INVALID-LINK--

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts2020 , 10 (2), 221. --INVALID-LINK--

  • Dieckmann Condensation. Organic Chemistry Portal. --INVALID-LINK--

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central. --INVALID-LINK--

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules2009 , 14 (10), 4137–4147. --INVALID-LINK--

  • Purification of strong polar and basic compounds. Reddit. --INVALID-LINK--

  • Lactones, Lactams and Cyclization Reactions Practice Problems. Pearson. --INVALID-LINK--

  • Purification of secondary alkyl amines. Google Patents. --INVALID-LINK--

  • Novel and Recent Synthesis and Applications of β-Lactams. Bentham Science. --INVALID-LINK--

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. --INVALID-LINK--

  • Dieckmann condensation. Wikipedia. --INVALID-LINK--

  • Reductive amination difficulties - poor conversion. Reddit. --INVALID-LINK--

  • The Ultimate Guide to Raney Nickel Mesh. Advanced Refractory Metals. --INVALID-LINK--

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. --INVALID-LINK--

  • Raney nickel. Wikipedia. --INVALID-LINK--

  • Raney Nickel Catalyst Preparation. Organic Syntheses. --INVALID-LINK--

  • Effects of Raney-type Nickel Catalyst Production Scale Pretreatment. SciSpace. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Methods for Quantifying 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Their unique mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system to eliminate specific proteins of interest, offers a distinct advantage over traditional inhibitors.[1] The success of PROTAC-based drug development, however, is critically dependent on robust and sensitive bioanalytical methods to accurately quantify their concentrations in complex biological matrices. This guide provides an in-depth comparison of bioanalytical strategies for a specific class of PROTACs incorporating the 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one linker scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The this compound moiety is a key structural component in the linker of certain PROTACs, influencing their physicochemical properties, cell permeability, and metabolic stability.[2] The spirocyclic nature of this linker can impart a degree of conformational rigidity, while the benzyl group may contribute to hydrophobic interactions and potential metabolic liabilities. These structural features present unique challenges and considerations for the development of accurate and reliable bioanalytical methods.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard, offering unparalleled sensitivity, selectivity, and a wide dynamic range.[3] This is particularly crucial for PROTACs, which often exhibit high potency at nanomolar concentrations.[4]

Causality Behind Experimental Choices in LC-MS/MS Method Development

The development of a robust LC-MS/MS method for a PROTAC containing the this compound scaffold requires a systematic approach to address the inherent challenges associated with these large and complex molecules.

Diagram: Workflow for PROTAC LC-MS/MS Method Development

PROTAC LC-MS/MS Method Development Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation Protein Precipitation Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction If matrix effects persist Solid-Phase Extraction Solid-Phase Extraction Liquid-Liquid Extraction->Solid-Phase Extraction For cleaner extracts Column Selection Column Selection (e.g., C18) Solid-Phase Extraction->Column Selection Mobile Phase Optimization Mobile Phase Optimization (e.g., Acetonitrile/Water with Formic Acid) Column Selection->Mobile Phase Optimization Ionization Source Optimization Ionization Source Optimization (e.g., ESI) Mobile Phase Optimization->Ionization Source Optimization MRM Transition Selection MRM Transition Selection Ionization Source Optimization->MRM Transition Selection Linearity Linearity MRM Transition Selection->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Stability Stability Accuracy & Precision->Stability Validated Method Validated Method Stability->Validated Method Biological Matrix Biological Matrix Biological Matrix->Protein Precipitation Initial approach

Caption: A typical workflow for developing a robust LC-MS/MS method for PROTAC quantification.

Key Considerations for PROTACs with this compound:

  • In-Source Fragmentation: The linker moiety of a PROTAC can be susceptible to fragmentation within the mass spectrometer's ion source. The ether or amide bonds common in linkers, including those connected to the diazaspiro[4.4]nonan-3-one core, can be labile. Optimization of the ion source parameters, such as using lower ionization energy and temperature, is crucial to minimize this phenomenon and ensure accurate quantification of the intact PROTAC.

  • Metabolic Stability: The benzyl group is a potential site for metabolic modification, primarily through hydroxylation by cytochrome P450 enzymes.[5] It is imperative to characterize the metabolic profile of the PROTAC and ensure that the analytical method can differentiate the parent compound from its metabolites.

  • Non-Specific Binding: The hydrophobic nature of the benzyl group and the overall size of the PROTAC molecule can lead to non-specific binding to laboratory plastics and surfaces. This can result in significant analyte loss and inaccurate quantification. To mitigate this, the use of low-binding tubes and plates, as well as the addition of a small percentage of organic solvent or a detergent to the sample matrix, is recommended.

  • Peak Shape Optimization: The presence of multiple chiral centers in the spirocyclic scaffold and other parts of the PROTAC molecule can lead to peak splitting during chromatography. Careful optimization of the mobile phase composition, chromatographic column, and temperature is necessary to achieve a symmetrical and sharp peak shape for enhanced sensitivity and accurate integration.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a starting point for the quantification of a this compound based PROTAC in rat plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a low-binding microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the PROTAC or a structurally similar compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean low-binding 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 20% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution of the PROTAC and its internal standard into the mass spectrometer to identify the precursor ion and the most intense and stable product ions.

Data Presentation: Representative Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for a PROTAC, based on published data for ARV-110, a PROTAC that has undergone clinical investigation.[6][7]

ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-3.7% to 6.4%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)4.5% to 11.2%
Matrix Effect CV ≤ 15%88% to 105%
Recovery Consistent, precise, and reproducible> 85%
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentrationStable

Alternative and Complementary Technique: Immunoassays

While LC-MS/MS is the preferred method for quantitative bioanalysis, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) can serve as valuable complementary tools, particularly for high-throughput screening in early drug discovery.

Causality Behind Experimental Choices in Immunoassay Development

The development of a reliable immunoassay for a PROTAC is contingent on the generation of highly specific antibodies that can recognize the molecule without significant cross-reactivity with its metabolites or endogenous matrix components.

Diagram: Immunoassay Principle for PROTAC Quantification

Immunoassay Principle cluster_elisa Competitive ELISA Well Microplate Well (Coated with PROTAC-Carrier Conjugate) Sample Sample containing PROTAC + Labeled Antibody Binding Competition for Antibody Binding Sample->Binding Wash Wash Step Binding->Wash Substrate Substrate Addition Wash->Substrate Signal Signal Detection (Inversely proportional to PROTAC concentration) Substrate->Signal

Caption: The principle of a competitive ELISA for the quantification of a PROTAC.

Key Considerations for Immunoassays of PROTACs:

  • Antibody Generation: The immunogen used to generate antibodies is critical. Conjugating the PROTAC to a carrier protein is necessary, and the site of conjugation on the PROTAC will determine the epitope recognized by the antibody. For a PROTAC with the this compound scaffold, conjugation through a functional group distal to this linker would be ideal if the goal is to generate antibodies that recognize the linker region.

  • Cross-Reactivity: A significant challenge for immunoassays is potential cross-reactivity with metabolites.[8] If metabolism occurs on the benzyl group, for instance, antibodies that bind to this region may show altered affinity for the metabolite, leading to inaccurate quantification of the parent drug. Thorough validation of antibody specificity is essential.

  • Hook Effect: High concentrations of the PROTAC can lead to a "hook effect," where the signal paradoxically decreases, leading to an underestimation of the analyte concentration. This is a common issue in sandwich immunoassays and needs to be evaluated during method development.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines a general procedure for a competitive ELISA to quantify a PROTAC.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a PROTAC-carrier protein conjugate (e.g., PROTAC-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

2. Competitive Binding:

  • Prepare a standard curve of the PROTAC in the appropriate biological matrix (e.g., plasma from the same species as the study samples).

  • In separate tubes, mix the standards, quality controls, and unknown samples with a fixed concentration of a specific anti-PROTAC antibody (e.g., a monoclonal or polyclonal antibody).

  • Incubate this mixture for 1-2 hours at room temperature to allow the PROTAC in the sample to bind to the antibody.

  • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate wells.

  • Incubate for 1-2 hours at room temperature.

3. Detection:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal will be inversely proportional to the concentration of the PROTAC in the sample.

Data Presentation: Comparison of Bioanalytical Methods
FeatureLC-MS/MSImmunoassay (ELISA)
Principle Separation based on chromatography, detection based on mass-to-charge ratio.Antigen-antibody binding.
Selectivity Very high; can distinguish between parent drug and metabolites.Can be high, but potential for cross-reactivity with metabolites.
Sensitivity Very high (pg/mL to ng/mL range).High (ng/mL range).
Throughput Lower; sequential sample analysis.High; parallel processing of multiple samples.
Development Time Relatively short (weeks).Longer (months) due to antibody development.
Cost High initial instrument cost; lower per-sample cost for established methods.Lower instrument cost; higher cost for antibody development.
Application Gold standard for pharmacokinetic studies and regulatory submissions.High-throughput screening, early discovery, and complementary to LC-MS/MS.

Conclusion and Future Perspectives

The robust bioanalytical quantification of PROTACs, including those containing the this compound scaffold, is fundamental to their successful development as therapeutics. LC-MS/MS remains the cornerstone for accurate and reliable quantification in biological matrices, providing the necessary sensitivity and selectivity to navigate the complexities of PROTAC pharmacokinetics. The inherent challenges of these molecules, such as potential in-source fragmentation, metabolic liabilities associated with the benzyl group, and non-specific binding, can be overcome with careful method development and validation.

Immunoassays, while presenting their own set of challenges regarding antibody specificity and cross-reactivity, offer a valuable high-throughput alternative for screening and can complement LC-MS/MS data. The choice of bioanalytical platform should be guided by the stage of drug development, the required throughput, and the specific questions being addressed.

As the field of targeted protein degradation continues to advance, so too will the bioanalytical techniques used to characterize these novel therapeutics. The development of more sensitive mass spectrometers, novel sample preparation techniques, and innovative immunoassay formats will further enhance our ability to understand the complex in vivo behavior of PROTACs, ultimately accelerating the delivery of these promising new medicines to patients.

References

Comparative Guide to the LC-MS/MS Analysis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Spirocyclic Analyte

The emergence of novel chemical entities like 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one, a compound with a molecular weight of 230.31 g/mol and potential applications as a protein degrader building block, necessitates the development of robust and reliable bioanalytical methods.[1] The quantitative analysis of this spirocyclic lactam in complex biological matrices such as plasma, serum, or urine is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in drug discovery and development.

This guide provides a comparative analysis of common sample preparation techniques for the LC-MS/MS quantification of this compound. As a novel compound, a standardized public method is not yet established. Therefore, this document serves as both a comparison of established workflows and a practical guide to method development from first principles. We will delve into the causality behind experimental choices, providing detailed protocols and objective performance comparisons to empower researchers to select and validate a method tailored to their specific needs, whether for high-throughput screening or regulated clinical trials.

The Analytical Challenge: Understanding the Analyte and the Matrix

Successful method development hinges on understanding the interplay between the analyte's physicochemical properties and the complexity of the biological matrix.

  • Analyte Properties: this compound possesses a tertiary amine within the spirocyclic core and a secondary amine in the lactam ring, making it a basic compound likely to be protonated in acidic conditions ([M+H]⁺). The benzyl group imparts significant hydrophobicity (LogP is likely moderate to high). These characteristics are critical for selecting appropriate extraction and chromatographic conditions.

  • Biological Matrix: Plasma and serum are protein-rich environments. Endogenous components like phospholipids, salts, and other metabolites can interfere with analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[2][3] The primary goal of sample preparation is to effectively remove these interferences while maximizing the recovery of the target analyte.[4][5]

A Comparative Analysis of Sample Preparation Strategies

We will compare the three predominant sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4] Each offers a distinct balance of speed, cost, and cleanup efficiency.

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is often the first choice for its simplicity, speed, and low cost, making it ideal for early discovery and high-throughput applications.[5][6] The mechanism involves adding a water-miscible organic solvent to the plasma sample, which denatures and precipitates the proteins.

Causality of Choice: Acetonitrile is frequently the precipitating agent of choice. It provides efficient protein removal and, for an analyte like this compound, its polarity is suitable for keeping the analyte solubilized in the resulting supernatant.

Experimental Protocol: Protein Precipitation

  • Aliquoting: Pipette 50 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol).

  • Precipitation: Add 150 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is a common and effective starting point.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

  • Injection: Inject a portion of the supernatant (typically 5-10 µL) directly into the LC-MS/MS system.

PPT_Workflow cluster_0 Protein Precipitation Workflow Plasma Plasma Sample + IS Add_ACN Add Acetonitrile (3:1) Plasma->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation (PPT) Workflow.

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE provides a significantly cleaner extract than PPT by partitioning the analyte from the aqueous biological matrix into a water-immiscible organic solvent.[5] This technique is excellent at removing non-lipid endogenous materials like salts.

Causality of Choice: For a basic compound like this compound, performing the extraction under basic conditions (e.g., pH > 9) will ensure the analyte is in its neutral, more non-polar form, maximizing its partitioning into a non-polar organic solvent like methyl tert-butyl ether (MTBE). MTBE is a good choice due to its low water solubility and high volatility, which facilitates easy evaporation and sample concentration.

Experimental Protocol: Liquid-Liquid Extraction

  • Aliquoting & Buffering: Pipette 100 µL of plasma into a tube. Add 10 µL of IS and 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to raise the pH.

  • Extraction Solvent Addition: Add 600 µL of MTBE.

  • Mixing: Vortex or mechanically shake for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Plasma Plasma + IS + Base Add_Solvent Add MTBE Plasma->Add_Solvent Mix Vortex/Shake Add_Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively bind and elute the analyte, effectively removing proteins, phospholipids, and other interferences.[7][8] This results in minimal matrix effects and the highest sensitivity, making it the preferred method for regulated bioanalysis.

Causality of Choice: Given the analyte's basic nature and moderate hydrophobicity, a mixed-mode cation exchange SPE sorbent is an ideal choice. The sorbent can retain the analyte via two mechanisms: reversed-phase interaction with the hydrophobic backbone and ion-exchange interaction with the protonated amine. This dual retention provides exceptional selectivity. The wash steps can be designed to remove different types of interferences, and the final elution uses a solvent that disrupts both interactions.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Conditioning: Condition the SPE plate/cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate with 1 mL of water.

  • Sample Loading: Pre-treat 100 µL of plasma by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid in water (to ensure the analyte is protonated). Load the entire pre-treated sample onto the SPE sorbent.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M acetic acid.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol (the high pH neutralizes the analyte, disrupting the ionic bond, and the organic solvent disrupts the hydrophobic interaction).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.

  • Injection: Inject for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample (Acidified) Equilibrate->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Ammoniated Methanol) Wash2->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Analysis LC-MS/MS Analysis Evap_Recon->Analysis Validation_Workflow cluster_3 Bioanalytical Method Validation Parameters Core_Params Selectivity & Specificity Calibration Curve (LLOQ/ULOQ) Accuracy & Precision Validated_Method Validated Method Core_Params->Validated_Method Matrix_Params Matrix Effect Recovery Matrix_Params->Validated_Method Stability_Params Bench-Top Stability Freeze-Thaw Stability Long-Term Stability Stability_Params->Validated_Method

References

The Spirocyclic Advantage: A Comparative Guide to 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one and Piperazine as PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are celebrated for their catalytic mechanism, which hijacks the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is deceptively simple: two distinct ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—are tethered by a chemical linker. While the ligands provide specificity, it is the often-underestimated linker that dictates the efficacy, selectivity, and overall drug-like properties of the entire molecule.

Historically, PROTAC development has been dominated by flexible polyethylene glycol (PEG) and alkyl chains, prized for their synthetic accessibility. However, the field is undergoing a critical shift towards more sophisticated, rigid linker designs to overcome the limitations of their flexible counterparts, such as poor cell permeability and metabolic instability. This guide provides an in-depth comparison of two such advanced linker motifs: the commonly used piperazine scaffold and the emerging class of rigid spirocyclic structures, exemplified by 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one.

The Linker's Mandate: Beyond a Simple Tether

The primary function of the PROTAC linker is to facilitate the formation of a productive ternary complex between the POI and the E3 ligase[1]. The linker's length, rigidity, and chemical composition are paramount, as they dictate the geometry and stability of this crucial complex. An optimal linker fosters favorable protein-protein interactions, leading to positive cooperativity and efficient ubiquitination of the target protein. Conversely, a suboptimal linker can introduce steric hindrance, resulting in reduced degradation efficiency[1].

Furthermore, the linker profoundly influences the physicochemical properties of the PROTAC. By moving beyond simple, linear chains to incorporate cyclic and spirocyclic elements, medicinal chemists can exert greater control over critical parameters like aqueous solubility, cell permeability, and metabolic stability.

The Workhorse: Piperazine-Containing Linkers

Piperazine, a six-membered saturated heterocycle, is a frequently incorporated motif in PROTAC linkers. Its popularity stems from several key advantages:

  • Increased Rigidity: Compared to flexible alkyl and PEG chains, the piperazine ring introduces a degree of conformational constraint. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.

  • Enhanced Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. However, the pKa of the piperazine ring is highly sensitive to the surrounding chemical environment, and modifications to the linker can impact its protonation state and, consequently, its effect on solubility[2][3][4].

  • Modulation of Permeability: The incorporation of cationic and rigid linkers, including those with piperazine moieties, has been shown to improve cell permeability[5].

While beneficial, piperazine-containing linkers are not without their challenges. The presence of basic amines can sometimes lead to off-target effects or undesirable pharmacokinetic properties.

The Emerging Challenger: this compound and the Promise of Spirocyclic Rigidity

Spirocyclic systems, such as this compound, represent a novel and exciting frontier in PROTAC linker design. These structures, characterized by two rings sharing a single atom, offer a unique set of advantages rooted in their three-dimensional, rigid nature:

  • Defined 3D Geometry: Spirocyclic linkers enforce a well-defined spatial orientation of the two ligands, which can be crucial for achieving a productive ternary complex geometry and enhancing degradation potency. The rigid structure of this compound, for instance, features two five-membered rings in envelope conformations, creating a distinct three-dimensional scaffold[6].

  • Improved Physicochemical Properties: By minimizing the number of rotatable bonds and creating more compact structures, spirocyclic linkers can lead to improved metabolic stability and cell permeability. This is in line with the concept of "escaping flatland" in medicinal chemistry, where three-dimensional structures often exhibit more favorable drug-like properties.

  • Novel Intellectual Property: The use of novel, complex spirocyclic linkers provides an opportunity to generate new intellectual property in a competitive field[7].

The primary challenge associated with spirocyclic linkers lies in their synthetic complexity compared to simpler linear or monocyclic systems.

Comparative Analysis: Physicochemical and Performance Properties

While direct, head-to-head experimental data for PROTACs utilizing this compound versus a comparable piperazine linker is not yet publicly available, we can extrapolate a comparison based on the known properties of each linker class.

PropertyPiperazine-Containing LinkersThis compound (Spirocyclic)Rationale & Key Considerations
Rigidity & Conformational Control Semi-rigid; offers some conformational constraint.Highly rigid; enforces a specific 3D geometry.The spirocyclic system provides a more defined spatial orientation, potentially leading to more potent and selective PROTACs.
Aqueous Solubility Can be enhanced through protonation of basic nitrogens.Generally lower, but can be modulated by other functional groups.The solubility of piperazine-based linkers is pH-dependent and can be tuned. Spirocyclic linkers may require the incorporation of other polar moieties to ensure adequate solubility.
Cell Permeability Generally good; can be improved by the rigid, cationic nature.Potentially improved due to reduced polar surface area and fewer rotatable bonds.The ability of rigid linkers to adopt conformations that shield polar groups can enhance passive diffusion across cell membranes[8].
Metabolic Stability Can be susceptible to N-dealkylation.Potentially higher due to the more sterically hindered and rigid structure.The compact nature of spirocyclic systems may protect against metabolic enzymes.
Synthetic Accessibility Relatively straightforward and well-established chemistry.More synthetically challenging and complex.The synthesis of spirocyclic linkers requires more specialized synthetic routes.
Intellectual Property Crowded IP space.Offers significant opportunities for novel IP.The novelty of spirocyclic linkers is a key advantage in a competitive landscape.

Experimental Protocols for Comparative Evaluation

To rigorously compare the performance of any two PROTAC linkers, a series of well-defined experiments are essential. The following protocols provide a roadmap for such an evaluation.

I. Aqueous Solubility Assessment by Nephelometry

Rationale: Poor aqueous solubility can hinder the development of a PROTAC by affecting its absorption, distribution, and the reliability of in vitro assays. Kinetic solubility, which measures the concentration at which a compound precipitates from an aqueous buffer after being introduced from a DMSO stock, is a high-throughput method to assess this critical property. Nephelometry provides a rapid and sensitive readout by measuring the light scattered by insoluble particles.

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test PROTACs in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a clear-bottomed 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a range of final PROTAC concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.

  • Nephelometric Reading: Measure the light scattering of each well using a nephelometer. The results are typically reported in Nephelometric Turbidity Units (NTUs)[9].

  • Data Analysis: Plot the NTU values against the PROTAC concentration. The kinetic solubility is defined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.

II. Cell Permeability Assessment: The PAMPA Assay

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive membrane permeability. It is a valuable tool for the early-stage assessment of a PROTAC's ability to cross the cell membrane.

Detailed Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane[10].

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: Prepare solutions of the test PROTACs (e.g., at 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a small percentage of a solubility-enhancing agent like DMSO.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - CA(t)/Cequilibrium)) * (VD * VA / (Area * time * (VD + VA))) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

III. Quantification of Protein Degradation by Western Blot

Rationale: Western blotting is the gold-standard method for directly visualizing and quantifying the degradation of the target protein. This assay provides crucial information on the potency (DC50, the concentration at which 50% degradation is achieved) and efficacy (Dmax, the maximum percentage of degradation) of a PROTAC.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the test PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein whose expression is not affected by the treatment (e.g., GAPDH, β-actin).

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration and plot the data to determine the DC50 and Dmax values[11][12].

Visualizing the Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structural Comparison of Linker Motifs

Linker_Comparison cluster_piperazine Piperazine-Containing Linker cluster_spirocyclic Spirocyclic Linker Warhead_1 Warhead (POI Binder) Piperazine --[Piperazine]-- Warhead_1->Piperazine Semi-rigid E3_Ligand_1 E3 Ligase Ligand Piperazine->E3_Ligand_1 Semi-rigid Warhead_2 Warhead (POI Binder) Spiro --[Spirocycle]-- Warhead_2->Spiro Highly Rigid E3_Ligand_2 E3 Ligase Ligand Spiro->E3_Ligand_2 Highly Rigid

Caption: Conceptual difference in rigidity between piperazine and spirocyclic linkers.

Experimental Workflow for Linker Evaluation

Workflow start Synthesize PROTACs with Piperazine vs. Spirocyclic Linkers solubility Aqueous Solubility Assay (Nephelometry) start->solubility permeability Cell Permeability Assay (PAMPA / Caco-2) start->permeability degradation Protein Degradation Assay (Western Blot) solubility->degradation permeability->degradation ternary Ternary Complex Assay (TR-FRET / AlphaLISA) degradation->ternary data_analysis Comparative Data Analysis (DC50, Dmax, Pe, Solubility) ternary->data_analysis conclusion Select Optimal Linker data_analysis->conclusion

Caption: A comprehensive workflow for the comparative evaluation of PROTAC linkers.

Conclusion

The choice of linker is a critical, multifaceted decision in the design of a successful PROTAC. While piperazine-containing linkers offer a well-established means of introducing semi-rigidity and improving solubility, the emergence of highly rigid spirocyclic linkers like this compound presents an exciting opportunity to exert greater control over the three-dimensional structure and physicochemical properties of the degrader molecule. The increased synthetic challenge of these novel linkers may be offset by significant gains in potency, selectivity, and metabolic stability.

Ultimately, the optimal linker is target- and system-dependent. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation and comparison of different linker strategies, empowering researchers to make data-driven decisions in the pursuit of novel and effective protein-degrading therapeutics.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one Derivatives as Potential Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel analgesics with improved therapeutic profiles, the exploration of unique chemical scaffolds is paramount. The 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one core represents a compelling, rigid framework for the design of new opioid receptor modulators. Its spirocyclic nature imparts a distinct three-dimensional geometry, while the benzyl moiety offers a versatile anchor for probing key interactions within the receptor binding pocket.

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of this compound derivatives, primarily focusing on their potential as opioid receptor ligands. While extensive SAR studies on this specific scaffold are emerging, we can infer a robust SAR profile by drawing on established principles from related spirocyclic and N-benzyl-containing opioid ligands. This guide will compare the projected performance of these derivatives with established spirocyclic opioid agonists, supported by detailed experimental protocols for their synthesis and evaluation.

The this compound Scaffold: A Foundation for Novel Analgesics

The 2,7-diazaspiro[4.4]nonane framework is a rigid spirocyclic system that locks the relative orientation of its two nitrogen-containing rings. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The benzyl group attached to the N7 position is a common feature in many potent opioid ligands, where the aromatic ring often engages in crucial π-π stacking or hydrophobic interactions within the receptor. The lactam at the 3-position provides a hydrogen bond acceptor, another key interaction point for many receptor-ligand complexes.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound core can be achieved through multi-step synthetic routes. A plausible approach involves the construction of a functionalized pyrrolidine ring followed by cyclization to form the spirocyclic lactam.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate. This starting material can be prepared from 1-benzyl-3-pyrrolidinone through a series of reactions including a Strecker reaction or cyanoalkylation.

  • Step 2: Reductive Cyclization. The cyanomethyl pyrrolidine derivative is then subjected to reductive cyclization. A common method involves hydrogenation using a catalyst such as Raney Nickel in a protic solvent like methanol under a hydrogen atmosphere (e.g., 50 psi) at room temperature. This reaction reduces the nitrile to a primary amine, which then undergoes intramolecular cyclization with the ester to form the desired lactam, this compound.

  • Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Derivatives can be synthesized by modifying the starting materials. For example, substituted benzyl bromides can be used in the initial N-benzylation step to introduce substituents on the aromatic ring. Modifications to the pyrrolidine ring can be achieved by using different starting ketones.

Projected Structural Activity Relationships

Based on the extensive literature on opioid receptor ligands, we can project the following SAR for derivatives of the this compound scaffold.

Table 1: Projected SAR of this compound Derivatives at Opioid Receptors
Modification SiteStructural ChangeExpected Impact on ActivityRationale
N7-Benzyl Ring Introduction of a 3-hydroxyl groupPotential increase in µ-opioid receptor (MOR) affinity and agonist activity.The 3-hydroxyl group on a phenyl ring is a key pharmacophoric feature for many morphinan-based opioids, acting as a hydrogen bond donor.
Introduction of electron-withdrawing groups (e.g., F, Cl) at the para-positionMay increase affinity for both MOR and σ1 receptors, but could decrease MOR selectivity.[1]Halogen substitution can enhance binding through specific interactions or by altering the electronic properties of the aromatic ring.
Replacement of benzyl with phenethylMay alter selectivity between µ, δ, and κ receptors.The distance and orientation of the aromatic ring relative to the core scaffold are critical for receptor selectivity.[2]
N2-Position Alkylation (e.g., with methyl or cyclopropylmethyl)Could modulate agonist vs. antagonist activity.In many opioid scaffolds, small N-alkyl groups (like methyl) are associated with agonism, while larger groups (like cyclopropylmethyl) can confer antagonism.[3]
Spirocyclic Core Introduction of substituents on the pyrrolidine ringsLikely to decrease affinity due to steric hindrance, unless the substituent can engage in a favorable interaction.The rigid core's fit within the binding pocket is likely to be sensitive to steric bulk.
Altering the ring size (e.g., 2,7-diazaspiro[4.5]decane)Would significantly alter the geometry and likely change the receptor binding profile.The precise spatial arrangement of the nitrogen atoms and the benzyl group is crucial for opioid receptor recognition.

Logical Relationship of SAR

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold This compound N7_Benzyl N7-Benzyl Ring (Address) N2_Sub N2-Substitution (Efficacy Switch) Core_Mod Spirocyclic Core (Conformation) Affinity Receptor Affinity (µ, δ, κ) N7_Benzyl->Affinity  Determines affinity and selectivity Selectivity Receptor Selectivity N7_Benzyl->Selectivity Efficacy Agonist/Antagonist Profile N2_Sub->Efficacy  Modulates efficacy Core_Mod->Affinity  Influences overall fit

Caption: Hypothesized SAR logic for this compound derivatives.

Comparison with Alternative Spirocyclic Opioid Ligands

To contextualize the potential of the this compound scaffold, it is useful to compare it with other well-characterized spirocyclic opioid ligands. A relevant comparator is the class of spiro[chromene-2,4'-piperidine] derivatives, which have shown promise as potent delta-opioid receptor agonists.

Table 2: Comparative Performance of Spirocyclic Opioid Scaffolds
FeatureThis compound (Projected)Spiro[chromene-2,4'-piperidine] Derivatives
Core Scaffold 2,7-diazaspiro[4.4]nonaneSpiro[chromene-2,4'-piperidine]
Primary Target Likely µ-opioid receptor (MOR)Delta-opioid receptor (DOR)
Key SAR Features N-benzyl group for affinity; N2-substituent for efficacy.Hydroxylated benzamide moiety for DOR agonism.
Reported Potency To be determined.High nanomolar to low nanomolar for DOR.
Therapeutic Potential Novel analgesics with potentially unique side-effect profiles.Analgesics for inflammatory pain.
Reference This Guide[4]

In Vitro and In Vivo Evaluation: Experimental Protocols

Rigorous biological evaluation is essential to validate the therapeutic potential of these novel compounds. This involves determining their binding affinity and functional activity at the opioid receptors, as well as assessing their analgesic efficacy in animal models.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the receptor membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound. b. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-selective antagonist like naloxone). c. Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: In Vivo Analgesic Assay (Hot Plate Test)

The hot plate test is a common method for assessing the central analgesic activity of compounds in rodents.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: a. Administer the test compound or vehicle control to the mice (e.g., intraperitoneally). b. At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate. c. Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the latency times of the treated groups to the control group. A significant increase in latency time indicates an analgesic effect.

Experimental Workflow

Workflow Start Compound Design Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay In Vitro: Opioid Receptor Binding Assay Purification->Binding_Assay Functional_Assay In Vitro: Functional Assay (e.g., GTPγS) Binding_Assay->Functional_Assay In_Vivo_Analgesia In Vivo: Analgesic Assay (Hot Plate) Functional_Assay->In_Vivo_Analgesia SAR_Analysis SAR Analysis In_Vivo_Analgesia->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Candidate Selection SAR_Analysis->End Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the design and evaluation of novel opioid receptor modulators.

Conclusion and Future Perspectives

The this compound scaffold presents a promising starting point for the development of novel opioid receptor modulators. By applying established SAR principles from related opioid classes, medicinal chemists can rationally design derivatives with potentially high affinity and tailored efficacy profiles. The rigid spirocyclic core offers a unique opportunity to explore chemical space that is distinct from traditional morphinan-based analgesics.

Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a panel of in vitro and in vivo assays. This will allow for the validation of the projected SAR and the identification of lead compounds for further optimization. A particularly interesting avenue of exploration will be the synthesis of derivatives with different N2-substituents to fine-tune the agonist/antagonist activity, potentially leading to the discovery of biased agonists with reduced side effects. The systematic exploration of this scaffold could ultimately yield a new class of analgesics with significant therapeutic advantages.

References

A Comparative Crystallographic Guide to the 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one Scaffold: Structural Insights and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that provides a unique vectoral presentation of substituents for probing biological targets. This guide delves into the crystallographic analysis of this important class of molecules, with a specific focus on derivatives of 2,7-diazaspiro[4.4]nonan-3-one. While the crystal structure of the titular 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is not publicly available, we will leverage the crystallographic data of the closely related isomer, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one , to provide a detailed comparative analysis and procedural blueprint for researchers in the field. This guide will further compare this structure with another key derivative, tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , to illuminate the impact of substitution on the solid-state conformation.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, validated experimental protocols, and a comparative analysis of crystallographic data to accelerate research and development efforts centered on this promising scaffold.

The Strategic Importance of the Diazaspiro[4.4]nonane Core

The rigid, spirocyclic nature of the diazaspiro[4.4]nonane core offers a distinct advantage over more flexible aliphatic and aromatic systems in drug design. By locking the conformation of the molecule, it is possible to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atoms within the scaffold provide key hydrogen bonding and coordination sites, while the spirocyclic carbon atom projects substituents into distinct regions of three-dimensional space. These properties make diazaspiro[4.4]nonanes attractive for targeting a wide range of biological targets, including enzymes and receptors.

Comparative Crystallographic Analysis

To understand the subtle yet significant conformational properties of the 2,7-diazaspiro[4.4]nonan-3-one scaffold, a comparative analysis of the crystal structures of two key derivatives is presented below.

Crystal Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one provides a foundational understanding of the core scaffold's conformation.[1] In this structure, both of the five-membered rings adopt an envelope conformation.[1] One ring has a carbon atom as the flap, while the other has a nitrogen atom as the flap.[1] The dihedral angle between the two four-atom planes of the rings is 80.46 (8)°.[1] In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains.[1]

Crystal Structure of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

The introduction of a bulky tert-butoxycarbonyl (Boc) protecting group at the 2-position, as seen in tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, offers a point of comparison. In this molecule, both five-membered rings are also in envelope conformations.[2][3] Similar to the benzyl derivative, N—H⋯O hydrogen bonds link the molecules into chains within the crystal structure.[2][3]

Data Summary and Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison.

Parameter7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[2][3]
Formula C₁₄H₁₈N₂OC₁₂H₂₀N₂O₃
Molecular Weight 230.30240.30
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁C2
a (Å) 9.630 (2)10.495 (5)
b (Å) 8.4322 (18)6.283 (3)
c (Å) 29.848 (7)19.247 (10)
β (˚) 9097.029 (8)
Volume (ų) 2423.8 (9)1259.7 (11)
Z 84
Temperature (K) 173173
Radiation Mo KαMo Kα
R-factor 0.0590.050

The comparison reveals that while both molecules exhibit similar intramolecular hydrogen bonding patterns and ring conformations, the substitution at the nitrogen atom significantly influences the crystal packing and overall symmetry. The bulkier Boc group in the second structure leads to a more compact monoclinic packing arrangement compared to the orthorhombic system of the benzyl derivative.

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful crystallographic analysis of novel diazaspiro[4.4]nonane derivatives hinges on the ability to synthesize and crystallize high-quality single crystals. The following protocols are based on established methodologies for the synthesis and crystallization of the comparator compounds.

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This synthesis involves the reductive cyclization of a cyanomethyl pyrrolidine precursor.[1]

Protocol 3.1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Precursor Synthesis: Synthesize methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate through standard alkylation and cyanation procedures.

  • Reductive Cyclization: In a high-pressure reaction vessel, combine methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate and Raney Ni (w/w = 4:1) in methanol.

  • Hydrogenation: Pressurize the vessel with H₂ (50 psi) and stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture to remove the Raney Ni catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

This synthesis follows a similar reductive cyclization strategy.[2]

Protocol 3.2: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

  • Precursor Synthesis: Synthesize methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.

  • Reductive Cyclization: Combine the precursor (13.4g) and Raney Ni (3.4g) in methanol in a high-pressure reaction vessel.[2]

  • Hydrogenation: Pressurize the vessel with H₂ (50 psi) and stir at room temperature.[2]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 3.1.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step.

Protocol 3.3: Single Crystal Growth

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent. For both comparator compounds, ethanol was used successfully.[1][2]

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be achieved by leaving the vial partially open or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a cryoloop.

X-ray Diffraction and Structure Refinement Workflow

The following workflow outlines the key steps in obtaining and refining the crystal structure data.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Diazaspiro[4.4]nonane Derivative Purification Purification (Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (e.g., SHELXS) DataReduction->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final CIF

Figure 1: A generalized workflow for the X-ray crystallography of diazaspiro[4.4]nonane derivatives.

Future Directions and Complexation Studies

While the focus of this guide has been on the parent diazaspiro[4.4]nonane scaffolds, a significant area of interest lies in their complexes with metal ions and host molecules. The nitrogen and oxygen atoms of the scaffold are excellent coordination sites, and understanding the geometry of these complexes is crucial for applications in catalysis and materials science. Future work should aim to crystallize and analyze these complexes to elucidate their three-dimensional structures and non-covalent interactions.

Conclusion

The 2,7-diazaspiro[4.4]nonan-3-one scaffold and its derivatives represent a class of molecules with significant potential in drug discovery and beyond. Although the crystal structure of this compound remains to be determined, a comparative analysis of closely related structures provides valuable insights into the conformational properties of this important scaffold. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, crystallize, and structurally characterize novel derivatives, thereby accelerating the exploration of their therapeutic potential.

References

The Influence of Conformational Restraint: A Comparative Guide to the 2,7-Diazaspiro[4.4]nonane Scaffold in Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Rigidity in Drug Design

In the landscape of medicinal chemistry, the pursuit of potent and selective ligands is a paramount objective. A key strategy in this endeavor is the use of conformationally restricted scaffolds. By reducing the number of accessible low-energy conformations, such scaffolds can pre-organize a molecule into a bioactive shape that is complementary to its biological target. This often leads to a significant enhancement in binding affinity by minimizing the entropic penalty associated with the ligand adopting a specific conformation upon binding.

The 2,7-diazaspiro[4.4]nonane ring system has emerged as a privileged scaffold in modern drug discovery, particularly for targets within the central nervous system (CNS).[1] Its rigid, three-dimensional architecture provides an excellent platform for the precise spatial arrangement of pharmacophoric elements, which is crucial for achieving high affinity and selectivity.[1][2] This guide provides an in-depth analysis of the conformational landscape of the 2,7-diazaspiro[4.4]nonane system and presents a comparative analysis of how subtle structural modifications impact binding affinity, with a specific focus on the sigma (σ) receptors, which are key targets for neurological disorders and pain.[2][3]

The Conformational Landscape of 2,7-Diazaspiro[4.4]nonane

The 2,7-diazaspiro[4.4]nonane core consists of two pyrrolidine rings fused at a central quaternary carbon atom. The conformational behavior of this system is dictated by the puckering of these two five-membered rings. Five-membered rings are not planar and typically adopt one of two low-energy conformations: the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, or the twist (T) , where no four atoms are coplanar.

In the solid state, X-ray crystallography of a derivative, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, has shown that both five-membered rings adopt distinct envelope conformations. This experimental observation provides a foundational understanding of the scaffold's preferred geometry. In solution, these rings are expected to be in a dynamic equilibrium between various envelope and twist forms. The specific substituents placed on the nitrogen atoms (N2 and N7) play a critical role in shifting this equilibrium and defining the overall three-dimensional shape of the molecule, thereby influencing its interaction with a receptor binding pocket.

G Conformational Equilibrium of the Pyrrolidine Rings cluster_0 2,7-Diazaspiro[4.4]nonane Core Twist Twist (T) Conformation Envelope Envelope (E) Conformation Twist->Envelope Ring Puckering Envelope->Twist

Caption: Equilibrium between Twist and Envelope conformations in the pyrrolidine rings.

Comparative Analysis: Impact of Conformation on Sigma Receptor Binding

To objectively evaluate the impact of the 2,7-diazaspiro[4.4]nonane conformation on binding, we will analyze data from a comprehensive study by Dichiara et al. (2023), which synthesized and evaluated a series of 19 derivatives for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2][3] The binding affinity is reported as the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.

Experimental Data: Structure-Affinity Relationships (SAR)

The following table summarizes the binding affinities of key analogues. The core structure is the 2,7-diazaspiro[4.4]nonane moiety, with varying substituents at the N2 and N7 positions. This systematic variation allows for a direct comparison of how different chemical groups, which dictate the molecule's size, shape, and electronic properties, affect receptor binding.

Compound IDN2-SubstituentN7-Substituentσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)σ₁/σ₂ Selectivity
8a Phenyl4-Fluorophenethyl1.82815.6
9a Phenyl3,4-Dichlorophenethyl111.80.16
8d 3-Methoxyphenyl4-Fluorophenethyl2.1104.8
9d (AD258) 3-Methoxyphenyl3,4-Dichlorophenethyl3.52.60.74
8g Benzofuran-5-yl4-Fluorophenethyl2.32510.9
9g Benzofuran-5-yl3,4-Dichlorophenethyl4.43.30.75
8j Quinolin-6-yl4-Fluorophenethyl2.07.94.0
9j Quinolin-6-yl3,4-Dichlorophenethyl4.12.20.54

Data synthesized from Dichiara et al., J. Med. Chem. 2023.[2]

Analysis and Insights
  • High Affinity Scaffold: The data unequivocally demonstrates that the 2,7-diazaspiro[4.4]nonane core is an excellent scaffold for sigma receptor ligands, with nearly all evaluated compounds displaying nanomolar affinity for both subtypes.[1][2]

  • Modulation of Selectivity: The substituents on the nitrogen atoms are the primary drivers of selectivity between the σ₁ and σ₂ subtypes.

    • For instance, comparing 8a and 9a , simply changing the N7 substituent from a 4-fluorophenethyl group to a 3,4-dichlorophenethyl group inverts the selectivity profile. Compound 8a is over 15-fold selective for σ₁, whereas compound 9a is over 6-fold selective for σ₂.[2] This highlights the sensitivity of the receptor binding pockets to the electronic and steric properties of the ligand.

  • Bioactive Conformation and Molecular Modeling: Molecular modeling studies performed on these compounds reveal that the spirocyclic core orients the N-substituents into distinct spatial vectors.[2][4] The protonated nitrogen of the spiro-core forms a crucial salt bridge with a key aspartate residue (Asp186 in σ₁ and Asp56 in σ₂) in the binding pocket. The different substituents then explore distinct hydrophobic and aromatic sub-pockets. The ability of a given compound to adopt a low-energy conformation that optimizes these interactions dictates its binding affinity and selectivity. The high affinity of compound 9d (AD258) for both receptors suggests its conformation allows for favorable interactions within both the σ₁ and σ₂ binding sites.[2][3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate such comparative data must be robust and well-validated. Below are detailed protocols for the key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is essential for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of test compounds for σ₁ and σ₂ receptors.

Materials:

  • Receptor Source: Guinea pig brain homogenates (for σ₁) or rat liver homogenates (for σ₂).

  • Radioligand: --INVALID-LINK---pentazocine for σ₁; [³H]-DTG for σ₂.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compounds: Serial dilutions in assay buffer.

  • 96-well filter plates (GF/B filters, pre-soaked in 0.5% polyethylenimine).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compounds.

    • Prepare the radioligand at a final concentration approximately equal to its K_d value (e.g., 3 nM for --INVALID-LINK---pentazocine).

    • Prepare the membrane homogenate in ice-cold assay buffer to a final protein concentration of ~150 µ g/well . The causality for this is to ensure a sufficient number of receptors are present for a detectable signal without depleting the radioligand.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane homogenate.

    • Non-specific Binding (NSB) Wells: Add 50 µL Haloperidol (10 µM), 50 µL radioligand, and 100 µL membrane homogenate. This step is a self-validating control; it measures the amount of radioligand that binds non-specifically, which must be subtracted from all other measurements.

    • Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL membrane homogenate.

  • Incubation:

    • Incubate the plate at 37°C for 150 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum manifold. This crucial step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any unbound radioligand. Washing with cold buffer minimizes dissociation of the radioligand from the receptor during the wash step.

  • Radioactivity Counting:

    • Dry the filter plate, add 200 µL of scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Homogenate setup Set up 96-well plate: Total, Non-Specific (NSB), & Test Compound Wells prep_reagents->setup incubate Incubate at 37°C (to reach equilibrium) setup->incubate filter_wash Rapid Filtration & Washing (Separates Bound from Free) incubate->filter_wash count Add Scintillant & Count Radioactivity (CPM) filter_wash->count calculate Calculate Specific Binding: Total CPM - NSB CPM count->calculate plot Plot % Binding vs. [Compound] & Determine IC50 calculate->plot calc_ki Calculate Ki using Cheng-Prusoff Equation plot->calc_ki

Caption: Step-by-step workflow of a competitive radioligand binding assay.

Protocol 2: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is a powerful tool for determining the conformation of molecules in solution.

Objective: To identify through-space proton-proton proximities (< 5 Å) to elucidate the preferred solution-phase conformation of a 2,7-diazaspiro[4.4]nonane derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. The sample must be free of paramagnetic impurities, which can interfere with the NOE effect.

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to achieve complete and unambiguous assignment of all proton resonances. This is a prerequisite for interpreting the NOESY spectrum.

  • NOESY Experiment Setup:

    • Use a standard 2D NOESY pulse sequence (e.g., noesyesgp).

    • The most critical parameter is the mixing time (d8) . This is the period during which magnetization transfer (the NOE) occurs. For small molecules like these derivatives, a mixing time in the range of 300-800 ms is typically optimal. It may be necessary to run several experiments with different mixing times to find the best value.

    • Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ relaxation time of the protons to ensure the system returns to equilibrium between scans.

  • Data Processing and Interpretation:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • A cross-peak in the NOESY spectrum between two protons (that are not J-coupled) indicates that they are close in space.

    • The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). By comparing the volumes of cross-peaks to a known, fixed distance (e.g., between two geminal or aromatic protons), one can estimate the distances between other protons.

    • These distance restraints are then used to build a 3D model of the molecule's preferred conformation in solution.

Conclusion and Future Outlook

The 2,7-diazaspiro[4.4]nonane scaffold is a validated and highly effective framework for designing potent ligands for CNS targets, particularly sigma receptors. The comparative data presented here clearly illustrates that the conformational constraints imposed by the rigid spirocyclic core, combined with the specific nature of N-substituents, directly and predictably impact binding affinity and selectivity. The high affinity of compounds like 9d (AD258) underscores the potential of this scaffold in developing novel therapeutics.[2][3]

Future research should focus on integrating high-resolution solution NMR studies with computational modeling and binding data for the same series of compounds. This would provide a more complete picture of the conformational dynamics, bridging the gap between the static picture from molecular docking and the dynamic reality in solution. Such a comprehensive approach will further refine our understanding of the structure-conformation-activity relationships and accelerate the rational design of next-generation therapeutics based on this remarkable scaffold.

References

The Spirocyclic Scaffold Showdown: A Head-to-Head Comparison of Diazaspiro[4.4]nonane and Other Rigid Architectures in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker element is increasingly recognized as a critical determinant of success. Moving beyond simple polyethylene glycol (PEG) and alkyl chains, the field is embracing more rigid and defined chemical architectures. Among these, spirocyclic scaffolds have emerged as a promising strategy to optimize the pharmacological properties of PROTACs. This guide provides an in-depth, head-to-head comparison of diazaspiro[4.4]nonane versus other notable spirocyclic scaffolds in PROTACs, supported by experimental insights and detailed methodologies.

The Paradigm Shift Towards Rigid Linkers in PROTACs

The linker in a PROTAC molecule is far from a passive tether; it actively influences the formation and stability of the crucial ternary complex between the target protein and the E3 ligase.[1][2] While flexible linkers offer synthetic ease, they can introduce undesirable physicochemical properties and lead to a significant entropic penalty upon binding.[3] Rigid linkers, such as spirocycles, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency, selectivity, and pharmacokinetic properties like cell permeability and metabolic stability.[3][4]

Spirocyclic systems, characterized by two rings connected by a single common atom, offer a unique three-dimensional and conformationally constrained framework.[5] This rigidity can be advantageous in achieving the precise spatial orientation required for efficient ubiquitination and subsequent degradation of the target protein.[1]

This guide will focus on a comparative analysis of several key spirocyclic scaffolds that are gaining traction in PROTAC design:

  • Diazaspiro[4.4]nonane: A nine-membered heterocyclic scaffold with two nitrogen atoms.

  • Azaspiro[3.3]heptane: A smaller, seven-membered heterocyclic scaffold.

  • Spiro[3.3]heptane: A non-heterocyclic, rigid hydrocarbon scaffold.

  • Piperidinyl-azetidine: A composite scaffold combining two different saturated rings.

Head-to-Head Comparison: Performance in PROTACs

Case Study: Rigid Spirocyclic Linkers in Hematopoietic Prostaglandin D Synthase (H-PGDS) Degraders

A recent study provides a direct comparison of a spirocyclic linker with more flexible and other rigid linkers in PROTACs designed to degrade H-PGDS.[1] This study highlights the trade-offs in linker design.

Linker TypeBinding Affinity (ITC, KD, μM)Degradation Activity (DC50, nM)Intracellular AccumulationTernary Complex Stability
Spirocyclic 0.13130HighLeast Stable
Rigid (Methylene-modified) 0.11110ModerateMore Stable
Flexible 0.11120LowMost Stable

Data adapted from a comparative study on H-PGDS PROTACs.[1]

Key Insights from the H-PGDS Study:

  • Enhanced Permeability: The PROTAC with the rigid spirocyclic linker demonstrated significantly higher intracellular accumulation, suggesting improved cell permeability.[1]

  • Ternary Complex Stability Trade-off: Interestingly, the most rigid spirocyclic linker formed the least stable ternary complex. This underscores a critical principle in PROTAC design: excessive rigidity can sometimes hinder the dynamic interactions required for stable complex formation.[1]

  • Comparable Degradation: Despite the differences in permeability and complex stability, all three PROTACs exhibited similar degradation potencies. This suggests that for this particular target, a certain threshold of ternary complex formation is sufficient to trigger efficient degradation, and that improved permeability of the spirocyclic-containing PROTAC compensated for its lower complex stability.[1]

Emerging Data on Other Spirocyclic Scaffolds

While direct head-to-head data is still expanding, the growing use of various spirocyclic linkers in published and patented PROTACs allows for a qualitative comparison of their intended benefits.

  • Diazaspiro[4.4]nonane: This scaffold, with its two nitrogen atoms, offers points for synthetic diversification and can influence solubility and polarity. Its larger ring system compared to azaspiro[3.3]heptane provides a different spatial arrangement of the warhead and E3 ligase ligand.

  • Azaspiro[3.3]heptane: This smaller and highly rigid scaffold is increasingly used to impart a more defined three-dimensional structure to the linker. Its compact nature can be advantageous in optimizing ternary complex geometry.

  • Spiro[3.3]heptane: As a non-polar, rigid hydrocarbon scaffold, it can be used to explore the impact of linker lipophilicity on permeability and ternary complex formation, while maintaining conformational restriction.

  • Piperidinyl-azetidine: This combination of a six-membered and a four-membered ring provides a rigid linker with distinct exit vectors, allowing for fine-tuning of the spatial orientation of the PROTAC's functional ends.

Experimental Workflows for Evaluating Spirocyclic Linkers in PROTACs

The systematic evaluation of different spirocyclic scaffolds requires a robust set of experimental protocols to assess their impact on the key performance parameters of a PROTAC.

Diagram: Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Synthesis Synthesis of PROTACs with different spirocyclic linkers Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical Ternary Complex Formation & Affinity Cellular_Degradation Cellular Degradation Assays (Western Blot, HiBiT) Synthesis->Cellular_Degradation Degradation Potency (DC50, Dmax) Permeability Permeability & PK Assays (PAMPA, Caco-2, in vivo) Synthesis->Permeability Drug-like Properties

Caption: A streamlined workflow for the synthesis and evaluation of PROTACs with varying spirocyclic linkers.

Detailed Experimental Protocols

1. Synthesis of PROTACs with Spirocyclic Linkers

The synthesis of PROTACs incorporating spirocyclic linkers typically involves multi-step sequences. A general strategy involves the functionalization of the spirocyclic core to allow for sequential attachment of the E3 ligase ligand and the target protein warhead.

Example: General Synthesis of a Diazaspiro[4.4]nonane-containing PROTAC

  • Protection: Differentially protect the two amine functionalities of the diazaspiro[4.4]nonane scaffold (e.g., with Boc and Cbz protecting groups).

  • First Coupling: Selectively deprotect one of the amines and perform a coupling reaction (e.g., amide bond formation) with the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle).

  • Second Deprotection: Remove the second protecting group from the spirocyclic core.

  • Second Coupling: Couple the free amine with the warhead for the protein of interest, which has been appropriately functionalized (e.g., with a carboxylic acid or an activated ester).

  • Purification: Purify the final PROTAC product using techniques such as flash chromatography and reverse-phase HPLC.

2. Ternary Complex Formation Assays

These assays are crucial to determine if the PROTAC can effectively bridge the target protein and the E3 ligase.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.

    • Inject a constant concentration of the E3 ligase (e.g., VHL or CRBN complex) with varying concentrations of the PROTAC.

    • Measure the binding response to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Use a labeled target protein (e.g., with a terbium cryptate donor) and a labeled E3 ligase (e.g., with a d2 acceptor).

    • In the presence of a functional PROTAC, the donor and acceptor are brought into proximity, resulting in a FRET signal.

    • Titrate the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation can be quantified.

3. Cellular Degradation Assays

These assays measure the primary biological output of a PROTAC: the degradation of the target protein in a cellular context.

  • Western Blotting:

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • HiBiT Assay:

    • Use a cell line where the target protein is endogenously tagged with the HiBiT peptide.

    • Treat the cells with the PROTAC.

    • Add the LgBiT protein and a substrate. The luminescence signal is proportional to the amount of remaining HiBiT-tagged target protein.

    • This method allows for high-throughput quantification of protein degradation.

4. Permeability and Pharmacokinetic (PK) Assays

Assessing the drug-like properties of PROTACs is critical for their therapeutic potential.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A high-throughput in vitro assay to predict passive membrane permeability. A lipid-infused artificial membrane separates a donor and an acceptor well. The amount of PROTAC that crosses the membrane is quantified.

  • Caco-2 Permeability Assay:

    • This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the intestinal epithelium. It provides a more biologically relevant measure of permeability and can also identify active transport mechanisms.

  • In Vivo Pharmacokinetic Studies:

    • Administer the PROTAC to laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points and quantify the PROTAC concentration to determine key PK parameters such as half-life, clearance, and bioavailability.

Conclusion and Future Perspectives

The incorporation of spirocyclic scaffolds like diazaspiro[4.4]nonane into PROTAC linkers represents a significant advancement in the rational design of these novel therapeutics. The inherent rigidity of these structures can lead to improved physicochemical properties, such as enhanced cell permeability. However, as the comparative data suggests, there is a delicate balance to be struck between conformational restriction and the flexibility required for stable and productive ternary complex formation.[1]

The optimal spirocyclic scaffold is likely to be target- and system-dependent. A systematic approach, involving the synthesis and parallel evaluation of PROTAC libraries with diverse spirocyclic linkers, is essential for elucidating the structure-activity relationships that govern their performance. The experimental workflows outlined in this guide provide a robust framework for such investigations.

As our understanding of the structural biology of ternary complexes deepens, aided by techniques like cryo-electron microscopy and advanced computational modeling, the de novo design of spirocyclic linkers tailored for specific target-E3 ligase pairs will become increasingly feasible. This will undoubtedly accelerate the development of the next generation of highly potent, selective, and drug-like PROTACs.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one (CAS No: 909723-04-2). As a specialized chemical used in research and development, particularly as a protein degrader building block, its unique properties necessitate a disposal plan rooted in safety, regulatory compliance, and scientific best practices[1]. This guide is intended for trained laboratory personnel and supplements, but does not replace, the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: Understanding the Risks

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a complete, peer-reviewed safety profile for this compound is not extensively documented, data from suppliers and structurally similar compounds provide a strong basis for a conservative safety approach.

The primary supplier, Sigma-Aldrich, classifies this compound with the GHS07 pictogram, indicating it is harmful. The associated hazard statement, H302, confirms it is "Harmful if swallowed". Safety data sheets for analogous diazaspiro and benzyl-containing heterocyclic compounds frequently list warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2][3][4][5][6]. Therefore, it is prudent to handle this compound as an irritant to all routes of exposure.

Table 1: Hazard Profile of this compound

Hazard CategoryGHS PictogramHazard CodeDescriptionPrimary Source
Acute Toxicity (Oral) H302Harmful if swallowed.Sigma-Aldrich
Skin Irritation (H315)Suspected to cause skin irritation.Inferred from similar compounds[2][3]
Eye Irritation (H319)Suspected to cause serious eye irritation.Inferred from similar compounds[3][4]
Storage Class N/A11Combustible Solids.Sigma-Aldrich

Note: Hazard codes in parentheses are inferred from structurally related chemicals and represent a precautionary approach.

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use. The causality is clear: preventing exposure is the most effective safety measure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Contaminated gloves must be disposed of as hazardous waste.

  • Eye Protection: Use safety glasses with side shields or goggles. Given the risk of serious eye irritation, this is mandatory[2][3].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling the solid form, work within a certified chemical fume hood to prevent inhalation[3][4].

In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand). Vacuum or carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal[2]. Do not allow the product to enter drains or waterways[7].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is based on general best practices for chemical waste management in a laboratory setting[8][9].

Step 1: Decontamination of Empty Containers

Empty containers that held this compound must be managed as hazardous waste until properly decontaminated.

  • Triple Rinse Procedure: An empty container that held the compound must be triple rinsed with a suitable solvent in which the compound is soluble[10][11]. The rinseate (the solvent used for rinsing) is considered hazardous waste and must be collected.

  • Rinseate Collection: Collect all rinseate in a designated, compatible hazardous waste container, clearly labeled as "Hazardous Waste" and listing the solvent and the contaminant (this compound)[11].

  • Container Disposal: Once triple-rinsed, the original container can often be disposed of as regular laboratory glass or plastic waste. However, you must first completely deface or remove the original label to avoid confusion[10][11]. Confirm this final step with your institution's EHS guidelines.

Step 2: Management of Unused or Waste Compound

For unused, expired, or contaminated this compound:

  • Do Not Dispose Down the Drain: This compound must not be disposed of in the sanitary sewer system[11]. Its effects on aquatic life are not fully known, and this practice is a violation of standard laboratory safety protocols.

  • Waste Container: Transfer the solid waste into a designated, sealable, and compatible solid hazardous waste container[8][9]. The container must be in good condition, with a tightly fitting cap, and show no signs of leakage[12]. The original product container is often a suitable choice for this purpose[10].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity[8][9]. Affix your laboratory's official hazardous waste tag.

  • Segregation and Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[12]. Crucially, ensure it is segregated from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions[3]. The container must remain closed except when waste is being added[8].

Step 3: Final Disposal
  • Contact EHS: Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) or equivalent department[8]. Laboratory personnel should not transport hazardous waste across campus themselves[11].

  • Documentation: Complete all required paperwork for the waste pickup, ensuring the contents are accurately declared.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.

G start Start: Disposal of This compound ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check decision_point What is being disposed of? ppe_check->decision_point triple_rinse Step 2a: Triple rinse container with a suitable solvent. decision_point->triple_rinse   Empty Container transfer_waste Step 2b: Transfer solid to a 'Hazardous Waste' container. decision_point->transfer_waste   Bulk Chemical container_path Empty Product Container waste_path Unused/Contaminated Compound collect_rinseate Step 3a: Collect all rinseate into a labeled hazardous waste container. triple_rinse->collect_rinseate deface_label Step 4a: Deface original label completely. collect_rinseate->deface_label dispose_container Step 5a: Dispose of empty container as non-hazardous lab waste (confirm with EHS). deface_label->dispose_container label_waste Step 3b: Label container with full chemical name and waste tag. transfer_waste->label_waste store_waste Step 4b: Store in Satellite Accumulation Area away from incompatibles. label_waste->store_waste contact_ehs Step 5b: Arrange for waste pickup by institutional EHS. store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one, a compound utilized in research and drug development.[1] As a member of the protein degrader building blocks family, this substance requires careful handling to mitigate potential risks.[1] This document outlines the necessary personal protective equipment (PPE), engineering controls, and procedural best practices to ensure the safety of laboratory personnel. The guidance herein is based on available safety data for the compound and established principles of chemical hygiene for handling solid organic compounds.

Immediate Safety Concerns and Hazard Assessment

This compound is a solid organic compound with limited publicly available toxicological data. However, the available information indicates specific hazards that must be addressed.

Known Hazards:

  • Acute Oral Toxicity: The compound is classified as "Acute Toxicity, Oral (Category 4)" with the hazard statement H302: Harmful if swallowed.[2][3]

  • Pictogram and Signal Word: It is designated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2][3]

  • Physical State: It is a combustible solid.[2][3]

Due to the limited specific data, a conservative approach is warranted, treating the compound with the potential for additional, uncharacterized hazards. A similar compound, 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride, is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[4] Therefore, it is prudent to assume that this compound may present similar risks.

Risk Mitigation at a Glance
Potential Hazard Primary Route of Exposure Recommended Control Measures
Harmful if Swallowed IngestionStrict prohibition of eating, drinking, or smoking in the laboratory.[4] Use of designated break areas.
Skin Irritation (assumed) Dermal ContactUse of appropriate chemical-resistant gloves and a lab coat.[5][6]
Eye Irritation (assumed) Ocular ContactUse of safety glasses with side shields or chemical splash goggles.[7][8]
Respiratory Irritation (assumed) Inhalation of dustHandling in a well-ventilated area, preferably within a chemical fume hood.[5][9]
Combustible Solid Fire/ExplosionStore away from ignition sources. Use appropriate fire extinguishing media.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following sections detail the minimum PPE requirements and provide guidance for specific laboratory operations.

Core PPE Requirements

At a minimum, the following PPE must be worn at all times when handling this compound:[8]

  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are mandatory.[10] In situations with a higher risk of splashes or aerosol generation, chemical splash goggles should be worn.[7][11] A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling larger quantities of the solid or solutions.[8]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling solid chemicals and provide good resistance to a range of organic solvents.[10] For prolonged handling or when working with solutions, heavier-duty gloves or double-gloving may be appropriate.[8] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[8]

  • Protective Clothing: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and contamination of personal clothing.[5][10] Long pants and closed-toe shoes must be worn to ensure full body coverage.[7][8]

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization of the solid (e.g., during weighing of large quantities or in case of a spill), a NIOSH-approved respirator (such as an N95) should be used.[5]

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Initial Assessment cluster_1 PPE Selection cluster_2 Final Check & Operation start Start: Handling This compound task_assessment Assess the Task: - Quantity - Physical Form (Solid/Solution) - Potential for Aerosolization start->task_assessment eye_protection Eye Protection: - Safety Glasses (minimum) - Goggles for splash risk - Face shield for larger quantities task_assessment->eye_protection hand_protection Hand Protection: - Nitrile Gloves (minimum) - Double glove for extended use task_assessment->hand_protection body_protection Body Protection: - Lab Coat - Long Pants - Closed-toe Shoes task_assessment->body_protection respiratory_protection Respiratory Protection: - Not required for small quantities in fume hood - N95 respirator for potential aerosolization task_assessment->respiratory_protection final_check Final PPE Check eye_protection->final_check hand_protection->final_check body_protection->final_check respiratory_protection->final_check proceed Proceed with Operation final_check->proceed All PPE Correct

Caption: PPE Selection Workflow for Handling this compound.

Engineering Controls and Work Practices

While PPE is the last line of defense, engineering controls and safe work practices are the primary methods for minimizing exposure.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of any dust or aerosols.[5]

  • Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment, including an eyewash station and a safety shower.[6]

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust. Use appropriate tools (spatulas, weighing paper) to minimize the generation of airborne particles.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately following the appropriate procedures. Work surfaces should be decontaminated after each use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[12]

Spill and Disposal Procedures

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up without assistance. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including a respirator if necessary.

  • Contain and Clean: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne. Carefully sweep or vacuum the material into a labeled waste container. For liquid spills (solutions), absorb the spill with an inert absorbent material and place it in a sealed container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose of Waste: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Containers should be clearly labeled with the chemical name and associated hazards. Follow all institutional and local regulations for chemical waste disposal.

Emergency Procedures

Emergency Response Plan

Emergency_Response_Plan cluster_0 Immediate Actions cluster_1 Personal Decontamination cluster_2 Medical Attention & Reporting spill_or_exposure Spill or Exposure Occurs assess_safety Assess Immediate Safety (Fire, Chemical Reaction) spill_or_exposure->assess_safety alert_personnel Alert Nearby Personnel assess_safety->alert_personnel skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min alert_personnel->skin_contact If Skin Contact eye_contact Eye Contact: - Immediately flush with eyewash for 15 min alert_personnel->eye_contact If Eye Contact inhalation Inhalation: - Move to fresh air alert_personnel->inhalation If Inhaled ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting alert_personnel->ingestion If Ingested seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor and EHS seek_medical->report_incident

Caption: Emergency Response Plan for Incidents Involving this compound.

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]

  • In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][12]

  • In Case of Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Reactant of Route 2
Reactant of Route 2
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.